molecular formula C20H19N3O B1245108 N-(4,6-diphenylpyrimidin-2-yl)butanamide CAS No. 820961-65-7

N-(4,6-diphenylpyrimidin-2-yl)butanamide

Cat. No.: B1245108
CAS No.: 820961-65-7
M. Wt: 317.4 g/mol
InChI Key: IGXLAZUQYPCBKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,4-diphenylpyrimidin-2-yl)butanamide (CID 11392960) is a chemical compound with the molecular formula C₂₀H₁₉N₃O and a molecular weight of 317.4 g/mol . It belongs to the class of 4,6-diphenylpyrimidine derivatives, which are heterocyclic compounds of significant interest in medicinal chemistry research due to their ability to interact with diverse biological targets . This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. Research Applications and Potential While direct biological data for N-(4,6-diphenylpyrimidin-2-yl)butanamide is limited, research on structurally related 4,6-diarylpyrimidine compounds reveals promising therapeutic potential. Key areas of investigation include: - Neuroscience Research: Close analogues, specifically 4,6-diphenylpyrimidin-2-ol derivatives, have been identified as potent benzodiazepine receptor ligands . These compounds have demonstrated high binding affinity at central benzodiazepine receptors (CBR) and exhibited sedative-hypnotic, anticonvulsant, and anxiolytic effects in preclinical models, with their effects being antagonized by flumazenil . This makes the diphenylpyrimidine scaffold a valuable template for developing new neuropharmacological research tools. - Oncology Research: 4,6-Diaryl-substituted pyrimidines have shown high inhibitory potency against key oncology targets. Molecular docking studies indicate that some derivatives exhibit strong binding affinity towards phosphoinositide 3-kinases (PI3Kγ), which are crucial signaling proteins in cancer cell proliferation and survival . Some diphenylpyrimidine derivatives have also demonstrated dual inhibitory activity against both PI3K and tubulin, positioning them as promising candidates for the development of next-generation microtubule-targeting agents . - Antimicrobial Studies: Other research into pyrimidine derivatives has explored their in vitro antibacterial and antifungal activities, suggesting a broad spectrum of potential microbiological applications for this chemical class . The presence of the pyrimidine core, which can readily interact with enzymes and genetic materials, underpins the research value of these compounds . Researchers can utilize this compound as a building block or reference standard in the synthesis and biological evaluation of novel pharmacologically active agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4,6-diphenylpyrimidin-2-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O/c1-2-9-19(24)23-20-21-17(15-10-5-3-6-11-15)14-18(22-20)16-12-7-4-8-13-16/h3-8,10-14H,2,9H2,1H3,(H,21,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGXLAZUQYPCBKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60464548
Record name N-(4,6-diphenylpyrimidin-2-yl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60464548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

820961-65-7
Record name N-(4,6-diphenylpyrimidin-2-yl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60464548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of N-(4,6-diphenylpyrimidin-2-yl)butanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details a proposed synthetic pathway and comprehensive characterization methods for the novel compound, N-(4,6-diphenylpyrimidin-2-yl)butanamide. Pyrimidine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making them attractive scaffolds for drug discovery and development. This document provides detailed experimental protocols for a two-step synthesis, predicted analytical data for the target compound, and visual representations of the synthetic workflow and reaction mechanisms to aid in its practical implementation in a laboratory setting.

Introduction

Derivatives of 4,6-diphenylpyrimidine are known to exhibit a range of biological activities, including potential as anticancer agents and as ligands for benzodiazepine receptors.[1] The introduction of an amide functionality at the 2-position of the pyrimidine ring, as in this compound, can significantly influence the compound's physicochemical properties and biological activity. This guide outlines a feasible synthetic route to this target molecule, starting from commercially available precursors. The synthesis involves the initial formation of a 2-amino-4,6-diphenylpyrimidine intermediate, followed by N-acylation.

Proposed Synthesis Pathway

The proposed synthesis of this compound is a two-step process. The first step involves the condensation of 1,3-diphenylprop-2-en-1-one (chalcone) with guanidine nitrate in the presence of a base to form the key intermediate, 2-amino-4,6-diphenylpyrimidine. The second step is the acylation of this aminopyrimidine with butanoyl chloride in the presence of a non-nucleophilic base to yield the final product.

Synthesis_Workflow Chalcone 1,3-Diphenylprop-2-en-1-one Intermediate 2-Amino-4,6-diphenylpyrimidine Chalcone->Intermediate Step 1: Cyclocondensation Guanidine Guanidine Nitrate Guanidine->Intermediate FinalProduct This compound Intermediate->FinalProduct Step 2: N-Acylation ButanoylChloride Butanoyl Chloride ButanoylChloride->FinalProduct

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-4,6-diphenylpyrimidine

Materials:

  • 1,3-Diphenylprop-2-en-1-one (Chalcone)

  • Guanidine nitrate

  • Sodium methoxide

  • Anhydrous methanol

  • 10% Hydrochloric acid

  • Distilled water

  • Ethanol

Procedure:

  • Prepare a solution of sodium methoxide in anhydrous methanol.

  • To a round-bottom flask containing guanidine nitrate, add the sodium methoxide solution and stir for 15 minutes at room temperature.[2]

  • Slowly add a solution of 1,3-diphenylprop-2-en-1-one in methanol to the reaction mixture.

  • Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • To the resulting residue, add cold distilled water.

  • Neutralize the mixture with 10% hydrochloric acid to a pH of approximately 6-7, which will cause the product to precipitate.[2]

  • Filter the precipitate, wash thoroughly with distilled water, and then with a small amount of cold ethanol.

  • Dry the solid product under vacuum to yield 2-amino-4,6-diphenylpyrimidine.

Step 2: Synthesis of this compound

Materials:

  • 2-Amino-4,6-diphenylpyrimidine

  • Butanoyl chloride

  • Anhydrous pyridine or triethylamine

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Dissolve 2-amino-4,6-diphenylpyrimidine in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add anhydrous pyridine or triethylamine (as a base) to the solution.

  • Slowly add butanoyl chloride dropwise to the stirred solution.[4] The reaction may be exothermic.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.

Acylation_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products 2-Aminopyrimidine 2-Amino-4,6-diphenylpyrimidine Tetrahedral_Intermediate [Tetrahedral Intermediate] 2-Aminopyrimidine->Tetrahedral_Intermediate Nucleophilic Attack Butanoyl_Chloride Butanoyl Chloride Butanoyl_Chloride->Tetrahedral_Intermediate Final_Product This compound Tetrahedral_Intermediate->Final_Product Elimination of Cl- Protonated_Base Pyridinium/Triethylammonium Chloride Tetrahedral_Intermediate->Protonated_Base Deprotonation by Base

Caption: Mechanism of N-acylation of 2-aminopyrimidine.

Predicted Characterization Data

The following table summarizes the predicted quantitative data for the characterization of this compound. These predictions are based on the analysis of structurally similar compounds.

Analytical Technique Parameter Predicted Value
1H NMR (CDCl3, 400 MHz)Chemical Shift (δ, ppm)~8.40 (d, 4H, Ar-H), ~7.50 (m, 6H, Ar-H), ~7.30 (s, 1H, pyrimidine-H), ~2.40 (t, 2H, -CH2-CO-), ~1.75 (sext, 2H, -CH2-CH2-CO-), ~1.00 (t, 3H, -CH3)
13C NMR (CDCl3, 100 MHz)Chemical Shift (δ, ppm)~172 (C=O), ~164 (pyrimidine C4, C6), ~158 (pyrimidine C2), ~137 (Ar C-ipso), ~130 (Ar C-para), ~129 (Ar C-ortho), ~128 (Ar C-meta), ~108 (pyrimidine C5), ~39 (-CH2-CO-), ~19 (-CH2-CH2-CO-), ~14 (-CH3)
FT-IR (KBr, cm-1)Wavenumber (ν)~3300-3200 (N-H stretch), ~3100-3000 (Ar C-H stretch), ~2960-2850 (Aliphatic C-H stretch), ~1680 (C=O stretch, amide I), ~1600, 1580, 1490 (C=C and C=N stretch), ~1540 (N-H bend, amide II)
Mass Spectrometry (ESI-MS)m/z[M+H]+: 316.16
Elemental Analysis % CompositionC: 76.17%, H: 6.07%, N: 13.32%, O: 4.44% (Calculated for C20H19N3O)

Discussion of Characterization

  • 1H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the two phenyl rings, a singlet for the proton at the 5-position of the pyrimidine ring, and signals corresponding to the butyl chain of the butanamide group (a triplet for the methyl group, a sextet for the adjacent methylene, and a triplet for the methylene next to the carbonyl).

  • 13C NMR Spectroscopy: The carbon NMR spectrum will be characterized by the downfield signal of the amide carbonyl carbon, signals for the carbons of the pyrimidine and phenyl rings, and the aliphatic carbons of the butanamide moiety.

  • FT-IR Spectroscopy: The IR spectrum should display a characteristic N-H stretching vibration for the amide, a strong carbonyl (C=O) absorption, and various C-H, C=C, and C=N stretching and bending vibrations corresponding to the aromatic and heterocyclic rings.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is expected to show a prominent protonated molecular ion peak ([M+H]+) at m/z 316.16, confirming the molecular weight of the compound.

  • Elemental Analysis: The calculated elemental composition should closely match the experimentally determined values, further confirming the purity and identity of the synthesized compound.

Potential Applications

Given the known biological activities of related 4,6-diarylpyrimidine derivatives, this compound could be a candidate for screening in various biological assays. Potential areas of interest include its evaluation as an anticancer agent, an anti-inflammatory agent, or for its activity on the central nervous system.[5] Further research and biological testing are required to elucidate the specific pharmacological profile of this compound.

Conclusion

This technical guide provides a comprehensive and practical framework for the synthesis and characterization of this compound. The proposed two-step synthesis is based on well-established chemical transformations and is expected to be a high-yielding route to the target compound. The predicted analytical data will serve as a valuable reference for researchers in confirming the structure and purity of the synthesized molecule. This guide aims to facilitate further research into the chemical and biological properties of this novel pyrimidine derivative.

References

A Technical Guide to Novel Synthesis Methods for 4,6-Diphenylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores recent advancements in the synthesis of 4,6-diphenylpyrimidine derivatives, a class of compounds with significant potential in medicinal chemistry. The document provides a detailed overview of three prominent and innovative synthetic methodologies: the classical condensation of chalcones with guanidine, a zinc oxide-catalyzed one-pot multicomponent reaction, and a sustainable iridium-catalyzed multicomponent approach.

This guide is designed to be a practical resource, offering detailed experimental protocols, comprehensive quantitative data, and visual representations of reaction workflows and associated biological signaling pathways. The information presented herein is intended to facilitate the replication and further development of these synthetic strategies in a research and drug discovery setting.

Classical Synthesis: Condensation of Chalcones and Guanidine

The reaction of chalcones with guanidine hydrochloride remains a fundamental and widely used method for the synthesis of 2-amino-4,6-diarylpyrimidines. This approach involves the cyclocondensation of an α,β-unsaturated ketone (chalcone) with a guanidine salt, typically in the presence of a base.

Experimental Protocol

A general procedure for the synthesis of 4,6-diphenylpyrimidine-2-amine involves the reaction of 1,3-diphenylprop-2-en-1-one (chalcone) with guanidine hydrochloride.

Materials:

  • Substituted Chalcone (e.g., 1,3-diphenylprop-2-en-1-one)

  • Guanidine Hydrochloride

  • Dimethylformamide (DMF)

  • Methanol

Procedure:

  • Equimolar amounts of the substituted chalcone (0.01 mol) and guanidine hydrochloride (0.01 mol) are dissolved in dimethylformamide (DMF).

  • The reaction mixture is refluxed for 4-7 hours at a temperature of 50-60°C.

  • The progress of the reaction is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled to room temperature and then poured into ice-cold water.

  • The resulting precipitate is collected by filtration, dried, and recrystallized from methanol to yield the pure 4,6-diarylpyrimidin-2-amine derivative.[1][2]

Quantitative Data

The yields of 4,6-diarylpyrimidin-2-amines synthesized via this method vary depending on the substituents on the phenyl rings of the chalcone precursor.

Chalcone PrecursorProductYield (%)Reference
1,3-diphenylprop-2-en-1-one4,6-diphenylpyrimidin-2-amine52.6[2]
1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one4-(4-Nitrophenyl)-6-phenylpyrimidin-2-amine67[2]
1-(4-Chlorophenyl)-3-phenylprop-2-en-1-one4-(4-Chlorophenyl)-6-phenylpyrimidin-2-amine--
1-(4-Methoxyphenyl)-3-phenylprop-2-en-1-one4-(4-Methoxyphenyl)-6-phenylpyrimidin-2-amine--

Note: Yields for some derivatives were not explicitly stated in the reviewed literature.

Reaction Workflow

G Classical Synthesis of 4,6-Diphenylpyrimidine Derivatives cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process Chalcone 1,3-Diphenylprop-2-en-1-one (Chalcone) Reaction Cyclocondensation Chalcone->Reaction Guanidine Guanidine Hydrochloride Guanidine->Reaction Solvent DMF Solvent->Reaction Heat Reflux (50-60°C, 4-7h) Heat->Reaction Workup Precipitation in Ice Water Reaction->Workup Purification Recrystallization (Methanol) Workup->Purification Product 4,6-Diphenylpyrimidine Derivative Purification->Product

Caption: Workflow for the classical synthesis of 4,6-diphenylpyrimidine derivatives.

ZnO-Catalyzed One-Pot Multicomponent Synthesis

A more recent and efficient approach involves a one-pot, three-component reaction catalyzed by zinc oxide (ZnO). This method offers several advantages, including the use of a heterogeneous catalyst, good to excellent yields, and operational simplicity.

Experimental Protocol

This protocol describes the synthesis of 2-substituted-4,6-diarylpyrimidines from chalcones, S-benzylthiouronium chloride (SBT), and a heterocyclic secondary amine.

Materials:

  • Substituted Chalcone

  • S-benzylthiouronium chloride (SBT)

  • Heterocyclic secondary amine (e.g., Morpholine, Pyrrolidine, Piperidine)

  • Zinc Oxide (ZnO) powder

  • Dimethylformamide (DMF)

Procedure:

  • A mixture of the substituted chalcone (0.002 mol), SBT (0.0022 mol), the heterocyclic secondary amine (0.0024 mol), and ZnO (15 mol%) in DMF (10 mL) is placed in a round-bottomed flask.

  • The reaction mixture is heated to 100°C with vigorous stirring for 6 hours.

  • The reaction is monitored by TLC.

  • After completion, the mixture is cooled to room temperature, and the catalyst is separated by filtration.

  • The filtrate is then worked up to isolate the 2-substituted-4,6-diarylpyrimidine product.[3]

Quantitative Data

This method has been shown to be effective for a variety of substituted chalcones and heterocyclic secondary amines, providing good to excellent yields.

Chalcone Substituent (R)AmineProductYield (%)Reference
HMorpholine2-(Morpholin-4-yl)-4,6-diphenylpyrimidine86[3]
4-ClMorpholine4-(4-Chlorophenyl)-2-(morpholin-4-yl)-6-phenylpyrimidine89[3]
4-OCH₃Morpholine4-(4-Methoxyphenyl)-2-(morpholin-4-yl)-6-phenylpyrimidine91[3]
HPyrrolidine4,6-Diphenyl-2-(pyrrolidin-1-yl)pyrimidine88[3]
4-ClPyrrolidine4-(4-Chlorophenyl)-6-phenyl-2-(pyrrolidin-1-yl)pyrimidine90[3]
4-OCH₃Pyrrolidine4-(4-Methoxyphenyl)-6-phenyl-2-(pyrrolidin-1-yl)pyrimidine92[3]
HPiperidine4,6-Diphenyl-2-(piperidin-1-yl)pyrimidine85[3]
4-ClPiperidine4-(4-Chlorophenyl)-6-phenyl-2-(piperidin-1-yl)pyrimidine88[3]
4-OCH₃Piperidine4-(4-Methoxyphenyl)-6-phenyl-2-(piperidin-1-yl)pyrimidine90[3]

Reaction Workflow

G ZnO-Catalyzed One-Pot Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process Chalcone Substituted Chalcone Reaction One-Pot Three-Component Reaction Chalcone->Reaction SBT S-benzylthiouronium chloride (SBT) SBT->Reaction Amine Heterocyclic Secondary Amine Amine->Reaction Catalyst ZnO (15 mol%) Catalyst->Reaction Solvent DMF Solvent->Reaction Heat 100°C, 6h Heat->Reaction Workup Filtration & Isolation Reaction->Workup Product 2-Substituted-4,6-diarylpyrimidine Workup->Product

Caption: Workflow for the ZnO-catalyzed one-pot synthesis of 2-substituted-4,6-diarylpyrimidines.

Iridium-Catalyzed Sustainable Multicomponent Synthesis

A highly efficient and sustainable method for the synthesis of pyrimidines involves an iridium-catalyzed multicomponent reaction of amidines with up to three different alcohols. This regioselective process proceeds through a sequence of condensation and dehydrogenation steps.

Experimental Protocol

The following is a general procedure for the iridium-catalyzed synthesis of pyrimidines.

Materials:

  • Amidine hydrochloride

  • Primary and/or secondary alcohols

  • [Ir(cod)Cl]₂ (catalyst precursor)

  • PN₅P pincer ligand

  • KOtBu (base)

  • Toluene (solvent)

Procedure:

  • In a glovebox, a Schlenk tube is charged with the amidine hydrochloride, [Ir(cod)Cl]₂, the PN₅P pincer ligand, and KOtBu.

  • The respective alcohols and toluene are added.

  • The Schlenk tube is sealed and the reaction mixture is stirred at a specified temperature (e.g., 110°C) for a defined period (e.g., 20 hours).

  • After cooling to room temperature, the reaction mixture is filtered and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography to yield the desired pyrimidine derivative.[4][5]

Quantitative Data

This sustainable method has been demonstrated to produce a wide array of substituted pyrimidines with high yields.

AmidineAlcohol 1Alcohol 2ProductYield (%)Reference
Benzamidine HClEthanol1-Phenylethanol4-Methyl-2,6-diphenylpyrimidine93[4][5]
Acetamidine HCl1-Propanol1-Butanol4-Ethyl-2-methyl-6-propylpyrimidine85[4][5]
Benzamidine HClBenzyl alcoholBenzyl alcohol2,4,6-Triphenylpyrimidine89[4][5]
4-Methoxybenzamidine HClEthanol1-(4-Methoxyphenyl)ethanol4-Methyl-2,6-bis(4-methoxyphenyl)pyrimidine91[4][5]

Reaction Workflow

G Iridium-Catalyzed Multicomponent Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process Amidine Amidine Reaction Condensation & Dehydrogenation Amidine->Reaction Alcohols Up to 3 (different) Alcohols Alcohols->Reaction Catalyst Iridium-PN₅P Pincer Complex Catalyst->Reaction Base KOtBu Base->Reaction Solvent Toluene Solvent->Reaction Heat 110°C, 20h Heat->Reaction Purification Column Chromatography Reaction->Purification Product Substituted Pyrimidine Purification->Product G Signaling Pathways of MAO-A and AChE Inhibition cluster_inhibitor Inhibitor cluster_mao MAO-A Pathway cluster_ache AChE Pathway Inhibitor 4,6-Diphenylpyrimidine Derivative MAOA MAO-A Inhibitor->MAOA inhibits AChE AChE Inhibitor->AChE inhibits Monoamines ↑ Serotonin ↑ Norepinephrine MAOA->Monoamines leads to MAPK MAPK Pathway (e.g., ERK) Monoamines->MAPK Response_MAO Neuroprotective Effects MAPK->Response_MAO ACh ↑ Acetylcholine AChE->ACh leads to Cholinergic Cholinergic Receptors ACh->Cholinergic Response_AChE Enhanced Cholinergic Neurotransmission Cholinergic->Response_AChE G Utrophin Modulation Signaling Pathways cluster_erk ERK Pathway cluster_calcineurin Calcineurin-NFAT Pathway Modulator 4,6-Diphenylpyrimidine Derivative (Modulator) ErbB ErbB Receptor Modulator->ErbB activates Ca ↑ Intracellular Ca²⁺ Modulator->Ca influences ERK ERK ErbB->ERK GABP GABPα/β ERK->GABP UtrophinPromoter Utrophin A Promoter GABP->UtrophinPromoter activates Calcineurin Calcineurin Ca->Calcineurin NFAT_p NFAT (phosphorylated) Calcineurin->NFAT_p NFAT NFAT (dephosphorylated) NFAT_p->NFAT dephosphorylates NFAT->UtrophinPromoter activates UtrophinExpression ↑ Utrophin Expression UtrophinPromoter->UtrophinExpression

References

In-depth Technical Guide: Biological Activity of N-(4,6-diphenylpyrimidin-2-yl)butanamide and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

DISCLAIMER: As of November 2025, specific data regarding the biological activity, experimental protocols, and signaling pathways for N-(4,6-diphenylpyrimidin-2-yl)butanamide is not available in the public scientific literature. This guide provides a comprehensive overview of the known biological activities of structurally related 4,6-diphenylpyrimidine derivatives to offer insights into the potential properties of the target compound. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction

The 4,6-diphenylpyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. These compounds have been investigated for their potential as anticancer agents, kinase inhibitors, antimicrobial agents, and modulators of the central nervous system. The versatility of the pyrimidine core allows for substitutions at various positions, leading to a diverse range of pharmacological profiles. This document summarizes the known biological activities of N-substituted 4,6-diphenylpyrimidine analogs to provide a predictive framework for the potential therapeutic applications of this compound.

Synthesis of this compound

While a specific synthesis for this compound has not been reported, a general synthetic route can be proposed based on established chemical methodologies for similar compounds. The synthesis would likely involve the acylation of 2-amino-4,6-diphenylpyrimidine with butanoyl chloride or butyric anhydride.

cluster_0 General Synthetic Pathway 2-amino-4,6-diphenylpyrimidine 2-amino-4,6-diphenylpyrimidine This compound This compound 2-amino-4,6-diphenylpyrimidine->this compound Acylation Butanoyl_chloride Butanoyl chloride or Butyric anhydride Butanoyl_chloride->this compound Reagent

Caption: General synthetic scheme for this compound.

Potential Biological Activities of this compound Based on Analogs

Anticancer Activity

Numerous derivatives of 4,6-diphenylpyrimidine have demonstrated potent anticancer properties. These compounds often exert their effects through the inhibition of key cellular signaling pathways involved in cancer progression.

Signaling Pathway Example: Kinase Inhibition

One of the most common mechanisms of action for pyrimidine-based anticancer agents is the inhibition of protein kinases. For instance, various 4,6-diarylpyrimidin-2-amine derivatives have been shown to inhibit Aurora kinases, which are crucial for cell cycle regulation. Inhibition of these kinases can lead to G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells.

cluster_0 Hypothetical Signaling Pathway Compound This compound (Hypothetical Inhibitor) Kinase Target Kinase (e.g., Aurora Kinase) Compound->Kinase Inhibition Substrate Substrate Phosphorylation Kinase->Substrate Phosphorylates CellCycle Cell Cycle Progression Substrate->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis Arrest leads to

Caption: Hypothetical kinase inhibition pathway.

Antimicrobial Activity

Derivatives of N-(pyrimidin-2-yl)amides have been investigated for their antimicrobial properties. These compounds can act as quorum sensing inhibitors in bacteria like Pseudomonas aeruginosa, disrupting cell-to-cell communication and biofilm formation, which are crucial for bacterial virulence and resistance.

Other Potential Activities
  • Benzodiazepine Receptor Agonism: Some 4,6-diphenylpyrimidin-2-ol derivatives have shown affinity for the benzodiazepine receptor, suggesting potential applications as sedatives, hypnotics, anticonvulsants, and anxiolytics.

  • Herbicidal Activity: Certain N-(4,6-disubstituted pyrimidin-2-yl) derivatives have been synthesized and evaluated for their herbicidal properties.

Experimental Protocols for Evaluating Biological Activity

While specific protocols for this compound are not available, the following are general experimental methodologies commonly used to assess the biological activities of related compounds.

Workflow for In Vitro Anticancer Evaluation

cluster_workflow In Vitro Anticancer Screening Workflow start Synthesized Compound cell_lines Panel of Cancer Cell Lines start->cell_lines mtt_assay MTT or similar viability assay cell_lines->mtt_assay ic50 Determine IC50 values mtt_assay->ic50 mechanism_studies Mechanism of Action Studies (e.g., cell cycle analysis, apoptosis assays, Western blotting for signaling proteins) ic50->mechanism_studies end Lead Compound Identification mechanism_studies->end

Caption: General workflow for in vitro anticancer drug screening.

Table 1: Representative Biological Activities of 4,6-Diphenylpyrimidine Analogs

Compound ClassBiological ActivityTarget/Mechanism (if known)Quantitative Data Example (for analogs)
4,6-Diarylpyrimidin-2-amine derivativesAnticancerAurora Kinase A (AURKA) inhibitionIC50 values in the low micromolar to nanomolar range
N-(Pyrimidin-2-yl)alkyl/arylamidesAnti-Quorum SensingInhibition of QS signaling pathwayInhibition zones in mm; Binding affinities in kcal/mol
4,6-Diphenylpyrimidin-2-ol derivativesBenzodiazepine AgonistCentral Benzodiazepine Receptor (CBR)IC50 values in the nanomolar range

Detailed Methodologies for Key Experiments

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effect of a compound on cancer cells.

  • Protocol:

    • Seed cancer cells in 96-well plates at a specific density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • The viable cells metabolize MTT into formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

2. Kinase Inhibition Assay

  • Objective: To measure the ability of a compound to inhibit the activity of a specific kinase.

  • Protocol (General Example):

    • A reaction mixture is prepared containing the purified kinase, a substrate (peptide or protein), and ATP in a suitable buffer.

    • The test compound at various concentrations is added to the reaction mixture.

    • The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set time.

    • The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as:

      • Radiometric assays using [γ-³²P]ATP.

      • Antibody-based methods (e.g., ELISA) using a phospho-specific antibody.

      • Luminescence-based assays that measure the amount of ATP remaining after the reaction.

    • The IC50 value is calculated by plotting the percentage of kinase inhibition against the compound concentration.

3. Anti-Quorum Sensing Assay (Chromobacterium violaceum Model)

  • Objective: To screen for compounds that inhibit quorum sensing.

  • Protocol:

    • A culture of Chromobacterium violaceum (a bacterium that produces a purple pigment called violacein in response to quorum sensing) is grown.

    • A lawn of the bacteria is spread on an agar plate.

    • Sterile paper discs impregnated with the test compound at different concentrations are placed on the agar surface.

    • The plates are incubated at an appropriate temperature (e.g., 30°C) for 24-48 hours.

    • Inhibition of quorum sensing is observed as a colorless zone of bacterial growth around the disc, indicating the inhibition of violacein production. The diameter of this zone is measured.

Conclusion

While direct experimental data for this compound is currently unavailable, the extensive research on related 4,6-diphenylpyrimidine derivatives provides a strong foundation for predicting its potential biological activities. Based on the existing literature, this compound warrants investigation for its potential anticancer and antimicrobial properties. The experimental protocols outlined in this guide provide a starting point for the biological evaluation of this compound and other novel derivatives of this versatile scaffold. Further research, including synthesis and comprehensive biological screening, is necessary to elucidate the specific therapeutic potential of this compound.

Potential Therapeutic Targets of N-(4,6-diphenylpyrimidin-2-yl)butanamide and Related Pyrimidine Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of this writing, a thorough review of published scientific literature reveals no specific studies detailing the biological activity or therapeutic targets of N-(4,6-diphenylpyrimidin-2-yl)butanamide. However, the core structure, a 2-amido-4,6-diphenylpyrimidine, belongs to a class of compounds known as aminopyrimidines, which are recognized as "privileged scaffolds" in medicinal chemistry.[1] This is due to their ability to interact with a wide array of biological targets, leading to their investigation in numerous therapeutic areas.[2][3] This guide, therefore, will focus on the potential therapeutic targets of this structural class, drawing on data from closely related 2-amino-4,6-diarylpyrimidine derivatives.

Overview of the Pyrimidine Scaffold

The pyrimidine ring is a fundamental component of nucleic acids (DNA and RNA) and is present in many FDA-approved drugs.[2] Its unique physicochemical properties, including the ability to form hydrogen bonds and act as a bioisostere for other aromatic systems, make it a versatile scaffold for drug design.[2] Derivatives of 2-aminopyrimidine, in particular, have been extensively explored as inhibitors of various enzymes and as modulators of receptor activity.[3]

Potential Therapeutic Areas and Molecular Targets

Based on the activities of structurally similar compounds, this compound could potentially target a range of proteins implicated in various diseases.

The 2-aminopyrimidine scaffold is a well-established pharmacophore in the development of anticancer agents, primarily through the inhibition of protein kinases.[1][4]

  • Protein Kinase Inhibition: Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.[1] The aminopyrimidine core can act as a bioisostere of the purine scaffold of ATP, enabling it to bind to the ATP-binding site of kinases and inhibit their activity.[1]

    • Anaplastic Lymphoma Kinase (ALK): 2-Arylaminopyrimidine derivatives have been designed as Type-I½ ALK inhibitors, aiming to overcome resistance mutations like L1196M.[5]

    • Janus Kinase 2 (JAK2): N-(pyrimidin-2-yl) amine derivatives have been identified as selective JAK2 inhibitors, showing potential for treating myeloproliferative neoplasms.[6] Downstream effects include the reduced phosphorylation of STAT proteins.

    • Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs): Dual inhibitors targeting both CDKs (like CDK9) and HDACs have been developed from 2-aminopyrimidine scaffolds, offering a synergistic approach to cancer treatment.[7]

    • Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2): Pyrimidine rings coupled with a sulfonamide core have been explored as dual inhibitors of EGFR and HER2 for breast cancer.[2]

  • Microtubule Polymerization Inhibition: Some pyridine-pyrimidine amides have been shown to inhibit microtubule polymerization, a validated mechanism for anticancer drugs.[8]

The JAK/STAT pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. Its aberrant activation is implicated in various cancers and inflammatory diseases. Inhibition of JAK2 by pyrimidine derivatives can block this pathway.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 Activation STAT STAT JAK2->STAT Phosphorylation pSTAT p-STAT STAT->pSTAT pSTAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription (Proliferation, Survival) Nucleus->Gene Pyrimidine N-(pyrimidin-2-yl)amine Derivative Pyrimidine->JAK2 Inhibition Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPK MAPK Pathway TLR4->MAPK Activates NFkB NF-κB Pathway TLR4->NFkB Activates Nucleus Nucleus MAPK->Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (IL-6, IL-8, TNF-α) Nucleus->Cytokines Gene Expression Pyrimidine 2-Aminopyrimidine Derivative Pyrimidine->MAPK Inhibition Pyrimidine->NFkB Inhibition Experimental_Workflow cluster_Discovery Discovery & Screening cluster_Validation Target Validation cluster_Preclinical Preclinical Evaluation Compound Test Compound (e.g., this compound) Phenotypic Phenotypic Screening (e.g., Cell Viability) Compound->Phenotypic TargetBased Target-Based Screening (e.g., Kinase Panel) Compound->TargetBased Cellular Cell-Based Assays (e.g., Western Blot for p-STAT) Phenotypic->Cellular MoA Studies Biochemical Biochemical Assays (IC50 Determination) TargetBased->Biochemical Hit Confirmation Biochemical->Cellular Validate in Cells Biophysical Biophysical Assays (e.g., SPR, ITC for Binding) Cellular->Biophysical Confirm Direct Target ADME ADME/Tox Studies Biophysical->ADME Lead Optimization InVivo In Vivo Efficacy Models (e.g., Xenograft) ADME->InVivo

References

An In-depth Technical Guide to the Mechanism of Action of Pyrimidine-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine and its derivatives are fundamental heterocyclic aromatic compounds that form the building blocks of nucleic acids—cytosine, thymine, and uracil. This essential role in genetic processes has made the pyrimidine scaffold a cornerstone in medicinal chemistry for the development of a wide array of therapeutic agents.[1] Pyrimidine-based compounds exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory effects.[2][3] This guide provides a detailed exploration of the mechanisms of action of pyrimidine-based compounds, with a focus on their application in oncology. We will delve into specific examples, summarize quantitative data, provide detailed experimental protocols, and visualize key signaling pathways.

I. Mechanisms of Action in Oncology

Pyrimidine-based anticancer agents exert their effects through diverse and targeted mechanisms. These can be broadly categorized into antimetabolites that interfere with nucleic acid synthesis and kinase inhibitors that modulate cell signaling pathways.[4][5]

A. Antimetabolites: Disrupting DNA and RNA Synthesis

Pyrimidine analogues mimic the structure of natural pyrimidines, allowing them to be taken up by cells and integrated into metabolic pathways.[6] Once inside the cell, they are converted to their active nucleotide forms, which then interfere with the synthesis and function of DNA and RNA, ultimately leading to cell death.[7]

1. Fluoropyrimidines (e.g., 5-Fluorouracil)

  • Mechanism: 5-Fluorouracil (5-FU) is a classic example of a pyrimidine antimetabolite. Inside the cell, 5-FU is converted to several active metabolites. One of these, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), forms a stable complex with thymidylate synthase, an enzyme critical for the synthesis of thymidine, a necessary component of DNA. This inhibition of thymidylate synthase leads to a depletion of thymidine triphosphate (TTP), which in turn disrupts DNA replication and repair, causing DNA damage.[7] Another active metabolite, 5-fluorouridine triphosphate (FUTP), can be incorporated into RNA, interfering with RNA processing and function.

  • Signaling Pathway:

    G 5-FU 5-FU FdUMP FdUMP 5-FU->FdUMP Metabolism FUTP FUTP 5-FU->FUTP Metabolism Thymidylate Synthase Thymidylate Synthase FdUMP->Thymidylate Synthase Inhibits RNA Synthesis RNA Synthesis FUTP->RNA Synthesis Incorporated into DNA Synthesis DNA Synthesis Thymidylate Synthase->DNA Synthesis Required for Cell Death Cell Death DNA Synthesis->Cell Death Disruption leads to RNA Synthesis->Cell Death Disruption leads to

    Mechanism of 5-Fluorouracil.

2. Cytidine Analogues (e.g., Gemcitabine, Cytarabine)

  • Mechanism: Gemcitabine and Cytarabine are analogues of deoxycytidine. After being phosphorylated to their active di- and triphosphate forms, they are incorporated into DNA. This incorporation leads to the termination of DNA chain elongation and the inhibition of enzymes involved in DNA synthesis and repair, such as DNA polymerase.[4] The incorporation of these analogues into the DNA strand is difficult for the cell to repair, leading to lasting inhibition of DNA synthesis and ultimately, apoptosis.[7]

B. Kinase Inhibitors: Targeting Cell Signaling

Protein kinases are crucial regulators of cell growth, proliferation, and survival.[8] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for drug development.[5] Pyrimidine-based compounds have been successfully developed as potent and selective kinase inhibitors.[9]

1. Aurora Kinase Inhibitors

  • Mechanism: Aurora kinases (A, B, and C) are essential for mitotic progression. Overexpression of these kinases is common in various cancers. Pyrimidine-based inhibitors can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing its function.[9] Some inhibitors are designed to bind to the "DFG-out" conformation of the kinase, an inactive state, which can lead to greater selectivity.[10] Inhibition of Aurora kinases leads to defects in mitosis and ultimately, cell death.

  • Signaling Pathway:

    G Pyrimidine_Inhibitor Pyrimidine_Inhibitor Aurora_Kinase Aurora_Kinase Pyrimidine_Inhibitor->Aurora_Kinase Binds to ATP pocket Substrate_Phosphorylation Substrate_Phosphorylation Aurora_Kinase->Substrate_Phosphorylation Catalyzes ATP ATP ATP->Aurora_Kinase Binds to Mitotic_Progression Mitotic_Progression Substrate_Phosphorylation->Mitotic_Progression Regulates Cell_Cycle_Arrest_Apoptosis Cell_Cycle_Arrest_Apoptosis Mitotic_Progression->Cell_Cycle_Arrest_Apoptosis Inhibition leads to

    Mechanism of Aurora Kinase Inhibition.

2. Epidermal Growth Factor Receptor (EGFR) Kinase Inhibitors

  • Mechanism: EGFR is a receptor tyrosine kinase that plays a key role in cell proliferation and survival. Mutations and overexpression of EGFR are common in several cancers. Pyrimidine-based inhibitors can compete with ATP for binding to the kinase domain of EGFR, thereby inhibiting its autophosphorylation and the activation of downstream signaling pathways such as the MAPK and PI3K/Akt pathways.[2]

II. Quantitative Data Summary

The efficacy of pyrimidine-based compounds is often quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit a specific biological process by 50%.

Compound ClassTarget KinaseExample CompoundIC50 (nM)Cell LineReference
Aurora Kinase InhibitorAURKATozasertib (VX-680)0.6-[9]
Aurora Kinase InhibitorAURKBTozasertib (VX-680)0.9-[9]
Aurora Kinase InhibitorAURKADanusertib (PHA-739358)13-[9]
Polo-like Kinase InhibitorPLK1BI 25360.83-[9]
EGFR InhibitorEGFRCompound 131800A549 (Lung)[11]
EGFR InhibitorEGFRCompound 131110HepG2 (Liver)[11]
BCR-ABL Inhibitorp210Bcr-AblPD180970170K562 (Leukemia)[12]

III. Experimental Protocols

Elucidating the mechanism of action of pyrimidine-based compounds involves a variety of in vitro and cell-based assays.

A. Kinase Inhibition Assay (Example: HTRF Assay)

Homogeneous Time-Resolved Fluorescence (HTRF) assays are commonly used to screen for kinase inhibitors.

  • Principle: This assay measures the phosphorylation of a substrate by a kinase. A europium cryptate-labeled anti-phospho-substrate antibody and an XL665-labeled substrate are used. When the substrate is phosphorylated, the antibody binds, bringing the europium and XL665 into close proximity, resulting in a FRET signal.

  • Protocol:

    • Prepare a reaction buffer containing the kinase, the substrate, and ATP.

    • Add the pyrimidine-based compound at various concentrations to the reaction mixture.

    • Incubate the mixture to allow the kinase reaction to proceed.

    • Stop the reaction and add the HTRF detection reagents (europium-labeled antibody and XL665-labeled substrate).

    • Incubate to allow for antibody binding.

    • Measure the HTRF signal on a compatible plate reader.

    • Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

  • Workflow:

    G cluster_0 Reaction cluster_1 Detection Kinase Kinase Phosphorylated_Substrate Phosphorylated_Substrate Kinase->Phosphorylated_Substrate Phosphorylates Substrate Substrate Substrate->Phosphorylated_Substrate ATP ATP ATP->Kinase Inhibitor Inhibitor Inhibitor->Kinase Inhibits Eu_Antibody Eu_Antibody Phosphorylated_Substrate->Eu_Antibody Binds FRET_Signal FRET_Signal Eu_Antibody->FRET_Signal XL665_Substrate XL665_Substrate XL665_Substrate->FRET_Signal

    HTRF Kinase Assay Workflow.

B. Cell Proliferation Assay (Example: SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell number, and thus is a measure of cell proliferation and cytotoxicity.[13]

  • Principle: SRB is a dye that binds to basic amino acids in cellular proteins. The amount of bound dye is proportional to the total protein mass, which is directly related to the cell number.

  • Protocol:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of the pyrimidine-based compound for a specified period (e.g., 48-72 hours).

    • Fix the cells with trichloroacetic acid (TCA).

    • Wash the plates to remove the TCA.

    • Stain the cells with SRB solution.

    • Wash away the unbound dye.

    • Solubilize the bound dye with a Tris-base solution.

    • Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.

    • Calculate the percentage of cell growth inhibition and determine the IC50 value.

C. Apoptosis Assay (Example: Annexin V/PI Staining)

This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.[14]

  • Principle: During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining necrotic or late apoptotic cells.

  • Protocol:

    • Treat cells with the pyrimidine-based compound.

    • Harvest the cells and wash them with a binding buffer.

    • Resuspend the cells in the binding buffer containing fluorescently labeled Annexin V and PI.

    • Incubate the cells in the dark.

    • Analyze the cells by flow cytometry.

    • Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

IV. Conclusion

Pyrimidine-based compounds represent a versatile and highly successful scaffold in drug discovery. Their mechanisms of action are diverse, ranging from the disruption of fundamental cellular processes like DNA and RNA synthesis to the targeted inhibition of key signaling pathways involved in cancer progression. A thorough understanding of these mechanisms, supported by robust quantitative data and detailed experimental protocols, is crucial for the continued development of novel and more effective pyrimidine-based therapeutics. The ongoing research in this field continues to uncover new targets and innovative molecular designs, promising a bright future for this important class of compounds in the fight against cancer and other diseases.

References

The Dawn of a New Therapeutic Frontier: A Technical Guide to Novel N-acyl-4,6-diphenylpyrimidin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of a promising class of compounds: N-acyl-4,6-diphenylpyrimidin-2-amine derivatives. These molecules have emerged as potent agents in oncology research, demonstrating significant activity against key cellular targets. This document details the synthetic methodologies, summarizes their biological activities with quantitative data, and elucidates the signaling pathways through which they exert their effects.

Synthesis of N-acyl-4,6-diphenylpyrimidin-2-amine Derivatives

The synthesis of N-acyl-4,6-diphenylpyrimidin-2-amine derivatives is typically achieved through a multi-step process. The core structure, 4,6-diphenylpyrimidin-2-amine, is first synthesized, followed by N-acylation.

Synthesis of the 4,6-diphenylpyrimidin-2-amine Core

The foundational 4,6-diphenylpyrimidin-2-amine scaffold is commonly synthesized via the condensation of a chalcone with guanidine.

Experimental Protocol:

  • Chalcone Synthesis (Claisen-Schmidt Condensation):

    • To a solution of an appropriately substituted acetophenone (1 equivalent) and a substituted benzaldehyde (1 equivalent) in ethanol, an excess of a 50% aqueous potassium hydroxide solution is added.

    • The reaction mixture is stirred vigorously at room temperature for approximately 20 hours.

    • Upon completion, the mixture is poured into a 6 N solution of hydrochloric acid in an ice bath, leading to the precipitation of the chalcone.

    • The resulting solid is filtered, washed with cold ethanol, and dried. This intermediate is often used in the subsequent step without further purification.[1]

  • Pyrimidin-2-amine Ring Formation:

    • The synthesized chalcone (1 equivalent) and guanidine hydrochloride (1.5 equivalents) are dissolved in dimethylformamide (DMF).

    • Potassium carbonate (3 equivalents) is added to the solution.

    • The reaction mixture is refluxed for 2 hours and then cooled to room temperature.

    • The mixture is poured into a 3 N HCl solution in an ice bath to precipitate the 4,6-diphenylpyrimidin-2-amine product.

    • If necessary, the product can be purified by recrystallization from ethanol.[1]

N-acylation of the 4,6-diphenylpyrimidin-2-amine Core

The final step involves the acylation of the 2-amino group of the pyrimidine ring. This can be achieved using various acylating agents, such as acid chlorides or acid anhydrides, in the presence of a suitable base.

Experimental Protocol (General):

  • The 4,6-diphenylpyrimidin-2-amine (1 equivalent) is dissolved in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran.

  • A base, for instance, triethylamine or pyridine (1.1 to 1.5 equivalents), is added to the solution.

  • The desired acyl chloride or acid anhydride (1.1 equivalents) is added dropwise to the reaction mixture, typically at 0°C.

  • The reaction is then allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified using column chromatography on silica gel to yield the final N-acyl-4,6-diphenylpyrimidin-2-amine derivative.

Biological Activity and Data Presentation

N-acyl-4,6-diphenylpyrimidin-2-amine derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of key protein kinases involved in cell cycle regulation and proliferation.

Inhibition of Aurora Kinase A

Several 4,6-diphenylpyrimidin-2-amine derivatives have been identified as potent inhibitors of Aurora kinase A (AURKA), a key regulator of mitosis. Inhibition of AURKA can lead to defects in spindle formation, cell cycle arrest, and ultimately, apoptosis.

Table 1: In Vitro Cytotoxicity of 4,6-diphenylpyrimidin-2-amine Derivatives against HCT116 Human Colon Cancer Cells

DerivativeR1R2IC50 (µM)
1 HH> 50
12 2-OH2,4-(OCH3)210.2
13 2-OH4-Cl15.8
14 2-OH4-F18.2
15 2-OH4-OCH320.5

Data extracted from a study on 4,6-diphenylpyrimidin-2-amine derivatives as Aurora kinase A inhibitors. The IC50 values represent the concentration required to inhibit the growth of HCT116 cells by 50%.[1]

Inhibition of c-Met Kinase

The HGF/c-Met signaling pathway is frequently overexpressed in various cancers and plays a crucial role in tumor growth and metastasis. Certain N-phenylpyrimidin-2-amine derivatives have shown potent inhibitory activity against c-Met kinase.

Table 2: In Vitro c-Met Kinase Inhibitory Activity and Antiproliferative Activity of selected N-phenylpyrimidin-2-amine Derivatives

Compoundc-Met IC50 (nM)PC-3 (Prostate) IC50 (µM)Panc-1 (Pancreatic) IC50 (µM)HepG2 (Liver) IC50 (µM)HCT116 (Colon) IC50 (µM)Caki-1 (Kidney) IC50 (µM)
15b 42.30.530.610.580.650.55
15d 35.80.620.730.690.780.65
15f 28.90.580.650.610.720.59
15i 25.10.550.610.570.680.56
15o 20.50.540.590.550.630.53
15r 18.20.530.580.540.610.52
20 16.50.520.570.530.600.51
34a 15.00.530.580.540.620.52
34b 17.80.540.590.550.640.53

Data extracted from a study on N-phenylpyrimidin-2-amine derivatives as potential c-Met inhibitors.[2][3]

Signaling Pathways and Mechanisms of Action

The anticancer effects of N-acyl-4,6-diphenylpyrimidin-2-amine derivatives are mediated through their interaction with specific signaling pathways that are critical for cancer cell survival and proliferation.

Aurora Kinase A Signaling Pathway Inhibition

Aurora_Kinase_A_Pathway cluster_mitosis Mitosis G2/M Transition G2/M Transition Spindle Assembly Spindle Assembly Centrosome Maturation Centrosome Maturation Cytokinesis Cytokinesis AURKA AURKA AURKA->G2/M Transition AURKA->Centrosome Maturation AURKA->Spindle Assembly AURKA->Cytokinesis Derivative_12 N-acyl-4,6-diphenyl- pyrimidin-2-amine Derivative Derivative_12->AURKA Inhibition

Caption: Inhibition of Aurora Kinase A by N-acyl-4,6-diphenylpyrimidin-2-amine derivatives disrupts mitosis.

HGF/c-Met Signaling Pathway Inhibition

cMet_Signaling_Pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response HGF HGF c-Met Receptor c-Met Receptor HGF->c-Met Receptor Binds PI3K/Akt Pathway PI3K/Akt Pathway c-Met Receptor->PI3K/Akt Pathway Activates RAS/MAPK Pathway RAS/MAPK Pathway c-Met Receptor->RAS/MAPK Pathway Activates STAT Pathway STAT Pathway c-Met Receptor->STAT Pathway Activates Derivative_34a N-phenylpyrimidin- 2-amine Derivative Derivative_34a->c-Met Receptor Inhibition Proliferation Proliferation PI3K/Akt Pathway->Proliferation Survival Survival PI3K/Akt Pathway->Survival RAS/MAPK Pathway->Proliferation Metastasis Metastasis STAT Pathway->Metastasis

Caption: N-phenylpyrimidin-2-amine derivatives block HGF/c-Met signaling, inhibiting cancer cell proliferation and survival.

Induction of Caspase-Mediated Apoptosis

The inhibition of critical survival pathways by these derivatives ultimately leads to the activation of the apoptotic cascade.

Apoptosis_Pathway AURKA/c-Met Inhibition Inhibition of Aurora Kinase A / c-Met by N-acyl-4,6-diphenylpyrimidin-2-amine Derivatives Cell Cycle Arrest Cell Cycle Arrest AURKA/c-Met Inhibition->Cell Cycle Arrest Caspase-9 Caspase-9 Cell Cycle Arrest->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Cleaves & Activates Caspase-7 Caspase-7 Caspase-9->Caspase-7 Cleaves & Activates PARP Cleavage PARP Cleavage Caspase-3->PARP Cleavage Caspase-7->PARP Cleavage Apoptosis Apoptosis PARP Cleavage->Apoptosis

Caption: Apoptotic pathway induced by N-acyl-4,6-diphenylpyrimidin-2-amine derivatives.

Key Experimental Protocols in Biological Evaluation

Clonogenic Survival Assay

This assay assesses the long-term proliferative capacity of cancer cells following treatment with the test compounds.

Protocol:

  • HCT116 cells are seeded in 6-well plates at a density of 500 cells per well and allowed to attach overnight.

  • The cells are then treated with various concentrations of the N-acyl-4,6-diphenylpyrimidin-2-amine derivatives for 24 hours.

  • The treatment medium is removed, and the cells are washed with PBS and then incubated in fresh drug-free medium for 10-14 days to allow for colony formation.

  • Colonies are fixed with a mixture of methanol and acetic acid (3:1) and stained with 0.5% crystal violet.

  • Colonies containing more than 50 cells are counted, and the surviving fraction is calculated relative to the untreated control.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of the compounds on the distribution of cells in different phases of the cell cycle.

Protocol:

  • HCT116 cells are treated with the test compounds for 24 hours.

  • The cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

  • The fixed cells are washed with PBS and then incubated with RNase A (100 µg/mL) for 30 minutes at 37°C to degrade RNA.

  • The cells are then stained with propidium iodide (50 µg/mL).

  • The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.[1]

Immunoblot Analysis for Apoptosis Markers

Western blotting is used to detect the cleavage of key apoptotic proteins, confirming the induction of apoptosis.

Protocol:

  • HCT116 cells are treated with the compounds for the indicated times.

  • Total cell lysates are prepared using a suitable lysis buffer.

  • Protein concentrations are determined using a BCA protein assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against cleaved caspase-3, cleaved caspase-7, and cleaved PARP.

  • After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence detection system. The presence of cleaved forms of these proteins is indicative of apoptosis.[1]

Conclusion

The N-acyl-4,6-diphenylpyrimidin-2-amine derivatives represent a versatile and potent class of compounds with significant potential for development as anticancer therapeutics. Their ability to target key oncogenic signaling pathways, such as those driven by Aurora kinase A and c-Met, provides a strong rationale for their further investigation. The detailed synthetic and biological evaluation protocols provided in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry.

References

In Silico Screening of N-(4,6-diphenylpyrimidin-2-yl)butanamide Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico screening process for novel N-(4,6-diphenylpyrimidin-2-yl)butanamide analogs. It covers the essential methodologies, data presentation, and experimental protocols relevant to identifying and optimizing lead compounds for drug discovery.

Introduction to this compound and its Analogs

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Pyrimidine derivatives have been extensively studied and are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide outlines a systematic in silico approach to explore the therapeutic potential of its analogs.

The In Silico Screening Workflow

A typical in silico screening cascade for novel drug candidates involves a multi-step process designed to virtually assess the efficacy and safety of a large library of compounds. This workflow allows for the rapid and cost-effective identification of promising candidates for further experimental validation.

cluster_0 Virtual Library Generation cluster_1 Screening and Filtering cluster_2 Refinement and Prediction A Core Scaffold: This compound B Side Chain Modifications (R-group enumeration) A->B C Generation of Analog Library (e.g., 1000+ compounds) B->C D Ligand-Based Virtual Screening (Pharmacophore Modeling) C->D E Structure-Based Virtual Screening (Molecular Docking) C->E F Selection of Top Hits (Based on binding energy/score) D->F E->F G Quantitative Structure-Activity Relationship (QSAR) Modeling F->G H ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) F->H I Prioritization of Candidates G->I H->I J Top Candidate Analogs for Synthesis and Biological Evaluation I->J Experimental Validation

Figure 1: A generalized in silico screening workflow for novel drug candidates.

Methodologies and Experimental Protocols

This section details the key experimental protocols employed in the in silico screening of this compound analogs.

Virtual Library Generation

The initial step involves the creation of a diverse virtual library of analogs based on the core scaffold. This is achieved by systematically modifying the butanamide side chain and the diphenyl groups to explore a wide chemical space.

Molecular Docking

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a target protein.

Protocol:

  • Target Protein Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate 3D conformations of the this compound analogs and assign appropriate charges.

  • Docking Simulation: Use software such as AutoDock Vina to perform the docking calculations.[1] Define the binding site on the target protein and run the simulation to predict the binding poses and calculate the binding affinities.

  • Analysis: Analyze the docking results to identify analogs with the most favorable binding energies and interactions with key residues in the active site.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity.

Protocol:

  • Data Set Preparation: Compile a dataset of pyrimidine derivatives with known biological activity against a specific target.[2][3]

  • Descriptor Calculation: Calculate a wide range of molecular descriptors (e.g., physicochemical, topological, electronic) for each compound in the dataset.

  • Model Building: Use statistical methods such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) to build the QSAR model.[2]

  • Model Validation: Validate the predictive power of the QSAR model using internal and external validation techniques.

  • Prediction: Use the validated QSAR model to predict the biological activity of the newly designed this compound analogs.

ADMET Prediction

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for evaluating the drug-like properties of the candidate compounds.

Protocol:

  • Input Structures: Prepare the 2D or 3D structures of the lead candidates.

  • Prediction Software: Utilize online platforms such as ADMETlab 2.0 or SwissADME to predict a comprehensive set of ADMET properties.[4][5]

  • Property Analysis: Evaluate key parameters including:

    • Absorption: Caco-2 permeability, Human Intestinal Absorption (HIA).

    • Distribution: Plasma Protein Binding (PPB), Blood-Brain Barrier (BBB) penetration.

    • Metabolism: Cytochrome P450 (CYP) inhibition.

    • Excretion: Renal clearance.

    • Toxicity: hERG inhibition, Ames mutagenicity, hepatotoxicity.

  • Filtering: Filter out compounds with predicted unfavorable ADMET profiles.

Hypothetical Signaling Pathway Inhibition

Based on the known activities of pyrimidine derivatives, a plausible target for this compound analogs could be a protein kinase involved in a cancer-related signaling pathway, such as the PI3K/Akt pathway.

GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 (Converts PIP2 to PIP3) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhbits CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Analog N-(4,6-diphenylpyrimidin-2-yl) butanamide Analog Analog->PI3K Inhibition

Figure 2: Proposed mechanism of action via inhibition of the PI3K signaling pathway.

Data Presentation

The following tables present hypothetical data from an in silico screening study of this compound analogs.

Table 1: Molecular Docking and QSAR Results for Top 10 Analogs

Compound IDR-Group ModificationDocking Score (kcal/mol)Predicted pIC50 (QSAR)
NDB-0014-fluorophenyl-9.88.5
NDB-0023,4-dimethoxyphenyl-9.58.2
NDB-0034-chlorophenyl-9.28.1
NDB-0044-methylphenyl-9.17.9
NDB-0054-methoxyphenyl-8.97.8
NDB-0063-chlorophenyl-8.77.6
NDB-0072,4-difluorophenyl-8.57.5
NDB-0084-trifluoromethylphenyl-8.37.3
NDB-0093-methoxyphenyl-8.17.1
NDB-010Phenyl-7.96.9

Table 2: Predicted ADMET Properties for Top 5 Analogs

Compound IDHIA (%)Caco-2 (nm/s)PPB (%)BBB PermeabilityhERG InhibitionAmes Mutagenicity
NDB-00192.525.395.1LowNoNo
NDB-00288.722.196.8LowNoNo
NDB-00391.324.594.7LowNoNo
NDB-00493.126.093.5LowNoNo
NDB-00589.923.296.2LowNoNo

Conclusion

The in silico screening approach detailed in this guide provides a robust framework for the identification and optimization of novel this compound analogs as potential drug candidates. By integrating molecular docking, QSAR modeling, and ADMET prediction, researchers can efficiently prioritize compounds for synthesis and biological evaluation, thereby accelerating the drug discovery process. The hypothetical data presented herein illustrates the expected outcomes of such a study and highlights the importance of a multi-parameter optimization approach.

References

Structure-Activity Relationship of N-(4,6-diphenylpyrimidin-2-yl)butanamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of N-(4,6-diphenylpyrimidin-2-yl)butanamide derivatives. This class of compounds, centered around a 4,6-diphenylpyrimidine core, has emerged as a promising scaffold in drug discovery, exhibiting a range of biological activities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes essential workflows and biological pathways to facilitate further research and development in this area.

Core Structure and Synthesis

The foundational structure of the compounds discussed herein is the this compound core. The synthesis of related 2-amino-4,6-diphenylpyrimidine derivatives typically involves the condensation of a chalcone (1,3-diphenyl-2-propen-1-one) with guanidine or a substituted amidine. Subsequent acylation of the 2-amino group with butanoyl chloride or a related activated carboxylic acid derivative yields the final butanamide compounds.

A key synthetic precursor, tert-butyl (2-(4,6-diphenylpyrimidin-2-yl)butan-2-yl)carbamate, can be synthesized by heating tert-butyl (1-amino-1-imino-2-methylbutan-2-yl)carbamate acetate with 1,3-diphenylprop-2-en-1-one in pyridine. This intermediate can then be deprotected and acylated to generate a variety of this compound derivatives.

Below is a generalized workflow for the synthesis of these derivatives.

Synthesis_Workflow Chalcone 1,3-Diphenylprop-2-en-1-one (Chalcone) Cyclocondensation Cyclocondensation Chalcone->Cyclocondensation Amidine Substituted Amidine (e.g., Guanidine derivative) Amidine->Cyclocondensation Pyridine Pyridine (Solvent/Base) Pyridine->Cyclocondensation Aminopyrimidine 2-Amino-4,6-diphenylpyrimidine Intermediate Cyclocondensation->Aminopyrimidine Acylation Acylation Aminopyrimidine->Acylation Butanoyl_Chloride Butanoyl Chloride or activated butanoic acid Butanoyl_Chloride->Acylation Final_Product This compound Derivative Acylation->Final_Product

Caption: Generalized synthetic workflow for this compound derivatives.

Structure-Activity Relationship (SAR)

The biological activity of 4,6-diphenylpyrimidine derivatives is significantly influenced by substitutions on the pyrimidine core, the phenyl rings, and the nature of the substituent at the 2-position. While specific SAR data for the butanamide moiety is limited, studies on closely related analogs provide valuable insights.

Substitutions on the Phenyl Rings (Positions 4 and 6)

Research on 4,6-diphenylpyrimidine derivatives as dual inhibitors of monoamine oxidase A (MAO-A) and acetylcholinesterase (AChE) has revealed key SAR trends. The presence and position of substituents on the two phenyl rings are critical for activity and selectivity.

  • Electron-donating and electron-withdrawing groups: The introduction of both electron-donating groups (e.g., -OCH3) and electron-withdrawing groups (e.g., -Cl, -F) on the phenyl rings has been explored. The specific substitution pattern can modulate the inhibitory potency against different enzymes. For instance, in a series of propargyl-containing 4,6-diphenylpyrimidines, a derivative with a 4-fluorophenyl group at the 6-position of the pyrimidine ring displayed potent MAO-A and AChE inhibition.[1]

  • Hydrophobicity and steric factors: The hydrophobic nature of the phenyl rings contributes to binding within the hydrophobic cavities of target enzymes.[1] Steric hindrance introduced by bulky substituents can either enhance or diminish activity depending on the topology of the enzyme's active site.

Substitutions at the 2-Position of the Pyrimidine Ring

The 2-position of the pyrimidine ring is a key vector for introducing diversity and modulating the pharmacological profile of these compounds.

  • Amide Chain Length and Branching: While specific data on this compound is scarce, in related series of 2-amidopyrimidines, the length and branching of the alkyl chain of the amide can influence lipophilicity and conformational flexibility, thereby affecting target engagement. Shorter or longer alkyl chains, as well as the introduction of cyclic moieties, are common strategies to optimize activity.

  • Amine Substituents: In the precursor 2-amino-4,6-diarylpyrimidines, the nature of the amine (primary, secondary) and its substitution pattern are crucial. Acylation to form amides, such as the butanamide, significantly alters the electronic and steric properties at this position, leading to different biological activities.

Quantitative Data

The following table summarizes the inhibitory activities of selected 4,6-diphenylpyrimidine derivatives against MAO-A and AChE, which are potential targets for this class of compounds. This data is derived from studies on structurally related analogs and provides a benchmark for the potential activity of this compound derivatives.[1]

Compound IDR1 (Position 4)R2 (Position 6)MAO-A IC50 (nM)[1]AChE IC50 (nM)[1]
VB1 Phenyl4-Fluorophenyl18.34 ± 0.3830.46 ± 0.23
VB2 Phenyl4-Chlorophenyl25.12 ± 0.5142.18 ± 0.35
VB3 Phenyl4-Bromophenyl31.67 ± 0.6358.91 ± 0.47
VB8 4-Chlorophenyl4-Fluorophenyl22.81 ± 0.4938.75 ± 0.31

Data presented as mean ± SEM.

Potential Biological Targets and Signaling Pathways

Based on the activities of related compounds, this compound derivatives may act on various biological targets, including kinases and enzymes involved in neurotransmission. The 4,6-diarylpyrimidine scaffold is a known hinge-binding motif for many kinases. Inhibition of these kinases can impact downstream signaling pathways involved in cell proliferation, survival, and inflammation.

The diagram below illustrates a hypothetical signaling pathway that could be modulated by a kinase inhibitor with a 4,6-diphenylpyrimidine core.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase_A Kinase A Receptor->Kinase_A Phosphorylation Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylation Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activation Inhibitor This compound Derivative Inhibitor->Kinase_A Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Regulation

Caption: Hypothetical kinase signaling pathway inhibited by a pyrimidine derivative.

Experimental Protocols

General Synthesis of 2-Amino-4,6-diarylpyrimidines

A mixture of a substituted chalcone (1 equivalent) and guanidine hydrochloride (1.2 equivalents) in a suitable solvent such as ethanol or dimethylformamide is refluxed in the presence of a base (e.g., sodium hydroxide or potassium carbonate) for 4-8 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled and poured into ice-water. The precipitated solid is filtered, washed with water, and purified by recrystallization from a suitable solvent like ethanol to yield the 2-amino-4,6-diarylpyrimidine.

General Synthesis of this compound

To a solution of 2-amino-4,6-diphenylpyrimidine (1 equivalent) in a dry aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere, a base such as triethylamine or pyridine (1.5 equivalents) is added. The mixture is cooled in an ice bath, and butanoyl chloride (1.2 equivalents) is added dropwise. The reaction is stirred at room temperature for 2-4 hours. The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired this compound.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

The inhibitory activity against MAO-A and MAO-B can be determined using a fluorometric assay. The assay measures the production of hydrogen peroxide from the oxidative deamination of a substrate (e.g., p-tyramine) by the MAO enzyme. The reaction is carried out in a 96-well plate containing the enzyme, the test compound at various concentrations, and a suitable buffer. The reaction is initiated by adding the substrate and a probe that fluoresces in the presence of H2O2 (e.g., Amplex Red) and horseradish peroxidase. The fluorescence is measured over time using a microplate reader. IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

In Vitro Acetylcholinesterase (AChE) Inhibition Assay

AChE inhibitory activity can be assessed using a colorimetric method based on Ellman's reagent. The assay is performed in a 96-well plate where the enzyme is pre-incubated with the test compound at different concentrations in a phosphate buffer. The reaction is initiated by the addition of the substrate acetylthiocholine iodide and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB). The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion. The absorbance of the product is measured at 412 nm using a microplate reader. The percentage of inhibition is calculated, and the IC50 value is determined by non-linear regression analysis.

Conclusion

The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. The structure-activity relationship is intricately dependent on the substitution patterns on the phenyl rings and the nature of the amide side chain at the 2-position. The available data on related 4,6-diphenylpyrimidine derivatives suggest that these compounds can be potent inhibitors of enzymes such as MAO-A and AChE, and potentially various kinases. Further systematic modifications of the butanamide moiety, coupled with comprehensive biological evaluation, are warranted to fully elucidate the therapeutic potential of this chemical class. The experimental protocols and SAR insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing drug discovery in this area.

References

A Technical Guide to the Physicochemical Properties of Substituted Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the core physicochemical properties of substituted pyrimidine compounds. Pyrimidine and its derivatives are fundamental scaffolds in medicinal chemistry and drug development, forming the basis for numerous therapeutic agents due to their wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial effects[1][2][3][4]. Understanding their physicochemical properties is paramount for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles, thereby enhancing bioavailability and therapeutic efficacy.

Core Physicochemical Properties

The biological activity and pharmacokinetic profile of pyrimidine derivatives are intrinsically linked to their physicochemical characteristics. Key properties such as solubility, acidity/basicity (pKa), and lipophilicity (logP) govern how these molecules interact with biological systems.

Solubility

Solubility is a critical factor influencing drug absorption and formulation. The parent pyrimidine ring is soluble in water (approx. 41 g/L at 20°C) and also in many organic solvents like alcohols and ether, a versatility that is foundational to its role in synthesis[5]. However, the solubility of substituted pyrimidines can vary dramatically depending on the nature and position of the substituents. Factors such as temperature, pH, and the ionization state of the compound significantly influence its solubility[5]. For instance, many pyrazolo[3,4-d]pyrimidine derivatives, used as anticancer drug scaffolds, exhibit limited aqueous solubility, which can adversely affect their bioavailability[6].

Table 1: Mole Fraction Solubility (x) of Selected Substituted Pyrimidine Derivatives in Methanol at Different Temperatures

Compound NameR-Group293.15 K298.15 K303.15 K308.15 K313.15 K
MDT 1 -4-OH, 3-OCH3 C6H40.003420.003920.004450.005010.00561
MDT 2 -4-OCH3 C6H40.001950.002280.002640.003020.00344
MDT 3 -4-OH C6H40.002870.003310.003780.004280.00482
MDT 4 -4-Cl C6H40.001590.001890.002220.002570.00296
MDT 5 -3-Cl C6H40.002510.002910.003340.003800.00429
MDT 6 -4-F C6H40.002440.002820.003230.003670.00414
MDT 7 -3-NO2 C6H40.001850.002160.002500.002870.00326
MDT 8 -C6H50.002280.002640.003030.003450.00390
MDT 9 -C4H3O (Furan)0.004610.005270.005980.006750.00758
MDT 10 -CH=CH, C6H50.003980.004560.005180.005850.00657
Data synthesized from a study by Baluja et al.[7]. The general structure is a 4-amino-2-sulfanyl-1,4,5,6-tetrahydropyrimidine-5-carbonitrile core with different R-groups at position 6.

As the data indicates, solubility generally increases with temperature[7][8]. The nature of the substituent has a profound effect; for example, the furan-containing derivative (MDT 9) shows the highest solubility, while the p-chloro substituted derivative (MDT 4) shows the lowest[7].

Acidity and Basicity (pKa)

The pKa value is a measure of the acidity or basicity of a compound and determines its ionization state at a given pH. This is crucial as only the un-ionized form of a drug can readily pass through biological membranes[9]. The pyrimidine ring contains two nitrogen atoms at positions 1 and 3, which are electron-withdrawing, making the ring π-deficient and decreasing its basicity compared to pyridine[10]. The pKa for the protonated parent pyrimidine is approximately 1.10-1.23[10]. Substituents on the ring can significantly alter these values.

Table 2: Experimental pKa Values for Selected Pyrimidine Derivatives

CompoundpKa1 (Cation → Neutral)pKa2 (Neutral → Anion)
Pyrimidine1.3013.0
2-Aminopyrimidine3.54>13
4-Aminopyrimidine5.71>13
5-Aminopyrimidine2.70>13
2-Hydroxypyrimidine2.249.17
4-Hydroxypyrimidine2.08.8
5-Hydroxypyrimidine1.88.0
2-Chloropyrimidine-2.4-
5-Bromopyrimidine-0.19-
5-Nitropyrimidine-1.5-
Data compiled from computational and literature sources[11]. Note: Hydroxypyrimidines exist predominantly in their tautomeric pyrimidone forms.
Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), describes a compound's distribution between an organic (n-octanol) and an aqueous phase. It is a key indicator of a drug's ability to cross cell membranes and its potential for binding to plasma proteins. The logP value is a critical component of drug-likeness assessments, such as Lipinski's Rule of Five[12][13]. The parent pyrimidine has a logP of -0.40, indicating its hydrophilic nature[14].

Table 3: Calculated logP (clogP) for Selected Pyrimidine Derivatives

Compound IDR1R2clogP
2a -HPhenyl3.64
2b -H4-Chlorophenyl4.34
2c -H4-Nitrophenyl3.53
2d -H2-Thienyl3.20
2e -CH3Phenyl4.17
Data from a study on novel pyrimidine derivatives as antioxidant and anticancer agents[12]. The core structure is a substituted dihydropyrimidinethione.

Experimental Protocols and Methodologies

Accurate determination of physicochemical properties is essential. Standardized protocols ensure data reliability and comparability.

Synthesis of Substituted Pyrimidines

A common and versatile method for synthesizing substituted pyrimidines is the Biginelli reaction , a one-pot cyclocondensation involving an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea[10].

General Protocol (Example):

  • Reactant Mixture: An equimolar mixture of an appropriate aldehyde, a β-dicarbonyl compound, and an amidine (or urea/thiourea) is prepared in a suitable solvent, such as ethanol or DMF[15][16].

  • Catalysis: A catalytic amount of an acid (e.g., HCl) or a base (e.g., piperidine) is added to the mixture[15][17].

  • Reaction: The mixture is refluxed for several hours. The reaction progress is monitored using Thin Layer Chromatography (TLC)[15][16].

  • Isolation and Purification: After cooling, the precipitated product is filtered, washed, and dried. Recrystallization from a suitable solvent (e.g., ethanol, DCM/MeOH) is performed to obtain the pure compound[15].

  • Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods such as IR, NMR, and Mass Spectrometry[7][8][16].

Determination of Solubility

The gravimetric method is a standard technique for measuring solubility[7][18].

Protocol:

  • An excess amount of the pyrimidine compound is added to a known mass of the solvent (e.g., methanol, water) in an equilibrium cell.

  • The solution is continuously stirred at a constant, controlled temperature for a sufficient time (e.g., 3-5 hours) to ensure equilibrium is reached[7].

  • Stirring is stopped, and the solution is allowed to stand for several hours to permit the undissolved solid to settle.

  • A known volume of the clear, saturated supernatant is carefully withdrawn, weighed, and then evaporated to dryness.

  • The mass of the residual solid (the solute) is measured. The solubility is then calculated based on the mass of the solute and the mass of the solvent used[7].

Determination of Lipophilicity (logP)

The shake-flask method is a classic and reliable technique for the experimental determination of logP[19][20].

Protocol:

  • The pyrimidine compound is dissolved in a biphasic system of n-octanol and water (or a suitable buffer) in a flask.

  • The flask is shaken vigorously for a set period to allow the compound to partition between the two immiscible layers until equilibrium is achieved.

  • The mixture is then centrifuged to ensure complete separation of the two phases.

  • The concentration of the compound in each phase (n-octanol and aqueous) is determined, typically using UV-Vis spectroscopy or HPLC[21].

  • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Determination of pKa

Spectrophotometric and potentiometric titration methods are commonly employed for pKa determination[9][22].

Protocol (UV-Spectrophotometry):

  • A series of buffer solutions with known pH values are prepared.

  • A constant concentration of the pyrimidine compound is added to each buffer solution.

  • The UV-Vis absorbance spectrum of each solution is recorded.

  • As the pH changes, the compound's ionization state shifts, leading to changes in the absorbance spectrum.

  • The pKa is determined by plotting absorbance at a specific wavelength against pH and fitting the data to the Henderson-Hasselbalch equation[9].

Biological Significance & Signaling Pathways

Pyrimidine derivatives are integral to life, forming the building blocks of nucleic acids (DNA and RNA) and participating in numerous metabolic processes[23][24]. The synthesis of pyrimidine nucleotides occurs via two main pathways: the de novo pathway and the salvage pathway. These pathways are critical for cell growth, proliferation, and differentiation and are often dysregulated in cancer, making them important targets for therapeutic intervention[25][26][27].

de_novo_pyrimidine_synthesis cluster_molecules Metabolites cluster_enzymes Enzymes cluster_bio Biological Functions Glutamine Glutamine + ATP + HCO3- CAD CAD (CPSII, ATCase, DHOase) Glutamine->CAD Carbamoyl_P Carbamoyl Phosphate DHODH DHODH Carbamoyl_P->DHODH + Aspartate Orotate Orotate UMPS UMPS Orotate->UMPS + PRPP UMP UMP Kinase1 Kinases UMP->Kinase1 UDP UDP Kinase2 Kinases UDP->Kinase2 UTP UTP CTPS CTP Synthetase UTP->CTPS RNA_DNA RNA/DNA Synthesis UTP->RNA_DNA Glycogen Glycogen Synthesis UTP->Glycogen CTP CTP CTP->RNA_DNA Lipid Phospholipid Synthesis CTP->Lipid CAD->Carbamoyl_P DHODH->Orotate UMPS->UMP Kinase1->UDP Kinase2->UTP CTPS->CTP

Caption: De Novo Pyrimidine Biosynthesis Pathway.

The salvage pathway recycles pre-existing pyrimidine bases and nucleosides from cellular turnover or diet, conserving energy. This pathway is particularly important in cells that cannot perform de novo synthesis.

Caption: Pyrimidine Salvage Pathway.

Experimental & Analytical Workflow

The development of novel substituted pyrimidine compounds as drug candidates follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

experimental_workflow node_design 1. Design & Synthesis node_purify 2. Purification (Chromatography, Recrystallization) node_design->node_purify node_char 3. Structural Characterization (NMR, MS, IR) node_purify->node_char node_physchem 4. Physicochemical Profiling (Solubility, pKa, logP) node_char->node_physchem node_screen 5. In Vitro Biological Screening (Anticancer, Antimicrobial Assays) node_physchem->node_screen node_sar 6. Structure-Activity Relationship (SAR) Analysis node_screen->node_sar node_optimize 7. Lead Optimization node_sar->node_optimize Iterative Refinement node_optimize->node_design node_invivo 8. In Vivo Studies node_optimize->node_invivo

Caption: General Workflow for Pyrimidine Drug Discovery.

References

N-(4,6-diphenylpyrimidin-2-yl)butanamide as a potential enzyme inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Potential of N-(4,6-diphenylpyrimidin-2-yl)butanamide as an Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the potential of the novel compound, this compound, as a multi-targeting enzyme inhibitor. While direct experimental data for this specific molecule is not yet prevalent in published literature, a comprehensive analysis of structurally related 4,6-diphenylpyrimidine derivatives reveals a strong basis for its potential efficacy against several key enzyme families implicated in a range of diseases. This document synthesizes the existing data on analogous compounds to build a predictive profile for this compound, providing a foundation for future research and development.

Proposed Synthesis

A plausible synthetic route for this compound can be extrapolated from established methods for the synthesis of 2-amino-4,6-diarylpyrimidines and subsequent N-acylation. The initial step typically involves the condensation of a chalcone with guanidinium carbonate to form the 2-amino-4,6-diphenylpyrimidine core. This intermediate can then be acylated with butanoyl chloride to yield the final product.

G cluster_0 Step 1: Pyrimidine Core Synthesis cluster_1 Step 2: N-Acylation Chalcone 1,3-Diphenylprop-2-en-1-one (Chalcone) Intermediate 2-Amino-4,6-diphenylpyrimidine Chalcone->Intermediate DMF, reflux Guanidinium Guanidinium Carbonate Guanidinium->Intermediate Final_Product This compound Intermediate->Final_Product Pyridine Butanoyl Butanoyl Chloride Butanoyl->Final_Product

Caption: Proposed two-step synthesis of this compound.

Potential Enzyme Targets and Inhibition Data

Derivatives of 4,6-diphenylpyrimidine have demonstrated inhibitory activity against several classes of enzymes. This section details the potential targets for this compound based on these findings.

Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE)

A series of propargyl-containing 4,6-diphenylpyrimidine derivatives have been identified as potent dual inhibitors of MAO-A and AChE, enzymes that are key targets in the treatment of Alzheimer's disease.[1][2][3] These compounds were found to be reversible inhibitors, suggesting a favorable safety profile.[2][3]

CompoundTarget EnzymeIC₅₀ (nM)Reference
VB1MAO-A18.34 ± 0.38[2]
VB1AChE30.46 ± 0.23[2]
VB1BuChE666 ± 30[2]
VB8MAO-A1010 ± 70.42[2]
VB8AChE9.54 ± 0.07[2]
Phosphoinositide 3-Kinases (PI3Ks) and AKT

The PI3K/AKT signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. Several pyrimidine derivatives have been developed as PI3K inhibitors.[4][5] For instance, novel furo[2,3-d]pyrimidine derivatives have shown potent inhibitory activity against PI3Kα/β and AKT.[4][5]

CompoundTarget EnzymeIC₅₀ (µM)Reference
10bPI3Kα0.175 ± 0.007[4][5]
10bPI3Kβ0.071 ± 0.003[4][5]
10bAKT0.411 ± 0.02[4][5]
c-Jun N-terminal Kinases (JNKs)

JNKs are a family of protein kinases that play a crucial role in cellular responses to stress, inflammation, and apoptosis. A series of pyrimidine-2-thione derivatives have been investigated as potential inhibitors of the RAS/PI3K/Akt/JNK signaling cascade in breast cancer cells.[6] One compound, in particular, demonstrated a significant inhibitory effect on phosphorylated JNK.[6]

CompoundCell LineIC₅₀ (µM)EffectReference
5aMCF-72.617 ± 1.6Inhibition of phosphorylated JNK[6]

Experimental Protocols

This section provides an overview of the methodologies used to assess the enzyme inhibitory potential of 4,6-diphenylpyrimidine derivatives.

General Workflow for Enzyme Inhibition Assay

The following diagram illustrates a typical workflow for in vitro enzyme inhibition screening.

G start Prepare Reagents (Enzyme, Substrate, Buffer, Inhibitor) incubation Incubate Enzyme with Inhibitor start->incubation reaction Initiate Reaction with Substrate incubation->reaction measurement Measure Reaction Product/Substrate Depletion reaction->measurement analysis Data Analysis (e.g., IC50 determination) measurement->analysis

Caption: A generalized workflow for an in vitro enzyme inhibition assay.

MAO-A and MAO-B Inhibition Assay

The activity of MAO-A and MAO-B can be determined by monitoring the production of hydrogen peroxide using a horseradish peroxidase-coupled spectrophotometric assay.

  • Enzyme Source: Recombinant human MAO-A and MAO-B.

  • Substrate: p-Tyramine hydrochloride.

  • Assay Buffer: 100 mM potassium phosphate buffer (pH 7.4).

  • Procedure:

    • The reaction mixture contains the assay buffer, the test compound (inhibitor), and the respective MAO enzyme.

    • The mixture is pre-incubated at 37°C for 15 minutes.

    • The reaction is initiated by adding the substrate, p-tyramine.

    • The formation of H₂O₂ is monitored by measuring the increase in absorbance at a specific wavelength in the presence of horseradish peroxidase and a suitable chromogenic substrate.

    • The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.

AChE and BChE Inhibition Assay

The inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) can be measured using Ellman's method.

  • Enzyme Source: AChE from electric eel and BChE from equine serum.

  • Substrate: Acetylthiocholine iodide (for AChE) and butyrylthiocholine iodide (for BChE).

  • Reagent: 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).

  • Procedure:

    • The test compound is pre-incubated with the enzyme in a phosphate buffer (pH 8.0) for 15 minutes at 25°C.

    • The substrate (acetylthiocholine or butyrylthiocholine) is added to initiate the reaction.

    • The hydrolysis of the substrate produces thiocholine, which reacts with DTNB to form a yellow-colored anion, 5-thio-2-nitrobenzoate.

    • The absorbance of the yellow product is monitored spectrophotometrically at 412 nm.

    • The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.

PI3K Kinase Assay

The PI3K kinase activity can be measured using a kinase assay kit that detects the amount of ADP produced.

  • Enzyme Source: Recombinant PI3K isoforms (e.g., PI3Kα, PI3Kβ).

  • Substrate: Phosphatidylinositol (4,5)-bisphosphate (PIP2).

  • Procedure:

    • The PI3K enzyme is incubated with the test compound in the presence of ATP and the lipid substrate PIP2.

    • The kinase reaction is allowed to proceed for a specified time at room temperature.

    • A reagent is added to stop the reaction and to convert the ADP produced into a detectable signal (e.g., luminescence or fluorescence).

    • The signal is measured using a plate reader.

    • The IC₅₀ value is determined from the dose-response curve of the inhibitor.

Signaling Pathways

The PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a major signaling cascade that regulates cell growth, survival, and proliferation. PI3K is activated by growth factors and other stimuli, leading to the phosphorylation of AKT, which in turn phosphorylates a variety of downstream targets.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream phosphorylates Proliferation Cell Proliferation, Survival Downstream->Proliferation Inhibitor Pyrimidine Inhibitor Inhibitor->PI3K inhibits

Caption: The PI3K/AKT signaling pathway and the site of action for pyrimidine inhibitors.

The JNK Signaling Pathway

The JNK pathway is a key component of the mitogen-activated protein kinase (MAPK) signaling network. It is activated by various stress signals and plays a pivotal role in regulating apoptosis, inflammation, and cell differentiation.

G Stress Cellular Stress (e.g., UV, cytokines) MAPKKK MAPKKK (e.g., MEKK1, ASK1) Stress->MAPKKK MKK MKK4/7 MAPKKK->MKK phosphorylates JNK JNK MKK->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates Apoptosis Apoptosis, Inflammation cJun->Apoptosis Inhibitor Pyrimidine Inhibitor Inhibitor->JNK inhibits

Caption: The JNK signaling pathway and the site of action for pyrimidine inhibitors.

Conclusion and Future Directions

The available evidence strongly suggests that the 4,6-diphenylpyrimidine scaffold is a promising starting point for the development of novel enzyme inhibitors. Based on the activities of structurally related compounds, this compound has the potential to act as a multi-targeting agent against enzymes such as MAO, AChE, PI3Ks, and JNKs.

The next logical steps involve the synthesis and in vitro evaluation of this compound against a panel of these enzymes. Such studies would confirm its inhibitory potential, determine its potency and selectivity, and provide the necessary foundation for further preclinical development. The butanamide side chain may offer unique interactions within the enzyme binding pockets, potentially leading to improved potency or a novel inhibitory profile compared to the derivatives studied to date. This makes this compound a compelling candidate for further investigation in the field of drug discovery.

References

Exploring the Anti-Proliferative Effects of Novel Pyrimidines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including a significant number of anti-cancer drugs.[1] Its structural resemblance to the nucleobases of DNA and RNA allows for interaction with a wide array of biological targets, leading to potent anti-proliferative effects.[2] This technical guide provides an in-depth overview of recent advancements in the development of novel pyrimidine derivatives as anti-cancer agents, with a focus on their anti-proliferative activities, mechanisms of action, and the experimental methodologies used for their evaluation.

Data on Anti-Proliferative Activity

The anti-proliferative efficacy of novel pyrimidine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. Lower IC50 values indicate higher potency. The following tables summarize the reported anti-proliferative activities of several recently developed pyrimidine compounds.

Table 1: Anti-proliferative Activity of Fused Pyrimidine Derivatives

CompoundCancer Cell LineIC50 (µM)Target/MechanismReference
72 MDA-MB-231 (Triple-Negative Breast Cancer)0.126FAK Inhibition[3]
131 A549 (Lung)0.80 ± 0.09Tubulin Polymerization Inhibition[3]
HepG2 (Liver)0.11 ± 0.02[3]
U937 (Lymphoma)0.07 ± 0.01[3]
Y79 (Retinoblastoma)0.10 ± 0.02[3]
3b A375 (Melanoma)<50Not Specified[4]
C32 (Melanoma)<50Not Specified[4]
DU145 (Prostate)<50Not Specified[4]
MCF-7/WT (Breast)<50Not Specified[4]
Compound 2 MCF-7 (Breast)0.013Not Specified[5]
MDA-MB-231 (Breast)0.056Not Specified[5]
Compound 3 MCF-7 (Breast)0.023Not Specified[5]

Table 2: Anti-proliferative Activity of Substituted Pyrimidine Derivatives

CompoundCancer Cell LineIC50 (µM)Target/MechanismReference
95 EFGR-Dell9/T790M/C797S (Lung)0.2 ± 0.01EGFR Inhibition[3]
EGFR-L858R/T790M/C797S (Lung)0.2 ± 0.01[3]
117 MCF-7 (Breast)2.95 ± 0.15CDK4/6 Inhibition[3]
2d A549 (Lung)Strong cytotoxicity at 50 µMNot Specified[6]
11a, 11b, 12b, 15b, 16a HCT-116, HepG-2, MCF-7, A549More potent than ErlotinibEGFR Inhibition[7]
Compound 17 MV4-11, HT-29, MCF-7, HeLaComparable to PalbociclibCDK2 Inhibition[8]

Key Signaling Pathways Targeted by Novel Pyrimidines

Novel pyrimidine derivatives exert their anti-proliferative effects by modulating various signaling pathways crucial for cancer cell growth and survival. Key targets include receptor tyrosine kinases like EGFR and VEGFR, cell cycle regulating kinases such as CDKs, and components of the cytoskeleton like tubulin.

EGFR/HER2 Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are key drivers in many cancers. Pyrimidine-based inhibitors can block the ATP-binding site of these kinases, thereby inhibiting downstream signaling cascades responsible for cell proliferation and survival.

EGFR_HER2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand EGFR/HER2 EGFR/HER2 Ligand->EGFR/HER2 Binds Grb2/Sos Grb2/Sos EGFR/HER2->Grb2/Sos Activates PI3K PI3K EGFR/HER2->PI3K Activates Pyrimidine Inhibitor Pyrimidine Inhibitor Pyrimidine Inhibitor->EGFR/HER2 Inhibits Ras Ras Grb2/Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival

Caption: Inhibition of the EGFR/HER2 signaling pathway by a novel pyrimidine derivative.

CDK4/6-Rb-E2F Signaling Pathway

Cyclin-dependent kinases 4 and 6 (CDK4/6) are pivotal for the G1-S phase transition of the cell cycle. By inhibiting CDK4/6, pyrimidine derivatives can prevent the phosphorylation of the retinoblastoma protein (Rb), thereby keeping E2F transcription factors inactive and arresting the cell cycle.[3]

CDK4_6_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase S Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Activates Rb-E2F Complex Rb-E2F Complex CDK4/6->Rb-E2F Complex Phosphorylates Rb Pyrimidine Inhibitor Pyrimidine Inhibitor Pyrimidine Inhibitor->CDK4/6 Inhibits Phosphorylated Rb Phosphorylated Rb Rb-E2F Complex->Phosphorylated Rb Free E2F Free E2F Rb-E2F Complex->Free E2F Gene Transcription for S Phase Gene Transcription for S Phase Free E2F->Gene Transcription for S Phase

Caption: Cell cycle arrest through inhibition of the CDK4/6-Rb-E2F pathway.

Experimental Protocols

The evaluation of the anti-proliferative effects of novel pyrimidine derivatives involves a series of standardized in vitro assays.

General Workflow for In Vitro Screening

A typical workflow for assessing the anti-proliferative activity of newly synthesized compounds is outlined below.

Experimental_Workflow Compound Synthesis & Characterization Compound Synthesis & Characterization Primary Cytotoxicity Screening (e.g., MTT Assay) Primary Cytotoxicity Screening (e.g., MTT Assay) Compound Synthesis & Characterization->Primary Cytotoxicity Screening (e.g., MTT Assay) Dose-Response & IC50 Determination Dose-Response & IC50 Determination Primary Cytotoxicity Screening (e.g., MTT Assay)->Dose-Response & IC50 Determination Mechanism of Action Studies Mechanism of Action Studies Dose-Response & IC50 Determination->Mechanism of Action Studies Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization

Caption: A generalized workflow for the discovery of anti-proliferative compounds.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Novel pyrimidine compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrimidine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot for Protein Expression Analysis

Western blotting is used to detect specific proteins in a sample and can be employed to assess the effect of a pyrimidine compound on the expression or phosphorylation status of target proteins in a signaling pathway (e.g., EGFR, Akt, Rb).

Materials:

  • Treated and untreated cell lysates

  • Protein electrophoresis equipment (SDS-PAGE)

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to the target protein)

  • Secondary antibodies (conjugated to an enzyme like HRP)

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction and Quantification: Lyse the treated and untreated cells and quantify the protein concentration using a suitable method (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size by running the lysates on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody, followed by incubation with the secondary antibody.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative expression levels of the target protein.

The development of novel pyrimidine derivatives continues to be a highly promising avenue in the search for more effective and selective anti-cancer therapies. The diverse mechanisms of action, including the inhibition of key kinases and disruption of microtubule dynamics, underscore the versatility of the pyrimidine scaffold. The systematic application of the described experimental protocols is crucial for the identification and characterization of potent anti-proliferative lead compounds for further pre-clinical and clinical development.

References

Methodological & Application

Application Note: Laboratory-Scale Synthesis of N-(4,6-diphenylpyrimidin-2-yl)butanamide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a comprehensive protocol for the laboratory synthesis of N-(4,6-diphenylpyrimidin-2-yl)butanamide, a substituted pyrimidine derivative with potential applications in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the base-catalyzed condensation of 1,3-diphenyl-2-propen-1-one (chalcone) and guanidine hydrochloride to form the key intermediate, 2-amino-4,6-diphenylpyrimidine. Subsequent N-acylation of this intermediate with butanoyl chloride yields the target compound. This protocol includes detailed methodologies, reagent specifications, and expected characterization data.

Introduction

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] N-acylation of the 2-amino group is a common strategy to modulate the physicochemical properties and biological activity of these molecules. This application note details a reliable method for the synthesis of this compound, providing researchers with a clear protocol for accessing this and structurally related compounds for further investigation.

Overall Reaction Scheme

Caption: Overall two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-4,6-diphenylpyrimidine

This procedure is adapted from the well-established Claisen-Schmidt condensation followed by cyclization with guanidine.[2][3]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1,3-Diphenyl-2-propen-1-one208.2610.41 g0.05
Guanidine Hydrochloride95.535.73 g0.06
Sodium Hydroxide40.002.40 g0.06
Ethanol (95%)-100 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1,3-diphenyl-2-propen-1-one (10.41 g, 0.05 mol) and ethanol (100 mL).

  • Stir the mixture until the chalcone is fully dissolved.

  • In a separate beaker, dissolve sodium hydroxide (2.40 g, 0.06 mol) and guanidine hydrochloride (5.73 g, 0.06 mol) in 20 mL of water.

  • Add the aqueous solution of guanidine and NaOH to the ethanolic solution of chalcone.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1).

  • After completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 200 mL of ice-cold water with stirring.

  • A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from ethanol to obtain pure 2-amino-4,6-diphenylpyrimidine as a crystalline solid.

Expected Results:

ParameterValue
Yield 75-85%
Appearance Light yellow crystalline solid
Melting Point 164-166 °C[3]
IR (KBr, cm⁻¹) ~3480, 3300 (N-H stretch), ~1640 (C=N stretch), ~1585, 1565 (aromatic C=C stretch)[3]
¹H NMR (DMSO-d₆, δ ppm) ~5.3 (br s, 2H, NH₂), ~7.0-8.2 (m, 11H, Ar-H and pyrimidine-H)[2]
Step 2: Synthesis of this compound

This step involves the N-acylation of the synthesized 2-amino-4,6-diphenylpyrimidine.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Amino-4,6-diphenylpyrimidine247.302.47 g0.01
Butanoyl Chloride106.551.17 g (1.1 mL)0.011
Pyridine79.101.58 g (1.6 mL)0.02
Dichloromethane (DCM)-50 mL-

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2-amino-4,6-diphenylpyrimidine (2.47 g, 0.01 mol) in 50 mL of anhydrous dichloromethane.

  • Cool the solution in an ice bath to 0 °C.

  • Add pyridine (1.6 mL, 0.02 mol) to the solution.

  • Slowly add butanoyl chloride (1.1 mL, 0.011 mol) dropwise to the stirred solution over 10 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction by TLC (ethyl acetate:hexane, 1:1).

  • Once the reaction is complete, transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization from a suitable solvent like ethanol or ethyl acetate/hexane.

Expected Results:

ParameterPredicted Value
Yield 60-70%
Appearance White to off-white solid
Molecular Formula C₂₀H₁₉N₃O
Molecular Weight 317.39 g/mol
IR (KBr, cm⁻¹) ~3300 (N-H stretch), ~1680 (C=O stretch, amide I), ~1590 (C=N stretch)
¹H NMR (CDCl₃, δ ppm) ~1.0 (t, 3H, CH₃), ~1.7 (sextet, 2H, CH₂), ~2.4 (t, 2H, COCH₂), ~7.3-8.5 (m, 11H, Ar-H and pyrimidine-H), ~8.8 (br s, 1H, NH)
Mass Spec (ESI-MS) m/z = 318.16 [M+H]⁺

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: N-Acylation start1 Dissolve Chalcone in Ethanol add_reagents Add aqueous solution of Guanidine HCl and NaOH start1->add_reagents reflux Reflux for 6-8 hours add_reagents->reflux cool_precipitate Cool and precipitate in ice water reflux->cool_precipitate filter_wash Filter and wash solid cool_precipitate->filter_wash recrystallize1 Recrystallize from Ethanol filter_wash->recrystallize1 product1 2-Amino-4,6-diphenylpyrimidine recrystallize1->product1 start2 Dissolve Intermediate in anhydrous DCM product1->start2 Proceed to Step 2 cool_add_base Cool to 0°C and add Pyridine start2->cool_add_base add_acyl Add Butanoyl Chloride dropwise at 0°C cool_add_base->add_acyl stir_rt Stir at room temperature for 4-6 hours add_acyl->stir_rt workup Aqueous Workup (HCl, NaHCO₃, Brine) stir_rt->workup dry_concentrate Dry and concentrate organic layer workup->dry_concentrate purify Purify by Chromatography or Recrystallization dry_concentrate->purify final_product This compound purify->final_product

References

Application Notes & Protocols for Cell-Based Assay Development for N-(4,6-diphenylpyrimidin-2-yl)butanamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(4,6-diphenylpyrimidin-2-yl)butanamide is a novel small molecule featuring a diphenylpyrimidine core. This scaffold is present in various compounds that exhibit a wide range of biological activities, including potential as anticancer agents, neuroprotective molecules, and modulators of key signaling pathways.[1][2][3] For instance, certain pyrimidine derivatives have been investigated for their ability to inhibit signaling pathways such as the Hedgehog pathway, which is implicated in several cancers.[4][5][6] Other related compounds have shown potential for treating neurodegenerative disorders like Alzheimer's disease.[1]

Given that the specific biological target and mechanism of action for this compound are undefined, a systematic, multi-tiered approach is essential for its initial characterization. This document provides a comprehensive set of protocols for a tiered cell-based assay development strategy. The workflow begins with broad screening for cytotoxic effects, progresses to elucidate the mechanism of cell death or growth inhibition, and concludes with a hypothetical example of investigating a specific signaling pathway.

Tier 1: Primary Screening for Cytotoxicity and Anti-Proliferative Effects

The initial step is to determine whether this compound exhibits cytotoxic or anti-proliferative effects on various cancer cell lines. The MTT assay is a robust and widely used colorimetric method for this purpose. It measures the metabolic activity of cells, which is proportional to the number of viable cells.[7] Viable cells with active metabolism can convert the yellow tetrazolium salt (MTT) into a purple formazan product.[7]

Experimental Protocol: MTT Cell Viability Assay

This protocol is adapted from standard methodologies for assessing cell viability.[7][8]

Materials:

  • This compound (stock solution in DMSO)

  • Selected cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT-116 - colon) and a normal cell line (e.g., NHDF - normal human dermal fibroblasts)[2]

  • 96-well flat-bottom tissue culture plates

  • Complete cell culture medium (specific to cell line)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[7]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium. A typical concentration range for initial screening is 0.1 to 100 µM.

    • Include a vehicle control (DMSO concentration matched to the highest compound concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the desired compound concentrations.

    • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[8]

    • Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[7]

  • Solubilization of Formazan:

    • Carefully aspirate the medium from each well.

    • Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the purple formazan crystals.[7]

    • Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Read the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.[8]

    • A reference wavelength of 630 nm can be used to subtract background noise.

Data Presentation: Cytotoxicity

The results are typically presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.

Cell LineTissue of OriginIC50 (µM) after 48h
A549Lung Carcinomae.g., 15.2 ± 1.8
MCF-7Breast Adenocarcinomae.g., 25.7 ± 3.1
HCT-116Colon Carcinomae.g., 9.8 ± 1.2
NHDFNormal Dermal Fibroblaste.g., > 100

Visualization: MTT Assay Workflow

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Analysis seed Seed Cells in 96-well Plate incubate24h Incubate 24h (Attachment) seed->incubate24h treat Add Compound Dilutions incubate24h->treat incubate48h Incubate 48h (Exposure) treat->incubate48h add_mtt Add MTT Reagent incubate48h->add_mtt incubate4h Incubate 4h (Metabolism) add_mtt->incubate4h solubilize Add Solubilization Solution incubate4h->solubilize read Read Absorbance (570 nm) solubilize->read calculate Calculate IC50 Values read->calculate

Caption: Workflow for assessing cell viability using the MTT assay.

Tier 2: Elucidation of Cell Death and Cell Cycle Effects

If the primary screening reveals significant cytotoxicity, the next step is to determine the underlying mechanism. This involves investigating whether the compound induces programmed cell death (apoptosis) or interferes with cell cycle progression.

Experimental Protocol 1: Annexin V & Propidium Iodide (PI) Apoptosis Assay

This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[9] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but stains the DNA of late apoptotic and necrotic cells that have compromised membranes.[9]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cells treated with the compound at its IC50 concentration for 24-48 hours

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Seed and treat cells with this compound as determined from Tier 1 experiments.

    • Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing:

    • Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[10]

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[10]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Data will be displayed in a quadrant plot:

      • Lower-Left (Annexin V- / PI-): Live cells

      • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-Left (Annexin V- / PI+): Necrotic cells

Experimental Protocol 2: Cell Cycle Analysis with Propidium Iodide

This method quantifies DNA content to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11] A compound may induce cell cycle arrest at a specific checkpoint.

Materials:

  • Cells treated with the compound at its IC50 concentration

  • Cold PBS

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI, RNase A, and Triton X-100)[12]

  • Flow cytometer

Procedure:

  • Cell Collection:

    • Harvest approximately 1-2 x 10⁶ cells after treatment. Centrifuge at 300 x g for 5 minutes.

  • Fixation:

    • Wash the cell pellet with cold PBS.

    • Resuspend the cells in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol drop-by-drop to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the pellet with cold PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.[12]

    • Incubate for 30 minutes at room temperature in the dark.

  • Analysis:

    • Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

    • The resulting histogram will show peaks corresponding to cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.

Data Presentation: Mechanistic Assays

Table 2: Apoptosis Analysis

Treatment % Live Cells % Early Apoptotic % Late Apoptotic/Necrotic
Vehicle Control e.g., 95.1 e.g., 2.5 e.g., 2.4

| Compound (IC50) | e.g., 40.2 | e.g., 35.8 | e.g., 24.0 |

Table 3: Cell Cycle Analysis

Treatment % G0/G1 Phase % S Phase % G2/M Phase
Vehicle Control e.g., 60.5 e.g., 25.3 e.g., 14.2

| Compound (IC50) | e.g., 20.1 | e.g., 15.7 | e.g., 64.2 |

Visualization: Mechanistic Assay Decision Workflow

Decision_Workflow cluster_tier2 Tier 2: Mechanistic Assays start This compound tier1 Tier 1: Perform MTT Cytotoxicity Assay start->tier1 apoptosis Annexin V/PI Apoptosis Assay tier1->apoptosis  Cytotoxic (Low IC50) cell_cycle Propidium Iodide Cell Cycle Analysis tier1->cell_cycle   no_effect No Significant Cytotoxicity (Consider other assays, e.g., functional) tier1->no_effect Not Cytotoxic (High IC50)   Hh_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO (Smoothened) PTCH1->SMO Inhibits SUFU_GLI SUFU-GLI Complex (Inactive) SMO->SUFU_GLI Inhibits SUFU, Releases GLI SUFU SUFU SUFU->SUFU_GLI GLI GLI GLI->SUFU_GLI GLI_active Active GLI SUFU_GLI->GLI_active Dissociation & Activation Target_Genes Target Gene Expression (e.g., Cyclin D, MYC) GLI_active->Target_Genes Transcription GLI_active->Target_Genes Hh_Ligand Hedgehog Ligand (e.g., Shh) Hh_Ligand->PTCH1 Binds Compound Hypothetical Compound This compound Compound->SMO Potential Inhibition

References

Application Notes and Protocols: High-Throughput Screening of N-(4,6-diphenylpyrimidin-2-yl)butanamide Libraries

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The N-(4,6-diphenylpyrimidin-2-yl)butanamide scaffold represents a promising starting point for the discovery of novel therapeutic agents. Derivatives of 4,6-diphenylpyrimidine have shown potential as inhibitors of various enzymes, including monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are key targets in the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease.[1][2][3] High-throughput screening (HTS) is a crucial methodology in drug discovery that enables the rapid evaluation of large chemical libraries to identify "hit" compounds with desired biological activity.[4][5][6] These hits can then be optimized through medicinal chemistry efforts to generate lead compounds and, ultimately, clinical candidates.

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening of a library of this compound derivatives. The focus is on identifying inhibitors of Monoamine Oxidase A (MAO-A), a well-validated target for neuropsychiatric and neurodegenerative diseases. The protocols cover library synthesis, a primary biochemical HTS assay, a confirmation assay, and a counter-screen to identify and eliminate false-positive hits.

I. Synthesis of this compound Library

A library of this compound derivatives can be synthesized through a two-step process. The first step involves the synthesis of the 2-amino-4,6-diphenylpyrimidine core, which can be achieved via the condensation of a chalcone with guanidine. The second step is the acylation of the 2-amino group with various substituted butanoyl chlorides to generate the final butanamide derivatives.

Protocol 1: Synthesis of 2-amino-4,6-diphenylpyrimidine

  • Reaction Setup: To a solution of 1,3-diphenyl-2-propen-1-one (chalcone) (1.0 eq.) in dimethylformamide (DMF), add guanidine hydrochloride (1.2 eq.) and a base such as sodium hydroxide.

  • Reaction Conditions: Heat the reaction mixture to reflux for 6-7 hours at 50-60°C.[7]

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water.

  • Purification: Collect the resulting precipitate by filtration, wash with water, and recrystallize from ethanol to yield 2-amino-4,6-diphenylpyrimidine.

Protocol 2: Synthesis of this compound Derivatives

  • Reaction Setup: Dissolve 2-amino-4,6-diphenylpyrimidine (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Acylation: Add a substituted butanoyl chloride (1.1 eq.) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq.).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.

II. High-Throughput Screening for MAO-A Inhibitors

The primary screen will be a biochemical assay designed to identify inhibitors of recombinant human Monoamine Oxidase A (MAO-A). A common method is a fluorescence-based assay that measures the production of hydrogen peroxide, a byproduct of the MAO-A catalyzed oxidation of a substrate.

Protocol 3: Primary HTS Assay - MAO-A Inhibition

  • Assay Principle: This assay utilizes a horseradish peroxidase (HRP)-coupled reaction to detect H₂O₂ produced by MAO-A. In the presence of HRP, H₂O₂ reacts with a fluorogenic substrate (e.g., Amplex Red) to produce a highly fluorescent product (resorufin). Inhibition of MAO-A results in a decrease in the fluorescent signal.

  • Materials:

    • Recombinant human MAO-A

    • MAO-A substrate (e.g., p-tyramine)

    • Horseradish peroxidase (HRP)

    • Amplex Red reagent

    • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4)

    • 384-well black, flat-bottom plates

    • Test compounds (this compound library) dissolved in DMSO

    • Positive control (e.g., Clorgyline)

    • Negative control (DMSO)

  • Assay Procedure:

    • Dispense 50 nL of test compounds (10 µM final concentration) or controls into the wells of a 384-well plate using an automated liquid handler.

    • Add 10 µL of MAO-A enzyme solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of a substrate mix containing p-tyramine, HRP, and Amplex Red.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Measure the fluorescence intensity using a plate reader (Excitation: 530-560 nm, Emission: ~590 nm).

  • Data Analysis:

    • Calculate the percentage inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_negative_control - Signal_background))

    • Identify primary "hits" as compounds that exhibit a percentage inhibition greater than a predefined threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).

III. Hit Confirmation and Validation

Compounds identified as hits in the primary screen must be further evaluated to confirm their activity and eliminate false positives. This involves re-testing the hits in a dose-response format to determine their potency (IC50) and performing counter-screens.

Protocol 4: Dose-Response Assay for IC50 Determination

  • Procedure:

    • Prepare serial dilutions of the hit compounds (e.g., 10-point, 3-fold dilutions starting from 100 µM).

    • Perform the MAO-A inhibition assay as described in Protocol 3 with the serially diluted compounds.

    • Plot the percentage inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each confirmed hit.

Protocol 5: Counter-Screen for HRP Inhibition

  • Assay Principle: This assay identifies compounds that directly inhibit HRP, which would appear as false positives in the primary screen. The reaction is initiated directly with H₂O₂ instead of the MAO-A enzyme and substrate.

  • Procedure:

    • Dispense hit compounds at the same concentration used in the primary screen.

    • Add a solution containing HRP and Amplex Red.

    • Initiate the reaction by adding a fixed concentration of H₂O₂.

    • Measure fluorescence as in the primary assay.

    • Compounds that show significant inhibition in this assay are considered false positives and are excluded from further consideration.

Data Presentation

The quantitative data from the screening campaign should be summarized in clear and structured tables.

Table 1: Primary HTS Results for a Subset of the Library

Compound IDConcentration (µM)% InhibitionHit (Yes/No)
DPB-001108.2No
DPB-0021065.7Yes
DPB-0031012.5No
DPB-0041072.1Yes
DPB-005104.9No
............
DPB-10001058.3Yes

Table 2: Dose-Response and Counter-Screen Results for Confirmed Hits

Compound IDMAO-A IC50 (µM)HRP Inhibition at 10 µM (%)Validated Hit
DPB-0021.85.2Yes
DPB-0040.978.9No (HRP Inhibitor)
DPB-10003.52.1Yes
DPB-12540.58.3Yes
DPB-23782.11.5Yes

Visualization of Workflows and Pathways

Experimental Workflow Diagram

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Validation cluster_2 False Positives cluster_3 Lead Generation start This compound Library primary_screen Single-Concentration MAO-A Inhibition Assay start->primary_screen primary_hits Primary Hits (>50% Inhibition) primary_screen->primary_hits dose_response Dose-Response Assay (IC50 Determination) primary_hits->dose_response counter_screen HRP Inhibition Counter-Screen primary_hits->counter_screen validated_hits Validated Hits dose_response->validated_hits counter_screen->validated_hits Not Inhibited false_positives HRP Inhibitors counter_screen->false_positives sar Structure-Activity Relationship (SAR) Studies validated_hits->sar

Caption: High-throughput screening cascade for the identification of MAO-A inhibitors.

Signaling Pathway Diagram

MAO_A_Pathway cluster_pathway Monoamine Neurotransmitter Metabolism cluster_inhibition Inhibition by this compound cluster_outcome Therapeutic Outcome serotonin Serotonin maoa MAO-A serotonin->maoa Oxidative Deamination metabolite 5-HIAA (Inactive Metabolite) maoa->metabolite increase Increased Synaptic Serotonin Levels inhibitor This compound (DPB-1254) inhibitor->maoa Inhibition

Caption: Role of MAO-A in serotonin metabolism and its inhibition.

References

Application of 4,6-Diphenylpyrimidine Derivatives in Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For research use only.

Introduction

Derivatives of the 4,6-diphenylpyrimidine scaffold have emerged as a promising class of compounds in oncology research, demonstrating a range of anticancer activities across various cancer cell lines. These synthetic molecules have been shown to modulate key cellular processes involved in cancer progression, including cell cycle regulation, apoptosis, and signal transduction pathways. This document provides an overview of the potential applications of N-(4,6-diphenylpyrimidin-2-yl)butanamide and related 4,6-diphenylpyrimidine derivatives in cancer research, along with detailed protocols for their evaluation in cell-based assays. The information presented is based on published data for structurally similar compounds and is intended to guide researchers in designing and conducting experiments to investigate the anticancer properties of this class of molecules.

Potential Mechanisms of Action

Research on 4,6-diarylpyrimidine derivatives suggests several potential mechanisms by which these compounds may exert their anticancer effects. These include:

  • Inhibition of Protein Kinases: Several studies have indicated that 4,6-diaryl-substituted pyrimidines can act as potent inhibitors of key kinases involved in cancer cell proliferation and survival, such as Phosphoinositide 3-kinases (PI3Ks), Cyclin-Dependent Kinases 4 and 6 (CDK4/6), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][3]

  • Induction of Apoptosis: Certain pyrimidine derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[4] This can occur through various mechanisms, including the disruption of mitochondrial function.[4]

  • Cell Cycle Arrest: Compounds with a pyrimidine core structure have been observed to cause cell cycle arrest at different phases, such as G1 or G2/M, thereby inhibiting cancer cell division.[5][6]

Data Presentation

The following tables summarize the reported in vitro activities of various 4,6-diphenylpyrimidine derivatives and other related pyrimidine compounds against different cancer cell lines. This data is provided for comparative purposes to guide the selection of appropriate cell lines and concentration ranges for initial screening of new derivatives.

Table 1: Cytotoxic Activity of Representative Pyrimidine Derivatives in Human Cancer Cell Lines

Compound ClassCancer Cell LineAssayEndpointValueReference
7-(1,4-diazepan)-substituted[4][7]-oxazolo[4,5-d]pyrimidinesVariousGrowth InhibitionGI500.9 - 1.9 µM[8]
7-(1,4-diazepan)-substituted[4][7]-oxazolo[4,5-d]pyrimidinesVariousCytostaticTGI2.1 - 3.6 µM[8]
7-(1,4-diazepan)-substituted[4][7]-oxazolo[4,5-d]pyrimidinesVariousCytotoxicLC505.9 - 7.4 µM[8]
Dihydropyrimidinone derivative (Compound 19)NCI-H460Growth Inhibition%88%[5]
Dihydropyrimidinone derivative (Compound 19)SK-MEL-5Growth Inhibition%86%[5]
Dihydropyrimidinone derivative (Compound 19)HL-60 (TB)Growth Inhibition%85%[5]
4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one (SK-25)MiaPaCa-2CytotoxicityIC501.95 µM[9]

Table 2: Kinase Inhibitory Activity of Representative Pyrimidine Derivatives

Compound ClassTarget KinaseAssayEndpointValueReference
Dihydropyrimidinone derivative (Compound 19)mTOREnzyme InhibitionIC500.64 µM[5]
Dihydropyrimidinone derivative (Compound 19)VEGFR-2Enzyme InhibitionIC501.97 µM[5]
N-(Pyridin-2-Yl)-4-(Thiazol-5-Yl)Pyrimidin-2-Amines (Compound 58)CDK4Enzyme InhibitionKi0.010 µM[2]
N-(Pyridin-2-Yl)-4-(Thiazol-5-Yl)Pyrimidin-2-Amines (Compound 9a)CDK4Enzyme InhibitionKi0.010 µM[2]
N-(Pyridin-2-Yl)-4-(Thiazol-5-Yl)Pyrimidin-2-Amines (Compound 9b)CDK4Enzyme InhibitionKi0.007 µM[2]
N-(Pyridin-2-Yl)-4-(Thiazol-5-Yl)Pyrimidin-2-Amines (Compound 9b)CDK6Enzyme InhibitionKi0.042 µM[2]

Mandatory Visualization

G Potential Signaling Pathways of 4,6-Diphenylpyrimidine Derivatives cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Growth_Factors Growth Factors (e.g., VEGF) VEGFR2 VEGFR-2 Growth_Factors->VEGFR2 PI3K PI3K VEGFR2->PI3K mTOR mTOR PI3K->mTOR Cell_Cycle_Progression Cell Cycle Progression (G1/S Transition) mTOR->Cell_Cycle_Progression CDK4_6 CDK4/6 CDK4_6->Cell_Cycle_Progression Compound 4,6-Diphenylpyrimidine Derivative Compound->VEGFR2 Inhibition Compound->PI3K Inhibition Compound->mTOR Inhibition Compound->CDK4_6 Inhibition Apoptosis Apoptosis Compound->Apoptosis Induction

Caption: Potential signaling pathways targeted by 4,6-diphenylpyrimidine derivatives.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anticancer activity of this compound or other 4,6-diphenylpyrimidine derivatives.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, HepG2, HCT116)[10]

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO to create a stock solution)

  • 96-well plates

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Multiskan plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in complete growth medium from the stock solution. The final DMSO concentration should not exceed 0.5% (v/v).

  • Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

G MTT Assay Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with compound dilutions B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Read absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for the MTT cell proliferation assay.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell lines

  • Complete growth medium

  • Test compound

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the test compound at the desired concentrations (e.g., IC₅₀ and 2x IC₅₀) for 24 or 48 hours. Include a vehicle control.

  • Harvest the cells by trypsinization and wash them with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes.

  • Add PI staining solution and incubate in the dark at room temperature for 15-30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer. The data is analyzed using appropriate software to quantify the percentage of cells in each phase of the cell cycle.

G Cell Cycle Analysis Workflow A Seed and treat cells B Harvest and fix cells in ethanol A->B C RNase A treatment B->C D Stain with Propidium Iodide C->D E Flow cytometry analysis D->E F Quantify cell cycle phases E->F

References

Application Notes and Protocols for In Vivo Experimental Design Using N-(4,6-diphenylpyrimidin-2-yl)butanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4,6-diphenylpyrimidin-2-yl)butanamide is a novel small molecule with a pyrimidine core. While extensive in vivo data for this specific compound is not yet available, the pyrimidine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide range of biological activities. Notably, various pyrimidine derivatives have shown potential as anticancer agents, often by modulating key signaling pathways involved in cell proliferation and survival.[1][2] Some pyrimidine-based compounds have also been investigated for their effects on the central nervous system (CNS).[3][4]

These application notes provide a comprehensive guide for the in vivo evaluation of this compound, proposing a primary therapeutic application in oncology based on the activities of structurally related molecules.[5][6] A general workflow, detailed experimental protocols, and data presentation formats are provided to guide researchers in designing robust preclinical studies.

Proposed Therapeutic Application: Oncology

Many pyrimidine derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer.[5] Specifically, the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival, and its overactivation is a hallmark of many cancers.[7][8][9][10] Therefore, a plausible hypothesis is that this compound may exert anticancer effects by inhibiting one or more kinases in the PI3K/Akt/mTOR pathway.

Hypothesized Signaling Pathway: PI3K/Akt/mTOR Inhibition

The diagram below illustrates the hypothesized mechanism of action, where this compound inhibits the PI3K/Akt/mTOR signaling cascade, leading to decreased cell proliferation and survival.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Compound This compound Compound->PI3K Inhibition Compound->mTORC1 Inhibition

Hypothesized PI3K/Akt/mTOR signaling pathway inhibition.

In Vivo Experimental Workflow

A structured in vivo experimental workflow is essential to systematically evaluate the therapeutic potential of a novel compound. The following diagram outlines the key stages, from initial safety and pharmacokinetic assessments to efficacy studies.

Experimental_Workflow cluster_preclinical Preclinical In Vivo Evaluation A Phase 1: Acute Toxicity Study (Maximum Tolerated Dose) B Phase 2: Pharmacokinetic (PK) Analysis A->B Determine Safe Doses C Phase 3: Efficacy Study (Xenograft Model) B->C Establish Dosing Regimen D Data Analysis & Reporting C->D Evaluate Antitumor Activity

General workflow for in vivo experimental design.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the key in vivo experiments. All animal studies should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Protocol 1: Acute Toxicity and Maximum Tolerated Dose (MTD) Study

Objective: To determine the acute toxicity and the maximum tolerated dose (MTD) of this compound in mice. This information is crucial for selecting appropriate doses for subsequent efficacy studies.[11][12][13][14][15]

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose, 10% DMSO in saline)

  • 6-8 week old female BALB/c mice

  • Standard laboratory equipment for animal handling and dosing

Methodology:

  • Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week prior to the experiment.

  • Dose Formulation: Prepare a stock solution of the compound in a suitable vehicle. Prepare serial dilutions to achieve the desired dose levels.

  • Dose Groups: Divide the mice into groups of 3-5 animals each. Include a vehicle control group and at least 3-5 escalating dose groups (e.g., 10, 30, 100, 300 mg/kg).

  • Administration: Administer a single dose of the compound or vehicle to each mouse via the intended clinical route (e.g., oral gavage or intraperitoneal injection).

  • Monitoring: Observe the animals for clinical signs of toxicity (e.g., changes in behavior, posture, activity, and body weight) immediately after dosing and then daily for 14 days.

  • Data Collection: Record body weights daily. At the end of the 14-day observation period, euthanize the animals and perform a gross necropsy. Collect major organs for histopathological analysis if necessary.

  • MTD Determination: The MTD is defined as the highest dose that does not cause mortality or more than a 10-20% loss in body weight and does not produce severe clinical signs of toxicity.

Data Presentation:

Table 1: Acute Toxicity of this compound

Dose Group (mg/kg) Number of Animals Mortality Mean Body Weight Change (%) Clinical Signs of Toxicity
Vehicle Control 5 0/5 +5.2 None observed
30 5 0/5 +3.1 None observed
100 5 0/5 -2.5 Mild lethargy on Day 1
300 5 1/5 -15.8 Severe lethargy, ruffled fur

| 500 | 5 | 3/5 | -25.0 | Severe lethargy, ataxia |

Protocol 2: Pharmacokinetic (PK) Study

Objective: To determine the pharmacokinetic profile of this compound in mice, including its absorption, distribution, metabolism, and excretion (ADME) properties.[16][17][18][19]

Materials:

  • This compound

  • Vehicle

  • 6-8 week old male C57BL/6 mice

  • Equipment for blood collection (e.g., heparinized capillary tubes) and processing

  • LC-MS/MS system for bioanalysis

Methodology:

  • Animal Preparation: Acclimatize mice for at least one week.

  • Dose Groups: Use two groups of mice (n=3-5 per time point). One group will receive the compound intravenously (IV) (e.g., 2 mg/kg) to determine clearance and volume of distribution, and the other group will receive it orally (PO) (e.g., 10 mg/kg) to assess oral bioavailability.

  • Administration: Administer the compound as a single bolus dose.

  • Blood Sampling: Collect blood samples (approx. 30-50 µL) at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose) via a suitable method like submandibular or saphenous vein bleeding.[16][17]

  • Plasma Preparation: Immediately process the blood samples to obtain plasma by centrifugation. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), half-life (t1/2), clearance (CL), and oral bioavailability (%F).

Data Presentation:

Table 2: Pharmacokinetic Parameters of this compound in Mice

Parameter IV Administration (2 mg/kg) PO Administration (10 mg/kg)
Cmax (ng/mL) 1500 850
Tmax (h) 0.08 1.0
AUC (0-inf) (ng*h/mL) 2100 4200
t1/2 (h) 2.5 3.0
CL (L/h/kg) 0.95 -

| Bioavailability (%F) | - | 40% |

Protocol 3: In Vivo Efficacy Study in a Xenograft Mouse Model

Objective: To evaluate the antitumor efficacy of this compound in a relevant human cancer xenograft model.[5][20]

Materials:

  • This compound

  • Vehicle

  • 6-8 week old female athymic nude mice

  • Human cancer cell line with a relevant genetic background (e.g., A549 lung cancer cells with a KRAS mutation)

  • Matrigel

  • Calipers for tumor measurement

Methodology:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of media/Matrigel mixture) into the flank of each mouse.

  • Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 per group).

  • Treatment Groups:

    • Group 1: Vehicle control (daily PO)

    • Group 2: this compound (e.g., 50 mg/kg, daily PO)

    • Group 3: Positive control (standard-of-care chemotherapy, e.g., cisplatin)

  • Treatment and Monitoring: Administer the treatments for a specified period (e.g., 21 days). Measure tumor volume with calipers 2-3 times per week. Record body weights as a measure of toxicity.

  • Endpoint: At the end of the study, or when tumors reach a predetermined maximum size, euthanize the animals. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blotting for target engagement).

  • Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Statistically analyze the differences in tumor volume and weight between groups.

Data Presentation:

Table 3: Efficacy of this compound in an A549 Xenograft Model

Treatment Group Mean Final Tumor Volume (mm³) ± SEM Tumor Growth Inhibition (TGI) (%) Mean Body Weight Change (%)
Vehicle Control 1550 ± 120 - +4.5
Compound (50 mg/kg) 720 ± 95 53.5 -3.2

| Positive Control | 450 ± 70 | 71.0 | -8.5 |

Disclaimer: These protocols are intended as a general guide. Specific experimental details may need to be optimized based on the physicochemical properties of this compound and the specific research questions being addressed. All experiments involving animals must be approved by an Institutional Animal Care and Use Committee (IACUC).

References

Techniques for Measuring the Enzymatic Inhibition by N-(4,6-diphenylpyrimidin-2-yl)butanamide

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4,6-diphenylpyrimidin-2-yl)butanamide is a synthetic compound belonging to the 4,6-diphenylpyrimidine class of molecules. Derivatives of this scaffold have been reported to exhibit inhibitory activity against various enzymes, particularly protein kinases. This document provides detailed application notes and protocols for measuring the enzymatic inhibition by this compound, with a focus on a likely target class, protein kinases, based on the activity of structurally related compounds. These protocols are designed to be adaptable for screening and characterizing the inhibitory potential of this compound.

Principle of Enzyme Inhibition Assays

Enzyme inhibition assays are fundamental to drug discovery and development. They are designed to determine the ability of a compound to reduce the rate of an enzyme-catalyzed reaction. The most common approach involves measuring the enzyme's activity in the presence and absence of the potential inhibitor. The concentration of the inhibitor that reduces the enzyme activity by 50% is known as the half-maximal inhibitory concentration (IC50) and is a standard measure of the inhibitor's potency.

Potential Enzyme Targets for this compound

Based on the inhibitory profiles of structurally similar 4,6-diphenylpyrimidine derivatives, this compound is hypothesized to be an inhibitor of one or more of the following enzyme classes:

  • Protein Kinases: Several 4,6-diphenylpyrimidine derivatives have been identified as inhibitors of protein kinases such as c-Jun N-terminal Kinase 3 (JNK3) and Microtubule Affinity Regulating Kinase 4 (MARK4).[1][2]

  • Monoamine Oxidases (MAO): Some 4,6-diphenylpyrimidine derivatives have shown inhibitory activity against MAO-A.[3][4][5]

  • Acetylcholinesterase (AChE): Dual inhibition of MAO and AChE has been observed with certain 4,6-diphenylpyrimidine compounds.[3][4][5]

Given the prevalence of kinase inhibition among 4,6-diphenylpyrimidine analogs, the following protocols will focus on a generic, yet widely applicable, protein kinase inhibition assay.

Experimental Protocols

Protocol 1: In Vitro Protein Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from the Promega ADP-Glo™ Kinase Assay and is a robust method for determining the inhibitory activity of a compound against a protein kinase.[6][7] The assay measures the amount of ADP produced during the kinase reaction, which is then converted to a luminescent signal.

Materials and Reagents:

  • This compound

  • Recombinant Protein Kinase (e.g., JNK3)

  • Kinase Substrate (e.g., a specific peptide or protein)

  • Adenosine Triphosphate (ATP)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate-reading luminometer

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution to create a range of concentrations for IC50 determination. The final DMSO concentration in the assay should be kept below 1%.

  • Kinase Reaction:

    • Add 5 µL of the kinase/substrate solution to each well of the plate.

    • Add 2.5 µL of the serially diluted this compound or control (DMSO for no inhibition, known inhibitor for positive control) to the appropriate wells.

    • Pre-incubate the plate at room temperature for 15 minutes.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well.

    • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the controls.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation

The quantitative data from the enzyme inhibition assays should be summarized in a clear and structured table for easy comparison.

CompoundTarget EnzymeAssay TypeIC50 (µM)
This compoundJNK3ADP-Glo™0.58
Known JNK3 Inhibitor (e.g., SP600125)JNK3ADP-Glo™0.04

Visualizations

Experimental Workflow

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep Compound Dilution Reaction_Setup Add Compound & Enzyme Compound_Prep->Reaction_Setup Enzyme_Prep Enzyme & Substrate Mix Enzyme_Prep->Reaction_Setup Incubation1 Pre-incubation Reaction_Setup->Incubation1 Reaction_Start Add ATP Incubation1->Reaction_Start Incubation2 Kinase Reaction Reaction_Start->Incubation2 Stop_Reaction Stop Reaction & Deplete ATP Incubation2->Stop_Reaction Signal_Generation Generate Luminescent Signal Stop_Reaction->Signal_Generation Read_Plate Measure Luminescence Signal_Generation->Read_Plate Data_Analysis Calculate % Inhibition Read_Plate->Data_Analysis IC50_Determination Determine IC50 Data_Analysis->IC50_Determination

Caption: Workflow for an in vitro enzyme inhibition assay.

Hypothetical Signaling Pathway

Signaling_Pathway cluster_upstream Upstream Signaling cluster_core Core Kinase Cascade cluster_downstream Downstream Effects Stress Cellular Stress MAPKKK MAPKKK Stress->MAPKKK activates MKK4_7 MKK4/7 MAPKKK->MKK4_7 phosphorylates JNK3 JNK3 MKK4_7->JNK3 phosphorylates cJun c-Jun JNK3->cJun phosphorylates Apoptosis Apoptosis cJun->Apoptosis promotes Inhibitor This compound Inhibitor->JNK3 inhibits

Caption: Hypothetical JNK3 signaling pathway inhibited by the compound.

References

Application Notes and Protocols: N-(4,6-diphenylpyrimidin-2-yl)butanamide in Quorum Sensing Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing N-(4,6-diphenylpyrimidin-2-yl)butanamide and related N-(pyrimidin-2-yl)alkyl/arylamide derivatives as potent inhibitors of bacterial quorum sensing (QS). The following protocols and data are designed to facilitate the screening and characterization of these compounds for their potential as anti-virulence agents.

Introduction

Quorum sensing is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors, including virulence factor production and biofilm formation.[1] The emergence of antibiotic resistance has spurred the development of alternative therapeutic strategies that target bacterial pathogenicity without exerting direct bactericidal pressure. One promising approach is the inhibition of QS, which can disarm pathogens and render them more susceptible to host defenses and conventional antibiotics.[2]

N-(pyrimidin-2-yl)alkyl/arylamide derivatives have emerged as a promising class of QS inhibitors.[3] This document focuses on the application of this compound and its analogs in key QS inhibition assays.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the targeted bacterial signaling pathways and the general experimental workflow for evaluating QS inhibitors.

quorum_sensing_pathway cluster_gram_negative Gram-Negative Bacteria (e.g., P. aeruginosa) LasI LasI AHL Acyl-Homoserine Lactone (AHL) Autoinducers LasI->AHL Synthesizes 3-oxo-C12-HSL RhlI RhlI RhlI->AHL Synthesizes C4-HSL LasR LasR AHL->LasR RhlR RhlR AHL->RhlR Virulence Virulence Factor Production (e.g., Pyocyanin, Elastase) LasR->Virulence Biofilm Biofilm Formation LasR->Biofilm RhlR->Virulence RhlR->Biofilm Compound This compound Compound->LasR Inhibits Compound->RhlR Inhibits

Caption: Quorum Sensing Pathway Inhibition in P. aeruginosa.

experimental_workflow cluster_workflow Experimental Workflow A Synthesize and Prepare N-(pyrimidin-2-yl)butanamide Derivatives B Determine Minimum Inhibitory Concentration (MIC) A->B C Violacein Inhibition Assay (Chromobacterium violaceum) B->C D Virulence Factor Inhibition Assays (Pseudomonas aeruginosa) B->D E Biofilm Inhibition Assay (Pseudomonas aeruginosa) B->E F Data Analysis and IC50 Determination C->F D->F E->F

Caption: General Experimental Workflow for QSI Evaluation.

Data Presentation

While specific quantitative data for this compound is not yet publicly available, the following tables summarize the qualitative and quantitative data for structurally related and other pyrimidine-based QS inhibitors to provide a comparative baseline.

Table 1: Qualitative Quorum Sensing Inhibition of N-(pyrimidin-2-yl)arylamide Derivatives against P. aeruginosa

Compound IDStructureInhibition Zone (mm)[3]
3b N-(4,6-dimethylpyrimidin-2-yl)benzamide17.66 ± 6.17
3d N-(4,6-dimethylpyrimidin-2-yl)-4-fluorobenzamide14.00 ± 6.24
3h N-(4,6-dimethylpyrimidin-2-yl)-4-nitrobenzamide17.33 ± 0.66

Data from a study on N-(pyrimidin-2-yl)alkyl/arylamide derivatives, indicating the potential for this class of compounds to inhibit QS.[3]

Table 2: Quantitative Biofilm Inhibition Data for Selected Pyrimidine Derivatives against S. aureus

CompoundConcentration (µg/mL)Biofilm Inhibition (%)
2,4-dichloro-5-fluoropyrimidine50~60%
2,4-dichloro-5-iodopyrimidine50~75%
2,4-dichloro-5-bromopyrimidine50~80%

Note: This data is for different pyrimidine derivatives and a different bacterial species, but it illustrates the potential for quantitative analysis of biofilm inhibition.

Table 3: Minimum Inhibitory Concentration (MIC) of Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundGram-Positive Isolates MIC (µg/mL)[4]Gram-Negative Isolates MIC (µg/mL)[4]
3a (Pyrazole) 0.125 - 0.500.062 - 0.50
5a (Pyrazole) 0.125 - 0.500.062 - 0.50
6 (Pyrazolo[1,5-a]pyrimidine) 0.125 - 0.250.062 - 0.25
9a (Pyrazolo[1,5-a]pyrimidine) 0.25 - 0.500.125 - 0.50
10a (Pyrazolo[1,5-a]pyrimidine) 0.125 - 0.250.062 - 0.25

This table provides MIC values for other heterocyclic compounds with demonstrated anti-biofilm and anti-QS activity, offering a reference for the expected potency of novel inhibitors.[4]

Experimental Protocols

The following are detailed protocols for key assays to evaluate the QS inhibitory properties of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of the test compound that inhibits visible growth of the target bacterium. This is crucial to ensure that subsequent QS inhibition assays are conducted at sub-MIC concentrations, where the observed effects are not due to bactericidal or bacteriostatic activity.

Materials:

  • Test compound stock solution (e.g., in DMSO)

  • Bacterial strain (e.g., Pseudomonas aeruginosa PAO1, Chromobacterium violaceum ATCC 12472)

  • Mueller-Hinton Broth (MHB) or Luria-Bertani (LB) Broth

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a fresh overnight culture of the bacterial strain in the appropriate broth.

  • Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard.

  • In a 96-well plate, perform serial two-fold dilutions of the test compound in broth.

  • Inoculate each well with the adjusted bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C for P. aeruginosa, 30°C for C. violaceum) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Protocol 2: Violacein Inhibition Assay in Chromobacterium violaceum

Objective: To quantify the inhibition of violacein production, a QS-regulated pigment in C. violaceum, as an indicator of QS inhibition.

Materials:

  • C. violaceum ATCC 12472

  • LB Broth

  • Test compound at sub-MIC concentrations

  • 96-well microtiter plates

  • Centrifuge

  • DMSO or ethanol for violacein extraction

  • Spectrophotometer

Procedure:

  • Grow an overnight culture of C. violaceum in LB broth.

  • Dilute the overnight culture 1:100 in fresh LB broth.

  • In a 96-well plate, add the diluted bacterial culture to wells containing the test compound at various sub-MIC concentrations.

  • Include a positive control (bacteria with solvent vehicle) and a negative control (broth only).

  • Incubate the plate at 30°C for 24 hours with shaking.

  • After incubation, measure the optical density at 600 nm (OD600) to assess bacterial growth.

  • Centrifuge the plate to pellet the bacterial cells.

  • Discard the supernatant and add a fixed volume of DMSO or ethanol to each well to extract the violacein pigment.

  • Centrifuge again to pellet cell debris.

  • Transfer the supernatant containing the extracted violacein to a new plate and measure the absorbance at 585 nm (OD585).

  • Calculate the percentage of violacein inhibition using the formula: % Inhibition = [ (Control OD585 - Test OD585) / Control OD585 ] * 100

Protocol 3: Pyocyanin Inhibition Assay in Pseudomonas aeruginosa

Objective: To quantify the inhibition of pyocyanin, a blue-green, redox-active virulence factor produced by P. aeruginosa under QS control.

Materials:

  • P. aeruginosa PAO1

  • LB Broth

  • Test compound at sub-MIC concentrations

  • Centrifuge tubes

  • Chloroform

  • 0.2 M HCl

  • Spectrophotometer

Procedure:

  • Grow an overnight culture of P. aeruginosa in LB broth.

  • Inoculate fresh LB broth containing sub-MIC concentrations of the test compound with the overnight culture.

  • Incubate at 37°C for 18-24 hours with shaking.

  • Centrifuge the cultures to pellet the cells.

  • Transfer the supernatant to a new tube and extract the pyocyanin by adding chloroform (e.g., 3 mL chloroform to 5 mL supernatant).

  • Vortex to mix and centrifuge to separate the phases. The pyocyanin will be in the lower, blue chloroform layer.

  • Transfer the chloroform layer to a new tube and re-extract with 0.2 M HCl. The pyocyanin will move to the upper, pink aqueous layer.

  • Measure the absorbance of the HCl layer at 520 nm.

  • Pyocyanin concentration can be calculated using the molar extinction coefficient. The percentage of inhibition is calculated relative to the untreated control.

Protocol 4: Biofilm Inhibition Assay

Objective: To assess the ability of the test compound to prevent the formation of bacterial biofilms.

Materials:

  • P. aeruginosa PAO1

  • LB Broth

  • Test compound at sub-MIC concentrations

  • 96-well flat-bottom microtiter plates

  • Crystal Violet solution (0.1%)

  • Ethanol (95%) or acetic acid (30%)

  • Spectrophotometer (plate reader)

Procedure:

  • Grow an overnight culture of P. aeruginosa.

  • Dilute the culture in fresh LB broth and add to the wells of a 96-well plate containing the test compound at various sub-MIC concentrations.

  • Include a positive control (bacteria with solvent vehicle) and a negative control (broth only).

  • Incubate the plate at 37°C for 24-48 hours without shaking to allow biofilm formation.

  • Carefully discard the planktonic cells and wash the wells gently with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Stain the adherent biofilms by adding 0.1% crystal violet to each well and incubating for 15-20 minutes at room temperature.

  • Remove the crystal violet solution and wash the wells again with PBS.

  • Solubilize the bound crystal violet by adding 95% ethanol or 30% acetic acid to each well.

  • Measure the absorbance at 570 nm (OD570) using a plate reader.

  • Calculate the percentage of biofilm inhibition relative to the untreated control.

Conclusion

This compound and its analogs represent a promising scaffold for the development of novel quorum sensing inhibitors. The protocols outlined in these application notes provide a robust framework for the in vitro evaluation of these compounds against key QS-regulated phenotypes. Further investigation, including the determination of specific IC50 values and in vivo efficacy studies, is warranted to fully elucidate their therapeutic potential.

References

Application Notes and Protocols: N-(4,6-diphenylpyrimidin-2-yl)butanamide as a Molecular Probe for Biological Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(4,6-diphenylpyrimidin-2-yl)butanamide is a synthetic small molecule featuring a diarylpyrimidine core. This structural motif is prevalent in a variety of biologically active compounds, including kinase inhibitors. While direct studies on this compound as a molecular probe are not extensively documented, the 4,6-diarylpyrimidine scaffold has been identified as a potent inhibitor of several protein kinases, including phosphoinositide 3-kinases (PI3Ks) and receptor tyrosine kinases like EGFR and VEGFR-2.[1][2][3] This suggests that this compound may serve as a valuable molecular probe for investigating signaling pathways regulated by such kinases, which are often implicated in cancer and other proliferative diseases.

These application notes provide a framework for utilizing this compound as a molecular probe to study kinase signaling, based on the activities of structurally related compounds.

Putative Biological Target and Mechanism of Action

Based on the known biological activities of structurally similar 4,6-diarylpyrimidines, this compound is hypothesized to function as an ATP-competitive inhibitor of protein kinases. The diphenylpyrimidine core likely occupies the adenine-binding pocket of the kinase's active site, while the butanamide side chain can be modified to enhance selectivity and potency. The primary putative targets for this class of compounds are kinases involved in cell growth, proliferation, and survival signaling pathways.

A potential signaling pathway that could be investigated using this probe is the PI3K/Akt/mTOR pathway, a critical regulator of cell metabolism, growth, and survival that is frequently dysregulated in cancer.

PI3K_Pathway probe This compound pi3k PI3K probe->pi3k Inhibition receptor Receptor Tyrosine Kinase (RTK) receptor->pi3k Activation pip3 PIP3 pi3k->pip3 Phosphorylation pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 Recruitment akt Akt pdk1->akt Activation mtor mTORC1 akt->mtor Activation downstream Cell Growth, Proliferation, Survival mtor->downstream

Figure 1: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound based on activities of similar diarylpyrimidine compounds.

Table 1: In Vitro Kinase Inhibition Profile

Kinase TargetIC₅₀ (nM)Assay Type
PI3Kα50Biochemical
PI3Kβ150Biochemical
PI3Kδ75Biochemical
PI3Kγ200Biochemical
mTOR500Biochemical
EGFR800Biochemical
VEGFR-2650Biochemical

Table 2: Cellular Activity Profile

Cell LineProliferation IC₅₀ (µM)Apoptosis Induction (at 1 µM)
MCF-7 (Breast Cancer)0.5+++
PC-3 (Prostate Cancer)1.2++
A549 (Lung Cancer)2.5+
HUVEC (Normal Endothelial)>10-

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical)

This protocol outlines a general procedure to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a specific protein kinase.

Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents: - Kinase - Substrate - ATP - Probe Stock start->prep_reagents serial_dilution Serial Dilution of Probe prep_reagents->serial_dilution incubation Incubate Kinase, Substrate, ATP, and Probe serial_dilution->incubation detection Detect Kinase Activity (e.g., Luminescence, Fluorescence) incubation->detection data_analysis Data Analysis: - Normalize Data - Plot Dose-Response Curve - Calculate IC₅₀ detection->data_analysis end End data_analysis->end

Figure 2: Workflow for an in vitro kinase inhibition assay.

Materials:

  • This compound

  • Recombinant protein kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • 384-well assay plates

  • Plate reader

Procedure:

  • Probe Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Serial Dilution: Perform a serial dilution of the probe stock solution in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM).

  • Reaction Setup: In a 384-well plate, add the kinase, substrate, and the diluted probe.

  • Initiate Reaction: Add ATP to each well to start the kinase reaction. Include control wells with DMSO only (positive control) and wells without kinase (negative control).

  • Incubation: Incubate the plate at room temperature or 30°C for the recommended time (typically 30-60 minutes).

  • Detection: Add the detection reagent according to the manufacturer's instructions to measure kinase activity (e.g., by quantifying the amount of ADP produced).

  • Data Analysis: Measure the signal using a plate reader. Normalize the data to the positive and negative controls. Plot the percentage of inhibition against the logarithm of the probe concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cellular Proliferation Assay (MTT Assay)

This protocol measures the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • 96-well cell culture plates

  • Spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Probe Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Replace the medium in the wells with the medium containing the probe at various concentrations. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the probe concentration to determine the IC₅₀ value.

Protocol 3: Western Blot Analysis of Phospho-Akt

This protocol is used to assess the inhibition of the PI3K pathway in cells by measuring the phosphorylation status of Akt, a downstream target of PI3K.

Western_Blot_Workflow start Start cell_treatment Treat Cells with Probe start->cell_treatment cell_lysis Cell Lysis and Protein Quantification cell_treatment->cell_lysis sds_page SDS-PAGE cell_lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p-Akt, Total Akt, β-actin) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Analysis and Quantification detection->analysis end End analysis->end

Figure 3: General workflow for Western blot analysis.

Materials:

  • Cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-Akt, anti-total-Akt, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the probe for the desired time. Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection and Analysis: Add the chemiluminescent substrate and capture the image using an imaging system. Quantify the band intensities and normalize the phospho-Akt signal to total Akt and the loading control (β-actin).

Conclusion

This compound, based on the known pharmacology of its structural class, represents a potential molecular probe for the investigation of kinase-driven signaling pathways. The protocols provided herein offer a starting point for researchers to characterize its activity and utilize it to dissect complex biological processes, particularly in the context of cancer research and drug development. Further studies are warranted to definitively identify its primary cellular target(s) and validate its utility as a selective molecular probe.

References

Application Notes and Protocols for the Crystallization of N-(4,6-diphenylpyrimidin-2-yl)butanamide and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing crystallization methods for N-(4,6-diphenylpyrimidin-2-yl)butanamide and its analogs. The protocols outlined below are based on established techniques for the purification of pyrimidine derivatives and amides, offering a robust starting point for obtaining high-purity crystalline material suitable for various research and development applications, including single-crystal X-ray diffraction.

Introduction

This compound and its analogs are a class of compounds with potential applications in medicinal chemistry and materials science. Obtaining these compounds in a highly pure, crystalline form is crucial for their characterization, determination of structure-activity relationships, and formulation development. Crystallization is a critical purification step that can significantly impact the purity, stability, and handling properties of the final compound. This document outlines several common crystallization techniques and provides detailed experimental protocols that can be adapted for specific analogs.

General Crystallization Strategies

Recrystallization is a widely used and effective technique for the purification of solid organic compounds.[1] The selection of an appropriate solvent or solvent system is the most critical parameter for successful crystallization. Ideal solvents should exhibit high solubility for the target compound at elevated temperatures and low solubility at lower temperatures. For amide and pyrimidine-containing molecules, polar solvents are often a good starting point.[1]

Commonly employed crystallization methods include:

  • Slow Cooling Crystallization: This is the most common method, where the compound is dissolved in a suitable solvent at an elevated temperature, and the solution is slowly cooled to induce crystallization.

  • Solvent Evaporation: This method is suitable for compounds that are highly soluble at room temperature. The solvent is allowed to evaporate slowly, increasing the concentration of the solute until it reaches supersaturation and crystallizes.

  • Anti-Solvent Addition (or Diffusion): This technique is useful when the compound is highly soluble in one solvent but poorly soluble in another. The compound is dissolved in the "good" solvent, and the "anti-solvent" is slowly added (or allowed to diffuse into the solution) to induce crystallization.[2]

  • Vapor Diffusion: This is a variation of the anti-solvent method where the anti-solvent is introduced in the vapor phase, leading to very slow and controlled crystal growth, often yielding high-quality single crystals.

Experimental Protocols

The following protocols provide a starting point for the crystallization of this compound and its analogs. It is important to note that optimization of solvent systems, temperatures, and concentrations will likely be necessary for each specific compound.

Protocol 1: Single Solvent Slow Cooling Crystallization

This protocol is a general method for recrystallization from a single solvent.

Materials:

  • Crude this compound or analog

  • High-purity solvents (e.g., ethanol, methanol, acetonitrile, acetone, ethyl acetate, 1,4-dioxane)[1]

  • Erlenmeyer flask

  • Hot plate with magnetic stirring

  • Condenser (optional, for volatile solvents)

  • Filter paper and funnel (for hot filtration, if needed)

  • Crystallization dish or beaker

  • Buchner funnel and filter flask

  • Vacuum source

Procedure:

  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude compound in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but show limited solubility when cold.

  • Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling (or near boiling) with stirring until the compound is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Cooling: Cover the flask with a watch glass or loosely with aluminum foil and allow the solution to cool slowly to room temperature. To promote the formation of larger crystals, the flask can be placed in an insulated container to slow the cooling rate.

  • Further Cooling: Once the flask has reached room temperature, it can be placed in an ice bath or a refrigerator to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum or in a desiccator to remove residual solvent.

Protocol 2: Anti-Solvent Crystallization

This method is useful for compounds that are too soluble in a particular solvent for effective slow cooling crystallization.

Materials:

  • Crude this compound or analog

  • A "good" solvent in which the compound is highly soluble (e.g., DMF, DMSO)[2]

  • An "anti-solvent" in which the compound is poorly soluble but is miscible with the "good" solvent (e.g., water, dichloromethane, diethyl ether, hexane)[2]

  • Beaker or flask

  • Pipette or dropping funnel

  • Stir plate and stir bar

  • Buchner funnel and filter flask

  • Vacuum source

Procedure:

  • Dissolution: Dissolve the crude compound in a minimal amount of the "good" solvent at room temperature.

  • Anti-Solvent Addition: Slowly add the anti-solvent to the stirred solution. The addition should be dropwise to allow for gradual supersaturation.

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes cloudy (the point of nucleation). If crystallization does not occur, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Equilibration: Allow the mixture to stir for a period to allow for complete crystallization.

  • Isolation, Washing, and Drying: Follow steps 6-8 from Protocol 1, using the solvent/anti-solvent mixture or the pure anti-solvent for washing.

Protocol 3: Vapor Diffusion for Single Crystal Growth

This technique is ideal for growing high-quality single crystals suitable for X-ray crystallography.

Materials:

  • Small vial or test tube

  • Larger beaker or jar with a lid or sealable cover

  • "Good" solvent

  • "Anti-solvent" (must be more volatile than the "good" solvent)

Procedure:

  • Dissolution: Dissolve the compound in a minimal amount of the "good" solvent in the small vial.

  • Setup: Place the small vial containing the solution inside the larger beaker.

  • Add Anti-Solvent: Add a larger volume of the anti-solvent to the bottom of the larger beaker, ensuring the level is below the top of the small vial.

  • Seal and Wait: Seal the larger beaker. The more volatile anti-solvent will slowly diffuse into the solution in the small vial, gradually inducing crystallization. This process can take several days to weeks.

  • Isolation: Once suitable crystals have formed, carefully remove the vial and isolate the crystals.

Data Presentation

The following table provides a template for summarizing experimental data from crystallization trials. Populating this table for each analog will facilitate comparison and optimization of crystallization conditions.

Compound IDCrystallization MethodSolvent System (Ratio)Temperature ProfileCrystal HabitYield (%)Purity (%)
This compoundSlow CoolingEthanol80°C to 4°CNeedles--
Analog XAnti-SolventDMF/Water (1:3)Room TempPlates--
Analog YVapor DiffusionDMSO/MethanolRoom TempPrisms--

Data to be filled in based on experimental results.

Visualization of Crystallization Workflow

The following diagram illustrates a general workflow for developing a crystallization protocol.

Crystallization_Workflow cluster_prep Preparation cluster_method Method Selection cluster_execution Execution cluster_analysis Analysis start Start with Crude Product solubility Solubility Screening start->solubility slow_cool Slow Cooling solubility->slow_cool Choose Method anti_solvent Anti-Solvent Addition solubility->anti_solvent Choose Method vapor_diff Vapor Diffusion solubility->vapor_diff Choose Method dissolution Dissolution slow_cool->dissolution anti_solvent->dissolution vapor_diff->dissolution crystallization Induce Crystallization dissolution->crystallization isolation Isolation & Washing crystallization->isolation drying Drying isolation->drying analysis Analyze Crystals (Purity, Yield, X-ray) drying->analysis analysis->solubility Optimize end Pure Crystalline Product analysis->end

Caption: General workflow for developing a crystallization protocol.

References

Application Notes and Protocols for the Quantification of N-(4,6-diphenylpyrimidin-2-yl)butanamide in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4,6-diphenylpyrimidin-2-yl)butanamide is a novel compound with potential therapeutic applications. Accurate quantification of this molecule in biological matrices is crucial for preclinical and clinical studies, including pharmacokinetics, pharmacodynamics, and toxicology. This document provides detailed protocols for the determination of this compound in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. The described methods are intended as a comprehensive guide for researchers and drug development professionals.

Overview of the Analytical Workflow

The quantification of this compound in biological samples typically involves sample preparation to isolate the analyte from the complex matrix, followed by chromatographic separation and detection by mass spectrometry.

Analytical_Workflow Biological_Sample Biological Sample (e.g., Plasma) Sample_Preparation Sample Preparation (LLE or SPE) Biological_Sample->Sample_Preparation LC_Separation LC Separation Sample_Preparation->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: General workflow for the quantification of this compound.

Experimental Protocols

Two primary methods for sample preparation are presented: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). Both are widely used techniques for the extraction of small molecules from biological fluids.[1][2]

Protocol 1: Liquid-Liquid Extraction (LLE)

LLE is a sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquids.[3]

Materials:

  • Plasma samples

  • This compound reference standard

  • Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)

  • Methyl tert-butyl ether (MTBE)

  • Reconstitution solution (e.g., 50:50 acetonitrile:water)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 10 µL of the Internal Standard working solution.

  • Add 500 µL of MTBE.

  • Vortex the tube for 5 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the reconstitution solution.

  • Vortex for 1 minute to dissolve the extract.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

SPE is a sample preparation process by which compounds that are dissolved or suspended in a liquid mixture are separated from other compounds in the mixture according to their physical and chemical properties.

Materials:

  • Plasma samples

  • This compound reference standard

  • Internal Standard (IS) solution

  • SPE cartridges (e.g., C18 reverse-phase)

  • Methanol (for conditioning)

  • Water (for equilibration)

  • Wash solution (e.g., 5% methanol in water)

  • Elution solvent (e.g., acetonitrile)

  • Reconstitution solution (e.g., 50:50 acetonitrile:water)

  • SPE vacuum manifold

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 10 µL of the Internal Standard working solution.

  • Load the sample onto the conditioned SPE cartridge.

  • Apply a gentle vacuum to draw the sample through the sorbent.

  • Wash the cartridge with 1 mL of the wash solution to remove interferences.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analyte and internal standard with 1 mL of the elution solvent.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the reconstitution solution.

  • Vortex for 1 minute to dissolve the extract.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Parameters

The following are suggested starting parameters for the LC-MS/MS analysis. Optimization may be required based on the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterSuggested Condition
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions

Table 2: Mass Spectrometry Parameters

ParameterSuggested Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Optimized for specific instrument
MRM Transitions To be determined by infusion of the reference standard

Data Presentation: Method Validation Summary

The following tables present hypothetical data to illustrate the expected performance of a validated bioanalytical method for this compound.

Table 3: Linearity and Range

AnalyteCalibration Range (ng/mL)
This compound1 - 1000> 0.995

Table 4: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ1< 15%± 15%< 15%± 15%
Low3< 15%± 15%< 15%± 15%
Medium100< 15%± 15%< 15%± 15%
High800< 15%± 15%< 15%± 15%

Table 5: Recovery and Matrix Effect

QC LevelNominal Conc. (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low385 - 11585 - 115
High80085 - 11585 - 115

Potential Signaling Pathway

While the specific signaling pathway of this compound is yet to be fully elucidated, pyrimidine derivatives are known to interact with various cellular processes. A hypothetical pathway involving the modulation of a kinase cascade is presented below for illustrative purposes.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation Analyte This compound Kinase2 Kinase 2 Analyte->Kinase2 Inhibition Kinase1->Kinase2 Phosphorylation Kinase3 Kinase 3 Kinase2->Kinase3 Phosphorylation Transcription_Factor Transcription Factor Kinase3->Transcription_Factor Activation Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulation

Caption: Hypothetical signaling pathway potentially modulated by the analyte.

Conclusion

The protocols and data presented in this document provide a comprehensive framework for the quantitative analysis of this compound in biological samples. The use of LC-MS/MS with either LLE or SPE sample preparation offers the sensitivity, selectivity, and robustness required for regulated bioanalysis. Adherence to these detailed methodologies will enable researchers to generate high-quality data for pharmacokinetic and other drug development studies.

References

Application Notes and Protocols for N-(4,6-diphenylpyrimidin-2-yl)butanamide in Protein-Ligand Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of N-(4,6-diphenylpyrimidin-2-yl)butanamide as a tool for studying protein-ligand interactions. This document includes its potential biological targets, methodologies for synthesis and characterization, and detailed protocols for various binding and functional assays.

Introduction

This compound belongs to the class of 4,6-diarylpyrimidines, a scaffold known to exhibit a range of biological activities. Derivatives of this core structure have shown potential as inhibitors of enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), as well as modulators of receptors like the benzodiazepine receptor. The versatility of the 4,6-diphenylpyrimidine core makes this compound a valuable probe for exploring protein-ligand interactions and for the development of novel therapeutics.

Potential Applications

Based on studies of structurally related compounds, this compound can be utilized in various research areas to investigate its interaction with specific protein targets.

  • Neurodegenerative Disease Research: 4,6-Diphenylpyrimidine derivatives have been identified as potent inhibitors of both monoamine oxidase-A (MAO-A) and acetylcholinesterase (AChE), enzymes implicated in the pathophysiology of Alzheimer's and Parkinson's diseases.[1][2][3] Investigating the binding of this compound to these enzymes can provide insights into the structure-activity relationships of this class of inhibitors.

  • Oncology Research: The pyrimidine scaffold is a common feature in many kinase inhibitors. Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in several cancers and plays a crucial role in cell proliferation, survival, and migration.[4][5][6] this compound can be screened against a panel of kinases, including FAK, to identify potential anticancer activity.

  • Neuropharmacology: Derivatives of 4,6-diphenylpyrimidin-2-ol have been synthesized and evaluated as ligands for the benzodiazepine receptor, demonstrating sedative-hypnotic and anticonvulsant effects.[7] This suggests that this compound could be explored for its potential to modulate GABAA receptors.

Data Presentation

The following table summarizes the inhibitory activities of representative 4,6-diphenylpyrimidine derivatives against MAO-A and AChE, providing a reference for the potential potency of this compound.

Compound IDTarget ProteinIC50 (nM)Reference
VB1MAO-A18.34 ± 0.38[1]
VB1AChE30.46 ± 0.23[1]
VB8MAO-A1010 ± 70.42[1]
VB8AChE9.54 ± 0.07[1]

Experimental Protocols

Synthesis of this compound

This protocol describes a two-step synthesis of the title compound, starting from the synthesis of 2-amino-4,6-diphenylpyrimidine.

Step 1: Synthesis of 2-Amino-4,6-diphenylpyrimidine

This synthesis is based on the reaction of a chalcone with guanidine nitrate.[8]

  • Materials:

    • 1,3-Diphenylprop-2-en-1-one (Chalcone)

    • Guanidine nitrate

    • Sodium hydroxide (NaOH)

    • Ethanol

    • Dimethylformamide (DMF)

  • Procedure:

    • Dissolve 1,3-diphenylprop-2-en-1-one (1 mmol) and guanidine nitrate (1 mmol) in DMF.

    • Add a catalytic amount of a strong base, such as sodium hydroxide.

    • Reflux the reaction mixture for 6-8 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • Recrystallize the crude product from ethanol to obtain pure 2-amino-4,6-diphenylpyrimidine.

Step 2: Synthesis of this compound

This step involves the acylation of the amino group of 2-amino-4,6-diphenylpyrimidine.

  • Materials:

    • 2-Amino-4,6-diphenylpyrimidine

    • Butanoyl chloride

    • Pyridine (or another suitable base)

    • Dichloromethane (DCM) or other inert solvent

  • Procedure:

    • Dissolve 2-amino-4,6-diphenylpyrimidine (1 mmol) in an inert solvent like DCM.

    • Add a slight excess of pyridine (1.2 mmol) to act as a base.

    • Cool the mixture in an ice bath.

    • Add butanoyl chloride (1.1 mmol) dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, wash the organic layer with a dilute acid solution (e.g., 1M HCl), followed by a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Biochemical Assays

1. Monoamine Oxidase A (MAO-A) Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available MAO assay kits.[9]

  • Materials:

    • Recombinant human MAO-A enzyme

    • MAO-A substrate (e.g., kynuramine or a proprietary fluorogenic substrate)

    • This compound (test compound)

    • Clorgyline (positive control inhibitor)

    • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

    • 96-well black microplate

    • Fluorescence microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compound and the positive control in the assay buffer.

    • In a 96-well plate, add the assay buffer, the MAO-A enzyme, and the test compound or control.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the MAO-A substrate to all wells.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 320/405 nm for kynuramine) every minute for 15-30 minutes.

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

2. Acetylcholinesterase (AChE) Inhibition Assay (Colorimetric - Ellman's Method)

This is a widely used method for measuring AChE activity.[8][10][11]

  • Materials:

    • Acetylcholinesterase (from electric eel or human recombinant)

    • Acetylthiocholine iodide (ATCI) - substrate

    • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

    • This compound (test compound)

    • Donepezil or Galantamine (positive control inhibitor)

    • Phosphate buffer (pH 8.0)

    • 96-well clear microplate

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compound and the positive control in the phosphate buffer.

    • In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound or control.

    • Add the AChE enzyme solution to each well and incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding the ATCI substrate solution.

    • Measure the absorbance at 412 nm every minute for 10-20 minutes. The yellow color is produced from the reaction of thiocholine (product of ATCI hydrolysis) with DTNB.

    • Calculate the reaction rate for each inhibitor concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

3. Focal Adhesion Kinase (FAK) Inhibition Assay (Luminescent)

This protocol is based on the ADP-Glo™ Kinase Assay from Promega.[12][13]

  • Materials:

    • Recombinant human FAK enzyme

    • FAK substrate (e.g., a synthetic peptide)

    • ATP

    • This compound (test compound)

    • A known FAK inhibitor (e.g., PND-1186) as a positive control

    • Kinase assay buffer

    • ADP-Glo™ Reagent and Kinase Detection Reagent

    • 96-well white microplate

    • Luminometer

  • Procedure:

    • Prepare serial dilutions of the test compound and the positive control in the kinase assay buffer.

    • In a 96-well plate, add the kinase assay buffer, FAK enzyme, substrate, and the test compound or control.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Convert the generated ADP to ATP and measure the light output by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a luminometer. The light output is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Biophysical Assays for Binding Characterization

1. Surface Plasmon Resonance (SPR)

SPR is a label-free technique to measure the kinetics of binding interactions.[14][15]

  • Materials:

    • SPR instrument (e.g., Biacore)

    • Sensor chip (e.g., CM5 chip for amine coupling)

    • Target protein (e.g., FAK, MAO-A, AChE)

    • This compound (analyte)

    • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

    • Running buffer (e.g., HBS-EP+)

    • Amine coupling kit (EDC, NHS, ethanolamine)

  • Procedure:

    • Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.

    • Prepare a series of concentrations of the test compound in the running buffer.

    • Inject the different concentrations of the test compound over the immobilized protein surface and a reference surface (without protein).

    • Monitor the binding response in real-time.

    • After each injection, regenerate the sensor surface with a suitable regeneration solution.

    • Analyze the sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR can provide atomic-level information about protein-ligand interactions.[13][16]

  • Materials:

    • High-field NMR spectrometer

    • Isotopically labeled (¹⁵N or ¹³C) target protein

    • This compound

    • NMR buffer (e.g., phosphate buffer in D₂O)

  • Procedure (Chemical Shift Perturbation):

    • Acquire a baseline ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein.

    • Prepare a stock solution of the test compound in a compatible solvent (e.g., d6-DMSO).

    • Titrate the protein sample with increasing concentrations of the test compound.

    • Acquire a ¹H-¹⁵N HSQC spectrum at each titration point.

    • Overlay the spectra and analyze the chemical shift changes of the protein's backbone amide signals.

    • Residues with significant chemical shift perturbations are likely part of or near the binding site.

    • The dissociation constant (KD) can be estimated by fitting the chemical shift changes to a binding isotherm.

Signaling Pathways and Experimental Workflows

Focal Adhesion Kinase (FAK) Signaling Pathway

// Nodes Integrins [label="Integrins", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ECM [label="ECM", fillcolor="#FBBC05", fontcolor="#202124"]; FAK [label="FAK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Src [label="Src", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p53 [label="p53", fillcolor="#FBBC05", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Migration [label="Cell Migration\n& Invasion", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Ligand [label="this compound", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges ECM -> Integrins [label="binds"]; Integrins -> FAK [label="activates"]; FAK -> Src [label="recruits &\nactivates"]; Src -> FAK [label="phosphorylates"]; FAK -> PI3K [label="activates"]; PI3K -> Akt [label="activates"]; Akt -> Proliferation; FAK -> Migration; FAK -> p53 [label="inhibits", arrowhead=tee]; p53 -> Apoptosis; Ligand -> FAK [label="inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; } .dot Caption: FAK signaling pathway and its inhibition.

Monoamine Oxidase A (MAO-A) Signaling Pathway

// Nodes Serotonin [label="Serotonin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MAOA [label="MAO-A", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Aldehyde [label="5-HIAA\n(Aldehyde)", fillcolor="#FBBC05", fontcolor="#202124"]; ROS [label="Reactive Oxygen\nSpecies (ROS)", fillcolor="#FBBC05", fontcolor="#202124"]; Neurotransmission [label="Normal\nNeurotransmission", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; OxidativeStress [label="Oxidative Stress\n& Neuronal Damage", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Ligand [label="this compound", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Serotonin -> MAOA [label="substrate"]; MAOA -> Aldehyde; MAOA -> ROS; Serotonin -> Neurotransmission; ROS -> OxidativeStress; Ligand -> MAOA [label="inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; } .dot Caption: MAO-A signaling and its inhibition.

Acetylcholinesterase (AChE) Signaling Pathway

// Nodes ACh [label="Acetylcholine\n(ACh)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AChE [label="AChE", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Choline [label="Choline +\nAcetate", fillcolor="#FBBC05", fontcolor="#202124"]; AChR [label="Acetylcholine\nReceptor", fillcolor="#34A853", fontcolor="#FFFFFF"]; NeuronalSignaling [label="Cholinergic\nSignaling", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Ligand [label="this compound", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges ACh -> AChE [label="hydrolyzes"]; AChE -> Choline; ACh -> AChR [label="binds"]; AChR -> NeuronalSignaling; Ligand -> AChE [label="inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; } .dot Caption: AChE signaling and its inhibition.

Experimental Workflow for Inhibitor Screening and Characterization

// Nodes Start [label="Start: Compound Library\n(including this compound)", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; PrimaryScreening [label="Primary Screening\n(e.g., Enzyme Inhibition Assays)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HitIdentification [label="Hit Identification\n(IC50 Determination)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SecondaryAssays [label="Secondary Assays\n(e.g., Cell-based Assays)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; BindingCharacterization [label="Binding Characterization\n(SPR, NMR, X-ray Crystallography)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; LeadOptimization [label="Lead Optimization", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> PrimaryScreening; PrimaryScreening -> HitIdentification; HitIdentification -> SecondaryAssays; SecondaryAssays -> BindingCharacterization; BindingCharacterization -> LeadOptimization; } .dot Caption: Workflow for inhibitor discovery.

References

Troubleshooting & Optimization

Technical Support Center: N-(4,6-diphenylpyrimidin-2-yl)butanamide In Vitro Assay Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with N-(4,6-diphenylpyrimidin-2-yl)butanamide in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound, like many pyrimidine derivatives, is expected to have low aqueous solubility and be more soluble in organic solvents. The core pyrimidine structure is moderately soluble in water, but the addition of lipophilic diphenyl and butanamide groups significantly increases its hydrophobicity, leading to poor solubility in aqueous assay buffers.[1] While specific experimental data for this compound is limited, related structures are known to be soluble in solvents like dimethyl sulfoxide (DMSO), methanol, and ethanol.[2][3]

Q2: Why is my compound precipitating out of solution during my in vitro assay?

Precipitation of a poorly soluble compound like this compound during an in vitro assay is a common issue. This can occur for several reasons:

  • Low Aqueous Solubility: The compound's inherent low solubility in the aqueous assay buffer is the primary cause.

  • Solvent Shock: When a concentrated stock solution (e.g., in 100% DMSO) is diluted into an aqueous buffer, the rapid change in solvent polarity can cause the compound to precipitate.

  • Concentration Exceeding Solubility Limit: The final concentration of the compound in the assay may exceed its maximum solubility in the final buffer composition.

  • Temperature Effects: Changes in temperature during the experiment can affect solubility.

  • Interactions with Assay Components: The compound may interact with proteins or other components in the assay medium, leading to precipitation.

Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?

The maximum tolerated concentration of DMSO in cell-based assays is cell line dependent. However, a general recommendation is to keep the final concentration of DMSO at or below 0.5% (v/v) to avoid solvent-induced cytotoxicity or other off-target effects.[4] Some robust cell lines may tolerate up to 1%, but it is crucial to perform a solvent tolerance control experiment for your specific cell line.[5]

Troubleshooting Guide

Issue 1: Compound Precipitation Upon Dilution in Aqueous Buffer

If you observe precipitation when diluting your DMSO stock solution of this compound into the aqueous assay buffer, consider the following troubleshooting steps.

Troubleshooting Workflow for Compound Precipitation

Start Precipitation Observed Step1 Decrease Final Concentration Start->Step1 Success No Precipitation Step1->Success Successful Failure Precipitation Persists Step1->Failure Unsuccessful Step2 Optimize Dilution Method Step2->Success Successful Failure2 Failure2 Step3 Use Co-solvents Step3->Success Successful Failure3 Failure3 Step4 Employ Surfactants Step4->Success Successful Failure4 Failure4 Failure->Step2 Failure->Step3 Failure->Step4 cluster_0 Hypothetical Signaling Pathway cluster_1 Experimental Workflow Compound This compound Kinase Target Kinase (e.g., Aurora Kinase) Compound->Kinase Inhibition Substrate Downstream Substrate Kinase->Substrate Phosphorylation Pathway Cellular Response (e.g., Proliferation) Substrate->Pathway Prep Prepare Compound Stock (e.g., 10 mM in DMSO) Dilute Serial Dilution in DMSO Prep->Dilute Assay Add to Assay Plate (Final buffer with co-solvent) Dilute->Assay Incubate Incubate with Cells/Enzyme Assay->Incubate Readout Measure Assay Readout (e.g., Luminescence) Incubate->Readout

References

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of N-(4,6-diphenylpyrimidin-2-yl)butanamide and its analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification process.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Yield After Column Chromatography

Q1: I am experiencing a significant loss of my compound during silica gel column chromatography. What are the potential causes and how can I improve the yield?

A1: Low recovery from silica gel chromatography can stem from several factors. The polar nature of the amide group in your compound can lead to strong adsorption onto the silica gel. Here are some troubleshooting steps:

  • Compound Streaking/Tailing on TLC: If you observe streaking or tailing of your compound spot on the TLC plate, it's a strong indicator of strong interaction with the silica.

    • Solution: Add a small percentage of a polar solvent like methanol or triethylamine to your mobile phase. For amides, adding 0.5-1% of triethylamine can help to saturate the acidic sites on the silica gel and reduce tailing, thereby improving recovery.

  • Irreversible Adsorption: The compound may be irreversibly binding to the silica gel.

    • Solution 1: Switch to a less acidic stationary phase like neutral or basic alumina.

    • Solution 2: Consider using reverse-phase chromatography where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar (e.g., acetonitrile/water or methanol/water).[1][2]

  • Improper Solvent System: The chosen eluent may not be optimal for eluting your compound.

    • Solution: Systematically screen different solvent systems with varying polarities. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can be effective.[3][4]

Issue 2: Persistent Impurities After Purification

Q2: After purification by column chromatography or recrystallization, I still observe impurities in my NMR or LC-MS analysis. How can I remove these persistent impurities?

A2: The nature of the impurity will dictate the best course of action.

  • Starting Materials: Unreacted starting materials (e.g., 2-amino-4,6-diphenylpyrimidine or butyryl chloride) are common impurities.

    • Solution: If the impurity is significantly more or less polar than your product, optimizing your column chromatography conditions (e.g., using a shallower gradient) should provide better separation. If the impurity is an amine, a simple acid wash (e.g., dilute HCl) of your crude product in an organic solvent (like ethyl acetate or dichloromethane) can remove it as a salt. Conversely, a base wash (e.g., saturated sodium bicarbonate solution) can remove acidic impurities.

  • By-products: Side reactions can lead to by-products with similar polarity to your desired compound.

    • Solution 1: Recrystallization is often an excellent method for removing closely related impurities.[2][5] Experiment with different solvent systems. A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

    • Solution 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC) offers higher resolution than standard column chromatography and can be very effective for separating challenging mixtures.[6][7] Both normal-phase and reverse-phase HPLC can be employed.

    • Solution 3: If the impurity is a diastereomer, chiral chromatography may be necessary.

Issue 3: Difficulty with Recrystallization

Q3: I am struggling to find a suitable solvent for the recrystallization of my this compound derivative. It either dissolves completely or not at all.

A3: Finding the right recrystallization solvent or solvent system can be a process of trial and error.

  • Single Solvent System:

    • Troubleshooting: Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene). Heat the solvent to boiling and add it portion-wise to your compound until it just dissolves. Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Two-Solvent System: This is useful when no single solvent is ideal.

    • Method: Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. A common example is dissolving the compound in hot ethanol and then adding water as the anti-solvent.[8]

  • Inducing Crystallization:

    • Seeding: Add a small crystal of the pure compound to the solution to initiate crystal growth.

    • Scratching: Scratch the inside of the flask with a glass rod at the meniscus to create a rough surface that can promote nucleation.

Data Presentation

Table 1: Comparison of Purification Strategies for Pyrimidine Derivatives

Purification MethodStationary Phase / SolventTypical PurityTypical YieldAdvantagesDisadvantages
Column Chromatography Silica Gel / Hexane:Ethyl Acetate>95%60-90%Good for large scale, cost-effective.Can have lower resolution for close-eluting impurities.
Recrystallization Ethanol, Acetonitrile, or Dioxane>99%50-80%Excellent for removing minor impurities, highly pure product.Can have lower yields, requires finding a suitable solvent.[2][9]
Preparative HPLC C18 / Acetonitrile:Water>99.5%70-95%High resolution, excellent for separating complex mixtures.[6]More expensive, smaller scale, requires specialized equipment.
Liquid-Liquid Extraction Ethyl Acetate / Aqueous Acid or BaseVariable>90%Good for removing acidic or basic impurities.Not effective for neutral impurities with similar solubility.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dried powder to the top of the column.

  • Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or continuous gradient.

  • Fraction Collection: Collect fractions and monitor the elution of the compound using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential solvent. Heat the mixture to boiling. If the compound dissolves, it is a potential "good" solvent. If it does not, it may be a "poor" solvent for a two-solvent system.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath may be necessary to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.

Visualizations

Diagram 1: General Purification Workflow

PurificationWorkflow Crude Crude Product (this compound) Extraction Liquid-Liquid Extraction (Acid/Base Wash) Crude->Extraction Remove acidic/ basic impurities Column Column Chromatography (Silica or Alumina) Extraction->Column Primary purification PureProduct Pure Product (>98% Purity) Column->PureProduct If purity is sufficient Analysis Purity Check (TLC, LC-MS, NMR) Column->Analysis Recrystallization Recrystallization Recrystallization->PureProduct Analysis->Recrystallization Further purification if needed

Caption: A general workflow for the purification of this compound.

Diagram 2: Troubleshooting Logic for Persistent Impurities

TroubleshootingImpurities Start Impurity Detected After Initial Purification PolarityCheck Is the impurity more or less polar than the product? Start->PolarityCheck OptimizeColumn Optimize Column Chromatography (e.g., shallower gradient) PolarityCheck->OptimizeColumn Yes SimilarPolarity Impurity has similar polarity PolarityCheck->SimilarPolarity No Success Pure Product OptimizeColumn->Success AcidBaseWash Perform Acid/Base Wash Recrystallize Attempt Recrystallization (screen various solvents) SimilarPolarity->Recrystallize PrepHPLC Use Preparative HPLC Recrystallize->PrepHPLC If unsuccessful Recrystallize->Success If successful PrepHPLC->Success

Caption: A decision tree for troubleshooting persistent impurities.

References

Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the scale-up synthesis of pyrimidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the transition from laboratory to pilot and production scales.

Troubleshooting Guides

This section provides detailed answers to specific problems you might encounter during your scale-up experiments.

Low Reaction Yield

Question: We are experiencing a significant drop in yield for our Biginelli reaction upon scaling up from 10g to 1kg. What are the common causes and how can we troubleshoot this?

Answer: A drop in yield during the scale-up of the Biginelli reaction is a common challenge. The primary causes often relate to mass and heat transfer limitations, changes in reagent addition and mixing, and prolonged reaction times. Here is a systematic approach to troubleshooting this issue:

  • Re-evaluate Reaction Conditions: Conditions that work well on a small scale may not be optimal for larger batches. The original Biginelli protocol often suffers from low yields, which has led to the development of improved methods.[1][2]

    • Catalyst and Promoter: Ensure the catalyst is robust and efficient at a larger scale. For instance, polyphosphate ester (PPE) has been shown to improve yields by stabilizing the iminium ion intermediate.[3]

    • Solvent: The choice of solvent can significantly impact the reaction outcome. While ethanol is traditional, other solvents or even solvent-free conditions might be more effective at scale.[4]

    • Temperature Control: Poor heat transfer in large reactors can lead to localized hot spots or insufficient heating, both of which can promote side reactions and decrease yield. Monitor the internal temperature closely and ensure efficient stirring.

  • Mixing and Reagent Addition: Inadequate mixing can lead to localized high concentrations of reactants, which can favor the formation of byproducts.

    • Evaluate the efficiency of your stirring mechanism.

    • Consider a staged or slower addition of one of the reactants to maintain better control over the reaction.

  • Work-up and Isolation: Product loss during work-up and purification is a frequent cause of lower yields at scale.

    • The product often precipitates from the reaction mixture; ensure that the cooling and filtration process is optimized for the larger volume to maximize recovery.[2][4]

    • Review your recrystallization procedure; significant amounts of product can be lost in the mother liquor.

Troubleshooting Workflow for Low Yield in Biginelli Reaction

low_yield_troubleshooting start Low Yield Observed (Scale-Up) check_conditions Re-evaluate Reaction Conditions start->check_conditions check_mixing Investigate Mixing & Reagent Addition start->check_mixing check_workup Optimize Work-up & Isolation start->check_workup sub_conditions_catalyst Catalyst Inefficiency/ Deactivation check_conditions->sub_conditions_catalyst Is catalyst robust? sub_conditions_temp Poor Temperature Control (Hot Spots/Insufficient Heat) check_conditions->sub_conditions_temp Is heat transfer efficient? sub_conditions_solvent Suboptimal Solvent Choice check_conditions->sub_conditions_solvent Is solvent appropriate for scale? sub_mixing_stirring Inefficient Stirring check_mixing->sub_mixing_stirring Is mixing homogeneous? sub_mixing_addition Reagent Addition Rate Too Fast check_mixing->sub_mixing_addition Is addition controlled? sub_workup_precipitation Incomplete Precipitation/ Filtration Loss check_workup->sub_workup_precipitation Is recovery maximized? sub_workup_crystallization Product Loss in Mother Liquor check_workup->sub_workup_crystallization Is crystallization efficient? solution_catalyst Screen Alternative Catalysts (e.g., TEBA, PPE) sub_conditions_catalyst->solution_catalyst solution_temp Improve Reactor Heat Exchange/ Use Temperature Probes sub_conditions_temp->solution_temp solution_solvent Test Different Solvents or Solvent-Free Conditions sub_conditions_solvent->solution_solvent solution_stirring Modify Impeller Design/ Increase Agitation Speed sub_mixing_stirring->solution_stirring solution_addition Implement Slow/Staged Reagent Addition sub_mixing_addition->solution_addition solution_precipitation Optimize Cooling Profile/ Select Appropriate Filter sub_workup_precipitation->solution_precipitation solution_crystallization Adjust Solvent System/ Temperature for Crystallization sub_workup_crystallization->solution_crystallization

Caption: Troubleshooting workflow for low yield in a Biginelli reaction.

Impurity Formation

Question: We are observing a new, significant impurity in our pyrimidine synthesis after scaling up. How can we identify and control it?

Answer: The appearance of new or increased levels of impurities during scale-up is often due to longer reaction times, temperature variations, and non-ideal mixing. A systematic approach to impurity management is crucial for producing a high-purity final product.[5]

  • Identify the Impurity: The first step is to characterize the impurity. Use techniques like LC-MS, GC-MS, and NMR to determine its structure. Understanding the structure will provide clues about its formation pathway.

  • Investigate the Formation Pathway:

    • Side Reactions: Common side reactions in pyrimidine synthesis include self-condensation of the β-dicarbonyl compound or reactions involving intermediates. For instance, in the Pinner reaction, the intermediate imidate salt can undergo elimination to an amide and alkyl chloride if the temperature is not kept low.[6]

    • Degradation: The desired product might be degrading under the prolonged reaction or work-up conditions at a larger scale.

    • Starting Material Impurities: Impurities in the starting materials may become significant at a larger scale. Ensure you have thoroughly characterized your raw materials.

  • Control Strategies: Once the impurity and its formation mechanism are understood, you can develop a control strategy.

    • Reaction Parameter Optimization: Adjusting temperature, concentration, or reaction time can often minimize the formation of the impurity. For example, if an impurity forms at higher temperatures, improving the reactor's cooling efficiency is critical.

    • Order of Addition: Changing the order in which reactants are added can sometimes prevent the formation of certain byproducts.

    • Purge/Quench: If the impurity forms after the main reaction is complete, a rapid quench or work-up might be necessary.

    • Purification: If the impurity cannot be eliminated through process control, an effective purification step, such as recrystallization or chromatography, must be developed. A kilo-scale synthesis of a pyrimidine derivative successfully used selective hydrolysis to remove benzoyl ester impurities.[7]

Parameter Potential Impact on Impurity Formation Control Strategy
Temperature Higher temperatures can accelerate side reactions.Improve heat transfer; use cooling jackets; optimize addition rate of reagents for exothermic reactions.
Reaction Time Longer times can lead to product degradation or further reaction of intermediates.Monitor reaction progress (e.g., by HPLC) and stop the reaction once complete.
pH Can influence the reactivity of intermediates and the stability of the product.Control pH with appropriate buffers or bases.
Mixing Poor mixing can create localized excesses of reagents, promoting side reactions.Use appropriate impeller design and agitation speed for the reactor volume.
Purification Challenges

Question: Our pyrimidine derivative, which was easily purified by column chromatography in the lab, is proving difficult to purify at the 1kg scale. What are our options?

Answer: Scaling up purification is a significant challenge, as techniques that are straightforward in the lab (like column chromatography) can become expensive, time-consuming, and generate large amounts of waste at an industrial scale.

  • Crystallization: This is often the most scalable and cost-effective purification method for solid compounds.

    • Solvent Screening: A thorough solvent screen is essential to find a system that provides good solubility at high temperatures and poor solubility at low temperatures, leading to high recovery.

    • Cooling Profile: The rate of cooling can dramatically affect crystal size and purity. A controlled, slow cooling process is generally preferred to allow for selective crystallization of the desired product, leaving impurities in the mother liquor.

    • Seeding: Seeding the solution with a small amount of pure product can help control crystallization and lead to a more uniform particle size distribution.

  • Continuous Extraction: For some products, continuous liquid-liquid extraction can be an efficient way to remove impurities before the final isolation step. This was successfully implemented in a kilo-scale synthesis of 2'-O-(2-methoxyethyl)-pyrimidine derivatives.[8]

  • Preparative HPLC: While often a last resort at large scales due to cost, preparative HPLC can be used for high-value products or when other methods fail to achieve the required purity.

Decision Tree for Purification Strategy at Scale

purification_strategy start Need to Purify >1 kg of Pyrimidine Derivative is_solid Is the product a solid at room temperature? start->is_solid crystallization Optimize Crystallization is_solid->crystallization Yes extraction Consider Liquid-Liquid Extraction is_solid->extraction No (or as pre-purification) solvent_screen Perform Solvent Screening crystallization->solvent_screen cooling_profile Develop Controlled Cooling Profile crystallization->cooling_profile seeding_study Conduct Seeding Study crystallization->seeding_study prep_hplc Consider Preparative HPLC extraction->prep_hplc purity_achieved Is desired purity achieved? solvent_screen->purity_achieved cooling_profile->purity_achieved seeding_study->purity_achieved final_product Final Product purity_achieved->final_product Yes purity_achieved->prep_hplc No

Caption: Decision tree for selecting a purification strategy at scale.

Managing Reaction Exotherms

Question: Our pyrimidine synthesis is highly exothermic. How can we manage the heat generated in a 500L reactor to prevent a runaway reaction?

Answer: Managing exothermic reactions is a critical safety and process control consideration during scale-up. The surface-area-to-volume ratio decreases as the reactor size increases, making heat removal less efficient.

  • Calorimetry Studies: Before scaling up, perform reaction calorimetry studies (e.g., using a Reaction Calorimeter, RC1) to quantify the heat of reaction, the maximum temperature of the synthesis reaction (MTSR), and the heat generation rate. This data is essential for designing a safe process.

  • Reactor and Cooling System:

    • Ensure the reactor's cooling system (e.g., cooling jacket, external heat exchanger) has sufficient capacity to remove the heat generated by the reaction.

    • Use a heat transfer fluid with good thermal properties and ensure a high flow rate through the jacket.

  • Process Control Strategies:

    • Semi-batch Operation: Instead of adding all reagents at once (batch mode), add one of the limiting reagents slowly over time (semi-batch or fed-batch mode). This allows you to control the reaction rate and, therefore, the rate of heat generation. The addition rate can be tied to the reactor temperature, stopping the feed if the temperature exceeds a set limit.

    • Dilution: Running the reaction at a lower concentration can help manage the exotherm by increasing the thermal mass of the reaction mixture. However, this reduces throughput.

    • Flow Chemistry: For highly exothermic and fast reactions, continuous flow reactors offer superior heat transfer due to their very high surface-area-to-volume ratio, allowing for near-isothermal conditions even for highly energetic reactions.[9][10][11]

Control Method Advantages Disadvantages
Semi-batch Addition Excellent control over heat generation; safer.Increased reaction time; lower throughput.
Dilution Simple to implement; increases thermal mass.Reduces reactor productivity; increases solvent waste.
Flow Reactor Superior heat and mass transfer; enhanced safety.[11]Requires specialized equipment; potential for clogging.

Experimental Protocols

Protocol 1: Scale-Up of a Biginelli Reaction

This protocol is a representative example for the synthesis of a dihydropyrimidinone (DHPM) derivative at a 1 mole scale, incorporating strategies for improved yield and control.

Materials:

  • Substituted Aldehyde (1.0 mol)

  • Ethyl Acetoacetate (1.0 mol)

  • Urea (1.5 mol)

  • Benzyltriethylammonium chloride (TEBA) (0.1 mol)

  • Ethanol (2 L)

Procedure:

  • Charge a 5L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe with the substituted aldehyde (1.0 mol), ethyl acetoacetate (1.0 mol), urea (1.5 mol), and TEBA (0.1 mol).

  • Add ethanol (1 L) to the reactor.

  • Begin stirring at 200 RPM to ensure the mixture is a mobile slurry.

  • Heat the reactor jacket to 85-90 °C to bring the reaction mixture to a gentle reflux (approx. 78 °C).

  • Monitor the reaction progress by taking samples every hour and analyzing by TLC or HPLC. The reaction is typically complete within 3-5 hours.[1]

  • Once the reaction is complete (starting material is consumed), cool the reactor to 0-5 °C over 2 hours.

  • Hold the slurry at 0-5 °C for at least 1 hour to ensure complete precipitation of the product.

  • Filter the solid product using a Nutsche filter.

  • Wash the filter cake with cold ethanol (2 x 500 mL).

  • Dry the product in a vacuum oven at 60 °C until a constant weight is achieved.

Protocol 2: Purification of a Pyrimidine Derivative by Crystallization

This protocol describes a general procedure for purifying a crude pyrimidine derivative at a 1 kg scale.

Materials:

  • Crude Pyrimidine Derivative (1.0 kg)

  • Appropriate Solvent System (e.g., Ethanol/Water, determined from screening)

  • Activated Carbon (optional, for color removal)

  • Seeding crystals (approx. 1 g)

Procedure:

  • Charge the crude pyrimidine derivative (1.0 kg) and the primary solvent (e.g., 8 L of ethanol) to a 20L jacketed glass reactor.

  • Heat the mixture with stirring to a temperature that ensures complete dissolution (e.g., 75 °C).

  • If the solution is colored, add activated carbon (10-20 g), stir for 30 minutes, and then perform a hot filtration to remove the carbon.

  • Cool the clear solution to a temperature just below the saturation point (e.g., 65 °C).

  • Add the seeding crystals to induce crystallization.

  • Implement a controlled cooling profile. For example, cool from 65 °C to 20 °C over 4 hours (approx. 11 °C/hour).

  • Cool further from 20 °C to 0 °C over 2 hours.

  • Hold the resulting slurry at 0 °C for 2 hours with slow stirring to maximize yield.

  • Filter the crystals and wash the cake with a cold portion of the solvent mixture.

  • Dry the purified crystals in a vacuum oven at an appropriate temperature.

Frequently Asked Questions (FAQs)

Q1: What are the key differences in safety considerations when moving from lab to pilot scale for pyrimidine synthesis? A1: The primary difference is the consequence of failure. At the pilot scale, potential hazards like thermal runaways, pressure buildup, and exposure to toxic materials are magnified. Key considerations include:

  • Thermal Hazard Assessment: A thorough understanding of the reaction exotherm is mandatory.

  • Material Handling: Handling larger quantities of flammable solvents and potentially toxic reagents requires specialized equipment and procedures.

  • Process Control: Automated control systems with safety interlocks are essential to prevent deviations from safe operating parameters.

  • Containment: The reactor and associated equipment must be designed to contain the reaction under worst-case scenarios.

Q2: How do I choose between a batch and a continuous (flow) process for my pyrimidine synthesis? A2: The choice depends on several factors:

  • Exothermicity: Highly exothermic reactions are often safer and easier to control in flow reactors due to superior heat transfer.[11]

  • Scale: For very large production volumes, continuous processes can be more efficient and economical.

  • Reaction Time: Very fast reactions are well-suited to flow chemistry.

  • Solids Handling: Reactions involving solids can be challenging to run in continuous reactors, although technologies are emerging to handle slurries.

  • Development Time: Developing a batch process is often faster and requires less specialized equipment initially.

Q3: What is the Pinner reaction and what are its common challenges in pyrimidine synthesis? A3: The Pinner pyrimidine synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine.[12] A related reaction, often just called the Pinner reaction, is the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, which can then be converted to an amidine.[6] The primary challenges are:

  • Anhydrous Conditions: The reaction typically requires anhydrous conditions as the intermediate imidate salt is sensitive to water.

  • Temperature Control: The intermediate Pinner salt can be thermally unstable, so low temperatures are often required to prevent side reactions.[6]

  • Strong Acid: The use of strong acids like gaseous HCl can be corrosive and difficult to handle on a large scale. Lewis acid-promoted versions have been developed as milder alternatives.[13]

Q4: Can microwave-assisted synthesis of pyrimidines be scaled up? A4: Yes, microwave-assisted synthesis can be scaled up, but it requires specialized equipment. While lab-scale microwave reactors are common, large-scale continuous microwave reactors are available for industrial production. The benefits, such as significant rate and yield enhancements, can make this an attractive option.[3] The main challenges are ensuring even heating throughout the larger volume and the capital cost of the equipment.

References

Stability testing of N-(4,6-diphenylpyrimidin-2-yl)butanamide in different solvents and pH

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: N-(4,6-diphenylpyrimidin-2-yl)butanamide Stability Testing

This guide provides researchers, scientists, and drug development professionals with comprehensive information, frequently asked questions (FAQs), and troubleshooting advice for the stability testing of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concern for this molecule is the hydrolysis of the butanamide side chain, which is susceptible to both acid and base catalysis.[1] The pyrimidine core is generally stable, but extreme conditions could lead to ring-related degradation. Other potential concerns include oxidation and photodecomposition.[2]

Q2: Which solvents are recommended for preparing stock solutions for stability studies?

A2: The choice of solvent is critical. Dimethyl sulfoxide (DMSO) is often used for its high dissolving power, but it can be problematic in some assays.[3] Acetonitrile (ACN) and methanol are common alternatives and are often compatible with HPLC mobile phases.[4] It is crucial to first establish the compound's solubility and to run a preliminary check for solvent-induced degradation before beginning a full study.

Q3: What are the standard forced degradation conditions I should test?

A3: Forced degradation studies, or stress testing, are essential to understand degradation pathways and develop stability-indicating methods.[5][6] Typical conditions include:

  • Acid Hydrolysis: 0.1 M HCl at room temperature and elevated temperatures (e.g., 60°C).

  • Base Hydrolysis: 0.1 M NaOH at room temperature and elevated temperatures.

  • Neutral Hydrolysis: Water or buffer (e.g., pH 7.0) at elevated temperatures.

  • Oxidation: 3% Hydrogen Peroxide (H₂O₂) at room temperature.

  • Photostability: Exposure to light conditions as specified by ICH Q1B guidelines.

  • Thermal Stress: Dry heat (e.g., 80°C) for an extended period.[7]

Q4: Why is establishing a mass balance important in a stability study?

A4: Mass balance accounts for the initial amount of the active pharmaceutical ingredient (API) and the sum of its degradation products and remaining intact drug.[7] A good mass balance (typically 95-105%) demonstrates that the analytical method can detect all significant degradation products and that no material has been lost to volatility or adsorption.[2]

Troubleshooting Guide

Q: My compound is precipitating out of solution when I add it to the aqueous pH buffers for the hydrolysis study. What should I do?

A: This indicates poor aqueous solubility, a common issue with planar, hydrophobic molecules.[8]

  • Solution 1: Use a Co-solvent. You can prepare the reaction mixture using a small, controlled percentage of an organic co-solvent like acetonitrile or methanol (e.g., 5-10% v/v) to maintain solubility.[6] Ensure the co-solvent itself does not cause degradation by running a control.

  • Solution 2: Lower the Initial Concentration. If the analytical method is sensitive enough, reducing the starting concentration of the compound may keep it below its solubility limit in the aqueous medium.

Q: I see a new peak in my chromatogram for the placebo sample after stress testing. Is this a degradant?

A: Not necessarily. Peaks that appear in a stressed placebo sample are likely derived from the degradation of excipients in the formulation, not the API.[7] A stability-indicating method must be able to resolve all API-related degradants from any peaks generated by the placebo matrix.

Q: My HPLC analysis shows a loss of the main compound peak, but I don't see any corresponding degradation peaks. My mass balance is poor. What is happening?

A: There are several possibilities for a poor mass balance where degradant peaks are not observed:

  • Precipitation: The degradant may be insoluble in the sample diluent and has precipitated out of the solution. Check the sample vial for any visible precipitate.

  • Lack of a Chromophore: The degradation pathway may have resulted in a product that does not absorb UV light at the detection wavelength. Using a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) can help identify non-UV active compounds.

  • Volatility: The degradant could be a volatile compound that is lost during sample preparation or analysis.

  • Adsorption: The compound or its degradants may be adsorbing to the surface of the container (e.g., glass or plastic vial).

Q: The retention time of my main peak is shifting between injections. How can I fix this?

A: Retention time shifts are a common HPLC issue.[9]

  • Check for System Leaks: Even a small leak can cause fluctuations in pump pressure and affect retention times.

  • Ensure Proper Column Equilibration: The column must be fully equilibrated with the mobile phase before starting the analysis. For gradient methods, ensure sufficient re-equilibration time between runs.[9]

  • Control Column Temperature: Use a column oven to maintain a consistent temperature, as temperature fluctuations can significantly impact retention times.[4]

  • Mobile Phase Preparation: Ensure the mobile phase is prepared consistently and is well-mixed. If using buffers, check the pH and ensure no precipitation is occurring.

Experimental Protocols & Data

Protocol 1: Forced Hydrolysis Stability Study

This protocol outlines the procedure for assessing the stability of this compound in acidic, basic, and neutral conditions.

  • Preparation of Stock Solution: Prepare a 1.0 mg/mL stock solution of the compound in acetonitrile (ACN).

  • Sample Preparation:

    • Acidic: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl.

    • Basic: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH.

    • Neutral: Mix 1 mL of stock solution with 9 mL of purified water.

    • Control: Mix 1 mL of stock solution with 9 mL of ACN/Water (50:50).

  • Incubation: Store one set of samples at room temperature (25°C) and another at 60°C.

  • Time Points: Withdraw aliquots at 0, 2, 6, 12, and 24 hours.

  • Quenching & Analysis: Before HPLC analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 10 µg/mL) with the mobile phase.

  • Analysis: Analyze samples using a validated stability-indicating HPLC method. Calculate the percentage of degradation.

Protocol 2: Stability-Indicating HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 30% B, increase to 90% B over 15 minutes, hold for 2 minutes, return to 30% B and re-equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Visualizations

G Experimental Workflow for Forced Hydrolysis cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock in ACN Acid Acidic Sample (0.1 M HCl) Stock->Acid Base Basic Sample (0.1 M NaOH) Stock->Base Neutral Neutral Sample (Water) Stock->Neutral Incubate_RT Incubate at 25°C Incubate_60C Incubate at 60°C Timepoints Sample at 0, 2, 6, 12, 24 hours Incubate_RT->Timepoints Incubate_60C->Timepoints Neutralize Neutralize/ Quench Sample Timepoints->Neutralize HPLC Analyze via Stability-Indicating HPLC Neutralize->HPLC Data Calculate % Degradation & Mass Balance HPLC->Data

Caption: Workflow for the forced hydrolysis stability study.

G Hypothetical Degradation Pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Parent This compound Deg1 2-amino-4,6-diphenylpyrimidine Parent->Deg1 Acid or Base (Amide Cleavage) Deg2 Butyric Acid Parent->Deg2 Acid or Base (Amide Cleavage) Deg3 N-oxide derivative Parent->Deg3 H₂O₂

Caption: Potential degradation pathways for the target compound.

Data Summary

(Note: The following data is hypothetical and for illustrative purposes only.)

Table 1: Stability of this compound in Common Solvents at 25°C for 48 hours.

Solvent% Recovery of Parent CompoundObservations
Acetonitrile99.8%No degradation observed
Methanol99.5%No degradation observed
DMSO98.9%Minor extraneous peak observed
Dichloromethane99.9%No degradation observed

Table 2: Summary of Forced Hydrolysis Study at 60°C.

ConditionTime (hours)% DegradationMajor Degradant Peak (RRT)
0.1 M HCl 68.5%0.45
2425.1%0.45
Water (pH 7) 24< 1.0%N/A
0.1 M NaOH 615.4%0.45
2448.2%0.45

Table 3: Summary of Forced Degradation Studies under Various Stress Conditions.

Stress ConditionDuration% DegradationObservations
Oxidation (3% H₂O₂) 24 hours5.6%New degradant peak at RRT 1.15
Photostability (ICH Q1B) 1.2 million lux hours2.1%Minor degradation, sample appears light yellow
Thermal (Dry Heat, 80°C) 48 hours3.5%Slight degradation observed

References

Technical Support Center: Regioselective Functionalization of 4,6-Diphenylpyrimidin-2(1H)-ones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of functionalization of 4,6-diphenylpyrimidin-2(1H)-ones.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the functionalization of 4,6-diphenylpyrimidin-2(1H)-ones?

The primary challenge is controlling the regioselectivity of the reaction. The ambident nucleophilic nature of the pyrimidinone ring system allows for functionalization at either the nitrogen (N1) or the oxygen (O2) atom, leading to the formation of N-alkylated and O-alkylated products, respectively. Achieving high selectivity for one isomer over the other is a common experimental hurdle.

Q2: What are the conventional methods for selective N- and O-alkylation?

Traditionally, selective functionalization has been achieved through multi-step procedures.[1]

  • Selective O-alkylation: This was typically achieved by first chlorinating the pyrimidin-2(1H)-one, followed by a substitution reaction with an alcohol.[1]

  • Selective N-alkylation: N-alkylated products have been synthesized using an alkyl halide in the presence of a base like potassium carbonate (K2CO3) under reflux conditions, or by using aqueous sodium hydroxide with a phase transfer catalyst.[1]

Q3: Is there a more direct method for achieving regioselective O-alkylation?

Yes, a facile, one-step, catalyst-free methodology has been developed for the regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones.[1][2][3][4] This method utilizes cesium carbonate (Cs2CO3) in dimethylformamide (DMF) under mild conditions to achieve high yields (81-91%) of the O-alkylated product.[1][2][3][4]

Q4: How does the choice of base and solvent affect the regioselectivity of alkylation?

The choice of base and solvent is critical in directing the regioselectivity of the alkylation reaction.

  • For O-alkylation: The combination of Cs2CO3 in DMF has been shown to be highly effective for selective O-alkylation.[1][2][3] DFT studies suggest that the transition state for the formation of the O-regioisomer is more favorable with Cs2CO3 as compared to K2CO3.[1][2][3][4]

  • For N-alkylation: Using K2CO3 in DMF can lead to a mixture of O- and N-alkylated products, with the N-alkylated product often being significant.[1][3] For other pyrimidinone systems, like 3,4-dihydropyrimidin-2(1H)-ones, Cs2CO3 has been used for regioselective N1-alkylation.[5] Phase transfer catalysis conditions have also been employed for selective N1-alkylation.[6][7]

  • Mixtures: Combinations such as Na2CO3/DMF, NaHCO3/DMF, and KOC(CH3)3/DMF have been reported to yield mixtures of both N- and O-alkylated products.[1]

Troubleshooting Guides

Problem 1: Low yield of the desired O-alkylated product and formation of a significant amount of the N-alkylated byproduct.

Possible Causes:

  • Incorrect base selection: Using a base like K2CO3 can favor N-alkylation or produce a mixture of isomers.[1][3]

  • Suboptimal solvent: The solvent plays a crucial role in the reaction outcome.

  • Reaction conditions not optimized: Temperature and reaction time can influence the product distribution.

Solutions:

  • Switch to Cesium Carbonate (Cs2CO3): For preferential O-alkylation, Cs2CO3 has demonstrated high selectivity.[1][2][3][4]

  • Use Dimethylformamide (DMF) as the solvent: The combination of Cs2CO3 in DMF is reported to be optimal for O-alkylation.[1][2][3]

  • Optimize reaction conditions: The highly selective O-alkylation with Cs2CO3/DMF is typically performed at room temperature.[1][3]

Problem 2: Difficulty in separating the O- and N-alkylated isomers.

Possible Cause:

  • The isomers may have similar polarities, making chromatographic separation challenging.

Solutions:

  • Improve regioselectivity of the reaction: The most effective solution is to optimize the reaction to favor the formation of a single isomer, minimizing the need for difficult separations. Refer to the solutions for Problem 1.

  • Chromatography optimization: If a mixture is obtained, careful optimization of the column chromatography conditions (e.g., solvent system, gradient) may be necessary. Recrystallization could also be a viable separation technique.

Data Presentation

Table 1: Effect of Base and Solvent on the Regioselective Alkylation of 4,6-bis(4-methoxyphenyl)pyrimidin-2(1H)-one with Propargyl Bromide. [3]

EntryBaseSolventO-Alkylated Yield (%)N-Alkylated Yield (%)
1K2CO3DMF5842
2Cs2CO3DMF89-
3Na2CO3DMFMixture of productsMixture of products
4NaHCO3DMFMixture of productsMixture of products
5NaHDMF--
6KOC(CH3)3DMFMixture of productsMixture of products
7Cs2CO3CH3CN63-
8Cs2CO3Dioxane57-
9Cs2CO3DMSO71-
10Cs2CO3NMP68-
11Cs2CO3THF42-

Experimental Protocols

Key Experiment: Regioselective O-Alkylation of 4,6-Diphenylpyrimidin-2(1H)-one. [1]

Materials:

  • 4,6-diphenylpyrimidin-2(1H)-one

  • Cesium carbonate (Cs2CO3)

  • Dimethylformamide (DMF)

  • Alkyl halide (e.g., propargyl bromide)

  • 25 mL round bottom flask (RBF)

  • Ice bath

  • Stirring apparatus

Procedure:

  • To a 25 mL round bottom flask, add 4,6-diphenylpyrimidin-2(1H)-one (0.16 mmol) and cesium carbonate (0.16 mmol).

  • Add DMF to solubilize the reactants.

  • Place the RBF in an ice bath.

  • Carefully add the organic halide (0.19 mmol) to the reaction mixture.

  • Remove the flask from the ice bath and stir the reaction mixture at room temperature for 8 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, the product can be purified using column chromatography with a mobile phase of ethyl acetate and petroleum ether.[1]

Visualizations

Regioselective_Alkylation start 4,6-Diphenylpyrimidin-2(1H)-one N_alkylation N-Alkylated Product start->N_alkylation K2CO3 / Reflux O_alkylation O-Alkylated Product start->O_alkylation Cs2CO3 / DMF / RT mixture Mixture of N- and O-Alkylated Products start->mixture Na2CO3 / DMF start->mixture KOC(CH3)3 / DMF

Caption: Competing N- vs. O-alkylation pathways for 4,6-diphenylpyrimidin-2(1H)-one.

Experimental_Workflow A 1. Add 4,6-diphenylpyrimidin-2(1H)-one and Cs2CO3 to RBF B 2. Solubilize in DMF A->B C 3. Cool in ice bath and add alkyl halide B->C D 4. Stir at room temperature for 8 hours C->D E 5. Monitor reaction progress (TLC, GC-MS) D->E F 6. Purify by column chromatography E->F G O-Alkylated Product F->G

Caption: Workflow for regioselective O-alkylation using Cs2CO3/DMF.

References

Minimizing by-product formation in the synthesis of diarylpyrimidines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of diarylpyrimidines, with a primary focus on minimizing the formation of unwanted by-products.

Troubleshooting Guides

This section addresses specific problems that may be encountered during the synthesis of diarylpyrimidines, particularly when using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

Issue 1: Low Yield of the Desired Diarylpyrimidine Product

Q: My Suzuki-Miyaura coupling reaction is resulting in a low yield of the target diarylpyrimidine. What are the potential causes and how can I improve the yield?

A: Low yields in Suzuki-Miyaura couplings for diarylpyrimidine synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Inactive Catalyst: The Pd(0) catalyst is the active species. Ensure your palladium source is properly activated. If you are using a Pd(II) precatalyst, ensure the reaction conditions are suitable for its reduction to Pd(0). The catalyst may also be sensitive to air and moisture.[1][2]

  • Poor Reagent Quality: The purity of your starting materials is crucial. Impurities in the halo-pyrimidine or the arylboronic acid can interfere with the reaction.[3] Water content in reagents and solvents can also be detrimental.[3]

  • Suboptimal Reaction Conditions: Temperature, solvent, and base are critical parameters.

    • Temperature: The reaction may require heating to proceed at an adequate rate. Optimization of the temperature is often necessary.

    • Solvent: A common solvent system is a mixture of an organic solvent (like 1,4-dioxane or toluene) and an aqueous solution of the base. The ratio of these solvents can impact the reaction.[4][5]

    • Base: The choice and amount of base are critical. The base activates the boronic acid for transmetalation.[6] Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[4][5][7]

  • Ligand Issues: The ligand stabilizes the palladium catalyst and influences its reactivity. Electron-rich and bulky ligands often promote the oxidative addition and reductive elimination steps.[2]

Issue 2: High Levels of Homocoupling By-products

Q: I am observing a significant amount of homocoupled by-products (Ar-Ar from the boronic acid). What causes this and how can I minimize it?

A: Homocoupling of the arylboronic acid is a common side reaction in Suzuki-Miyaura couplings.[8]

  • Presence of Oxygen: Molecular oxygen can promote the homocoupling of boronic acids. It is crucial to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[8]

  • Reaction Temperature: Higher temperatures can sometimes lead to an increase in homocoupling. If possible, try running the reaction at a lower temperature for a longer period.

  • Choice of Palladium Catalyst: Some palladium catalysts are more prone to promoting homocoupling than others. Screening different palladium sources and ligands may be beneficial.

Issue 3: Incomplete Reaction and Presence of Starting Material

Q: My reaction is not going to completion, and I am recovering a significant amount of the starting halo-pyrimidine. What should I try?

A: Incomplete conversion can be due to several factors related to reaction kinetics and catalyst deactivation.

  • Reaction Time: The reaction may simply need more time to go to completion. Monitor the reaction progress using an appropriate technique like TLC or LC-MS.

  • Catalyst Loading: Increasing the catalyst loading may improve the conversion rate. However, this should be done judiciously as it can also lead to more by-products.

  • Reagent Stoichiometry: Ensure that the stoichiometry of the reagents is correct. A slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is often used.

  • Catalyst Deactivation: The palladium catalyst can deactivate over time. This can be caused by impurities or thermal degradation. Using a more robust catalyst system or adding a fresh portion of the catalyst might help.

Issue 4: Difficulty in Purifying the Diarylpyrimidine Product

Q: I am struggling to separate my desired diarylpyrimidine from the by-products. What purification strategies are effective?

A: Purification can be challenging due to the similar polarities of the product and some by-products.

  • Chromatography: Flash column chromatography is a common method for purification. Experiment with different solvent systems to achieve optimal separation.[9]

  • Crystallization: If the product is a solid, recrystallization can be a very effective purification technique.[10] Screening different solvents is key to finding a system where the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution.

  • Washing/Extraction: Simple aqueous washes can sometimes remove inorganic by-products and unreacted base.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in the Suzuki-Miyaura synthesis of diarylpyrimidines?

A1: The most common by-products include:

  • Homocoupled products: Ar-Ar from the coupling of two arylboronic acid molecules.

  • Dehalogenated starting material: The halo-pyrimidine is reduced, and the halogen is replaced by a hydrogen atom.

  • Products of catalyst decomposition: Palladium black can form if the catalyst decomposes.

  • Unreacted starting materials: Halo-pyrimidine and arylboronic acid.

Q2: How important is the choice of base in the Suzuki-Miyaura reaction?

A2: The base plays a crucial role in the catalytic cycle by activating the boronic acid to form a more nucleophilic borate species, which facilitates transmetalation to the palladium center.[6] The choice of base can affect the reaction rate, yield, and selectivity.[6] Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[4][5][7] The optimal base often needs to be determined empirically for a specific set of substrates.

Q3: Can Stille coupling be used as an alternative to Suzuki-Miyaura coupling for diarylpyrimidine synthesis? What are the potential by-products?

A3: Yes, Stille coupling, which uses organotin reagents, is a viable alternative.[11][12] A potential advantage is the stability of organostannanes to a wide range of reaction conditions. However, a major drawback is the toxicity of tin compounds.[12][13] The most common side reaction in Stille coupling is the homocoupling of the organostannane reagent.[13]

Q4: How can I effectively degas my reaction mixture to prevent oxygen-mediated side reactions?

A4: Proper degassing is critical. Common methods include:

  • Bubble Degassing: Bubbling an inert gas (argon or nitrogen) through the solvent for an extended period (e.g., 20-30 minutes) before adding the reagents.

  • Freeze-Pump-Thaw: This method involves freezing the solvent, evacuating the headspace with a vacuum pump, and then thawing the solvent. This cycle is typically repeated three times for maximum effectiveness.

  • Sonication under Vacuum: Sonicating the reaction mixture under a gentle vacuum can also help to remove dissolved gases.

Quantitative Data on Reaction Conditions

The following tables summarize reaction conditions and yields for the synthesis of diarylpyrimidines from various literature sources.

Table 1: Suzuki-Miyaura Coupling Conditions for Diarylpyrimidine Synthesis

Halo-pyrimidineArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)TimeYield (%)Reference
4-chloro-6-(3,4,5-trimethoxyphenyl)pyrimidineSubstituted phenylboronic acidPd(PPh₃)₄ (6.7)K₂CO₃1,4-dioxane/H₂O (3:1)12625 minNot specified[4]
4,6-dichloropyrimidine3,4,5-trimethoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃THF/H₂O11020 minNot specified[4]
5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidsPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane70-80Not specifiedGood[5]
6-chloro-2,4-diaminopyrimidineArylboronic acidsNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedHigh[7]

Table 2: Influence of Solvent on Suzuki-Miyaura Coupling Yield

ReactionSolventYield (%)Reference
5-(4-bromophenyl)-4,6-dichloropyrimidine + Phenylboronic acidDry Toluene40[5]
5-(4-bromophenyl)-4,6-dichloropyrimidine + Phenylboronic acidAcetonitrile36[5]
5-(4-bromophenyl)-4,6-dichloropyrimidine + Phenylboronic acid1,4-Dioxane60[5]

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling Synthesis of Diarylpyrimidines [4]

  • Reagent Preparation: In a reaction vessel, combine the halo-pyrimidine (1.0 eq.), the arylboronic acid (1.1-1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 3:1).

  • Degassing: Subject the reaction mixture to three cycles of degassing and purging with an inert gas (nitrogen or argon).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 110-126 °C) with stirring. The reaction can be performed in a microwave reactor for accelerated reaction times.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Visualizations

G cluster_workflow Experimental Workflow for Diarylpyrimidine Synthesis start Start: Reagent Preparation (Halo-pyrimidine, Boronic Acid, Catalyst, Base) degas Degassing (Inert Atmosphere) start->degas reaction Reaction (Heating/Microwave) degas->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up & Extraction monitoring->workup Complete purification Purification (Chromatography/Recrystallization) workup->purification product Final Product: Diarylpyrimidine purification->product

Caption: A typical experimental workflow for the synthesis of diarylpyrimidines.

G cluster_suzuki Suzuki-Miyaura Catalytic Cycle & By-product Formation pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa R¹-X pd_complex R¹-Pd(II)L₂-X oa->pd_complex tm Transmetalation pd_complex->tm re Reductive Elimination tm->re borate R²-B(OH)₃⁻ borate->tm homocoupling R²-R² (Homocoupling By-product) borate->homocoupling re->pd0 Regenerates Catalyst product R¹-R² (Desired Product) re->product oxygen O₂ oxygen->homocoupling Promotes

Caption: Suzuki-Miyaura cycle showing the desired product and a key by-product pathway.

G cluster_troubleshooting Troubleshooting Logic for Low Yield start Low Yield Observed check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Solvent, Base) check_reagents->check_conditions Reagents OK solution_reagents Use pure, dry reagents. Verify stoichiometry. check_reagents->solution_reagents check_catalyst Evaluate Catalyst System (Source, Ligand, Loading) check_conditions->check_catalyst Conditions OK solution_conditions Optimize temperature, solvent, and screen different bases. check_conditions->solution_conditions check_atmosphere Ensure Inert Atmosphere (Degassing) check_catalyst->check_atmosphere Catalyst OK solution_catalyst Try different catalyst/ligand. Increase loading if necessary. check_catalyst->solution_catalyst solution_atmosphere Improve degassing procedure. check_atmosphere->solution_atmosphere

Caption: A decision tree for troubleshooting low yields in diarylpyrimidine synthesis.

References

Validation & Comparative

Comparative Analysis of N-(4,6-diphenylpyrimidin-2-yl)butanamide with Known p38 MAPK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the hypothetical compound N-(4,6-diphenylpyrimidin-2-yl)butanamide with a panel of well-characterized inhibitors of the p38 mitogen-activated protein kinase (MAPK) pathway. Due to the absence of specific experimental data for this compound in publicly available literature, this analysis is based on the structural similarity of its 2-aminopyrimidine core to known classes of kinase inhibitors, particularly those targeting p38 MAPK. The performance of this compound is presented hypothetically to illustrate its potential profile against established inhibitors.

Introduction to p38 MAPK Inhibition

The p38 MAPKs are a family of serine/threonine kinases that play a crucial role in cellular responses to inflammatory cytokines and environmental stress. Dysregulation of the p38 MAPK signaling pathway is implicated in a variety of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease, as well as in cancer. This has made p38 MAPK a significant target for therapeutic intervention. This guide focuses on the comparative analysis of this compound and known p38 MAPK inhibitors, providing insights into their potential efficacy and selectivity.

Quantitative Comparison of Inhibitor Potency

The inhibitory activity of this compound and selected known p38 MAPK inhibitors is summarized in the tables below. The data for the known inhibitors are collated from various scientific sources. The values for this compound are hypothetical and are included for comparative purposes.

Table 1: Biochemical Potency (IC50, nM) Against p38 MAPK Isoforms

Inhibitorp38αp38βp38γp38δ
This compound 15 180 >1000 >1000
SB20358050500>10000>10000
BIRB 796 (Doramapimod)38[1][2][3]65[1][2][3]200[1][2][3]520[1][2][3]
VX-7024-20[4][5]14-fold less potent than α[6]--
LosmapimodpKi = 8.1pKi = 7.6--
Neflamapimod (VX-745)10[7]220[7]No inhibition[7]-

Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi indicates a more potent inhibitor. Data for known inhibitors are sourced from published literature.

Table 2: Cell-Based Assay Potency (IC50, nM)

InhibitorAssay TypeCell LineIC50 (nM)
This compound LPS-induced TNF-α release THP-1 85
SB203580LPS-induced TNF-α releaseTHP-150-100[8]
BIRB 796 (Doramapimod)LPS-induced TNF-α releaseHuman PBMCs21[9]
VX-702LPS-induced IL-6, IL-1β, TNF-α releaseEx vivo blood59, 122, 99 ng/mL (respectively)[5][6][10]
LosmapimodLPS-induced TNF-α productionHuman PBMCs100[11]

Note: This table showcases the potency of inhibitors in a cellular context, which is more representative of their potential in vivo efficacy.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Biochemical p38α Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the p38α kinase.

Materials:

  • Recombinant human p38α enzyme

  • GST-ATF2 (1-109) substrate[12]

  • ATP

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)

  • Test compounds (dissolved in DMSO)

  • 384-well plates

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system[13]

Procedure:

  • Prepare a solution of recombinant p38α kinase in kinase assay buffer.

  • Prepare serial dilutions of the test compounds in DMSO and then dilute in kinase assay buffer.

  • Add the kinase solution to the wells of a 384-well plate.

  • Add the diluted test compounds to the wells and incubate for a specified period (e.g., 15 minutes) at room temperature.

  • Prepare a solution of GST-ATF2 substrate and ATP in kinase assay buffer.

  • Initiate the kinase reaction by adding the substrate/ATP solution to the wells.

  • Incubate the plate at 30°C for a defined time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's protocol.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.

Cell-Based LPS-Induced TNF-α Release Assay

This assay measures the inhibitory effect of a compound on the production and release of the pro-inflammatory cytokine TNF-α from monocytic cells stimulated with lipopolysaccharide (LPS).

Materials:

  • THP-1 human monocytic cell line[14][15][16]

  • RPMI-1640 medium supplemented with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (dissolved in DMSO)

  • 96-well cell culture plates

  • Human TNF-α ELISA kit

Procedure:

  • Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well and differentiate them into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

  • Remove the PMA-containing medium and replace it with fresh medium.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Pre-incubate the differentiated THP-1 cells with the test compounds for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 4-6 hours at 37°C in a 5% CO2 incubator.[14][15]

  • After incubation, centrifuge the plate and collect the cell culture supernatant.

  • Quantify the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Calculate the percent inhibition of TNF-α release for each compound concentration and determine the IC50 value.

Visualizations

The following diagrams illustrate the p38 MAPK signaling pathway and a typical experimental workflow for inhibitor screening.

p38_MAPK_Signaling_Pathway Stress Stress Stimuli (UV, Osmotic Shock) MAP3K MAP3K (TAK1, ASK1) Stress->MAP3K Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MK2 p38->MK2 TranscriptionFactors Transcription Factors (ATF2, CREB) p38->TranscriptionFactors GeneExpression Gene Expression (Inflammatory Cytokines) MK2->GeneExpression TranscriptionFactors->GeneExpression Inhibitor This compound & Known Inhibitors Inhibitor->p38 Inhibitor_Screening_Workflow Start Start: Compound Library BiochemicalAssay Biochemical Assay (p38α Kinase Inhibition) Start->BiochemicalAssay PrimaryHits Identify Primary Hits (Potent Inhibitors) BiochemicalAssay->PrimaryHits PrimaryHits->Start Inactive CellBasedAssay Cell-Based Assay (TNF-α Release) PrimaryHits->CellBasedAssay Active ConfirmedHits Identify Confirmed Hits (Cell-Permeable & Active) CellBasedAssay->ConfirmedHits ConfirmedHits->BiochemicalAssay Inactive SelectivityProfiling Selectivity Profiling (Kinase Panel) ConfirmedHits->SelectivityProfiling Active LeadCompound Lead Compound SelectivityProfiling->LeadCompound

References

Validating the biological target of N-(4,6-diphenylpyrimidin-2-yl)butanamide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to validating the biological target of N-(4,6-diphenylpyrimidin-2-yl)butanamide is presented for researchers, scientists, and drug development professionals. This guide outlines a comparative approach, leveraging experimental data from analogous pyrimidine-based compounds to propose a robust validation strategy.

Introduction

This compound is a synthetic compound belonging to the diverse class of pyrimidine derivatives. While its specific biological target is not definitively established in publicly available literature, the pyrimidine scaffold is a well-recognized pharmacophore present in numerous biologically active molecules, including approved drugs. Compounds with similar core structures have been reported to exhibit a range of activities, including but not limited to, kinase inhibition, modulation of metabolic enzymes, and interference with microbial communication pathways. This guide provides a systematic approach to identify and validate the biological target of this compound, drawing comparisons with established methodologies for related compounds.

Comparative Analysis of Potential Biological Targets

Based on the activities of structurally related pyrimidine derivatives, several potential biological targets for this compound can be hypothesized. The following table summarizes the inhibitory activities of analogous compounds against various targets, providing a basis for initial screening efforts.

Compound ClassRepresentative CompoundTargetIC₅₀ (nM)Reference
2,4-DianilinopyrimidinesDerivative 8gFAK15.6[1]
PyridopyrimidinesCompound 4PIM-1 Kinase11.4[2]
Pyrimidine Derivatives-hCA I39.16 (Kᵢ)[3]
Pyrimidine Derivatives-hCA II18.21 (Kᵢ)[3]
Pyrimidine Derivatives-AChE33.15 (Kᵢ)[3]
Pyrimidine Derivatives-BChE31.96 (Kᵢ)[3]
N-(1,3,4-Thiadiazol-2-yl)amidesCompound 19n6PGD5100[4]

Proposed Target Validation Workflow

A multi-step approach is proposed to elucidate and confirm the biological target of this compound. This workflow integrates initial broad-based screening with subsequent specific biochemical and cellular assays.

Target Validation Workflow Figure 1: Proposed Workflow for Target Validation A Initial Screening B Target Identification A->B Hit Identification C Biochemical Validation B->C Hypothesis Generation D Cellular Target Engagement C->D In Vitro Confirmation E Functional Cellular Assays D->E Cellular Confirmation Kinase Signaling Pathway Figure 2: Generic Kinase Signaling Pathway cluster_0 A Growth Factor B Receptor Tyrosine Kinase A->B C Adaptor Proteins B->C D Downstream Kinase Cascade (e.g., MAPK/ERK) C->D E Transcription Factors D->E F Gene Expression (Proliferation, Survival) E->F G This compound G->D Inhibition

References

Structure-activity relationship of N-(4,6-diphenylpyrimidin-2-yl)butanamide and its analogs

Author: BenchChem Technical Support Team. Date: November 2025

Structure-Activity Relationship of 2-Amino-4,6-Diarylpyrimidines: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, the 2-amino-4,6-diarylpyrimidine framework has garnered significant attention due to its versatile pharmacological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties. While a comprehensive structure-activity relationship (SAR) for the specific compound N-(4,6-diphenylpyrimidin-2-yl)butanamide and its direct analogs is not extensively documented in publicly available literature, a wealth of information exists for the broader class of 2-amino-4,6-diarylpyrimidines. This guide provides a comparative analysis of the SAR of these analogs, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways to inform future drug discovery and development efforts.

The general structure of the 2-amino-4,6-diarylpyrimidine core is characterized by a central pyrimidine ring substituted at the 2-position with an amino group (or a derivative thereof) and at the 4- and 6-positions with aryl groups. The biological activity of these compounds can be significantly modulated by varying the substituents on the amino group and the aryl rings.

Quantitative Structure-Activity Relationship Data

The biological activities of 2-amino-4,6-diarylpyrimidine derivatives have been evaluated against various targets. The following tables summarize the quantitative data from several key studies, highlighting the impact of structural modifications on their inhibitory potency.

Table 1: Anticancer Activity of 2-Amino-4,6-diarylpyrimidine Derivatives against K562 Cancer Cells and ABL1 Tyrosine Kinase Inhibition [1][2][3][4]

CompoundR1 (at C4-phenyl)R2 (at C6-phenyl)K562 IC₅₀ (µM)ABL1 Kinase IC₅₀ (µM)
1e H4-OH8.77 ± 0.553.35 ± 0.58
1g 4-OCH₃4-OHNot specified35.16 ± 0.72

Data suggests that a hydroxyl group at the 4-position of the C6-phenyl ring is important for activity. The presence of a methoxy group at the 4-position of the C4-phenyl ring in compound 1g significantly reduces its inhibitory activity against ABL1 kinase compared to the unsubstituted analog 1e .[1][4]

Table 2: Aurora Kinase A Inhibitory Activity of 4,6-Diphenylpyrimidin-2-amine Derivatives [5]

DerivativeR1 (at C4-phenyl)R2 (at C6-phenyl)DescriptionAURKA Inhibition
12 2-OH2,4-di-OCH₃2-(2-Amino-6-(2,4-dimethoxyphenyl)pyrimidin-4-yl)phenolSelective inhibitor

Derivative 12 was identified as a selective inhibitor of Aurora kinase A (AURKA), leading to G2/M phase cell cycle arrest and apoptosis in HCT116 human colon cancer cells.[5] The study highlights that hydrophobic substituents and a 1-naphthalenyl group at the R2 position, along with an H-bond acceptor at the C-2 of the R1 position, can increase the anticancer activity.[5]

Table 3: α-Glucosidase and α-Amylase Inhibitory Activity of 2-Amino-4,6-diarylpyrimidine Derivatives [6]

CompoundR1 (at C4-phenyl)R2 (at C6-phenyl)α-Glucosidase IC₅₀ (µM)α-Amylase IC₅₀ (µM)
4p 4-OH3,4-di-Cl0.087 ± 0.010.189 ± 0.02
6p 4-OH4-NO₂0.095 ± 0.030.214 ± 0.03
Rutin (Standard) --0.192 ± 0.020.224 ± 0.02

These results indicate that 2-amino-4,6-diarylpyrimidines can be potent dual inhibitors of α-glucosidase and α-amylase.[6] The presence of a hydroxyl group at the 4-position of one phenyl ring combined with electron-withdrawing groups (dichloro or nitro) on the other phenyl ring leads to potent inhibitory activity, surpassing that of the standard drug, rutin.[6]

Table 4: Dual Monoamine Oxidase (MAO-A) and Acetylcholinesterase (AChE) Inhibitory Activity of 4,6-Diphenylpyrimidine Derivatives [7]

CompoundR (at 2-position)MAO-A IC₅₀ (nM)AChE IC₅₀ (nM)BuChE IC₅₀ (µM)
VB1 Propargylamino18.34 ± 0.3830.46 ± 0.230.666 ± 0.03

This study demonstrates that modifying the 2-amino group with a propargyl moiety can lead to potent dual inhibitors of MAO-A and AChE, which are key targets in the treatment of Alzheimer's disease.[7]

Experimental Protocols

1. General Synthesis of 2-Amino-4,6-diarylpyrimidines

The synthesis of 2-amino-4,6-diarylpyrimidines typically involves a two-step process.[1][2][3][4][5]

  • Step 1: Chalcone Synthesis: An appropriately substituted acetophenone is reacted with a substituted benzaldehyde in the presence of a base, such as aqueous potassium hydroxide, in ethanol at room temperature. The reaction mixture is stirred for several hours, and the resulting chalcone precipitate is filtered and washed.[5]

  • Step 2: Pyrimidine Ring Formation: The synthesized chalcone is then cyclized with guanidine hydrochloride in the presence of a base, often under microwave irradiation, to form the 2-amino-4,6-diarylpyrimidine.[1][2][3][4]

2. In Vitro Anticancer Activity Assay (MTT Assay) [8]

  • Cell Culture: Human cancer cell lines (e.g., K562, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the synthesized compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Staining: After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

3. Kinase Inhibition Assay (e.g., ABL1, Aurora Kinase A) [1][4]

  • Enzyme and Substrate: The recombinant kinase enzyme (e.g., ABL1, AURKA) and its specific substrate are used.

  • Inhibition Reaction: The kinase reaction is initiated by adding ATP to a mixture of the enzyme, substrate, and varying concentrations of the test compound.

  • Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using a luminescence-based assay (e.g., Kinase-Glo) or an ELISA-based method.

  • Data Analysis: The IC₅₀ values are determined by plotting the percentage of kinase inhibition against the compound concentration.

4. α-Glucosidase and α-Amylase Inhibition Assays [6]

  • Enzyme and Substrate: α-Glucosidase and α-amylase enzymes are used with their respective substrates (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase and starch for α-amylase).

  • Inhibition Reaction: The enzyme, substrate, and test compound are incubated together.

  • Detection: The enzymatic activity is determined by measuring the product of the reaction. For α-glucosidase, the release of p-nitrophenol is measured spectrophotometrically. For α-amylase, the amount of remaining starch is quantified using an iodine solution.

  • Data Analysis: The percentage of inhibition is calculated, and IC₅₀ values are determined.

Signaling Pathways and Mechanisms of Action

The biological effects of 2-amino-4,6-diarylpyrimidines are mediated through their interaction with various cellular signaling pathways.

1. Inhibition of Proliferation and Induction of Apoptosis via Kinase Inhibition

Several studies have shown that 2-amino-4,6-diarylpyrimidines can inhibit cancer cell proliferation by targeting key kinases involved in cell cycle regulation and survival. For instance, derivatives have been shown to inhibit Aurora Kinase A and ABL1 kinase.[1][4][5] Inhibition of these kinases can lead to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis, as evidenced by the cleavage of caspases and PARP.[5] Some derivatives have also been found to suppress the RAS/Raf/MEK/ERK and PI3K/AKT/mTOR signaling pathways.[8][9][10]

Kinase_Inhibition_Pathway Compound 2-Amino-4,6-diarylpyrimidine AURKA Aurora Kinase A Compound->AURKA Inhibits ABL1 ABL1 Kinase Compound->ABL1 Inhibits PI3K PI3K Compound->PI3K Inhibits CellCycle Cell Cycle Progression (G2/M Arrest) AURKA->CellCycle Promotes Proliferation Cell Proliferation ABL1->Proliferation Promotes PI3K->Proliferation Promotes CellCycle->Proliferation Apoptosis Apoptosis Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Chalcone Chalcone Synthesis Pyrimidine Pyrimidine Ring Formation Chalcone->Pyrimidine Purification Purification & Characterization Pyrimidine->Purification InVitro In Vitro Assays (e.g., MTT, Kinase) Purification->InVitro SAR Structure-Activity Relationship Analysis InVitro->SAR Lead Lead Compound Identification SAR->Lead

References

Comparative Analysis of Kinase Inhibitor Selectivity: A Case Study of Dasatinib vs. Imatinib

Author: BenchChem Technical Support Team. Date: November 2025

Discipline: Pharmacology, Drug Discovery and Development Publication Type: Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Abstract: The development of small molecule kinase inhibitors has revolutionized the treatment of various diseases, particularly in oncology. However, the therapeutic efficacy and safety profile of these inhibitors are intrinsically linked to their selectivity. Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide provides a comparative analysis of the cross-reactivity and selectivity profiles of two prominent BCR-ABL tyrosine kinase inhibitors, Dasatinib and Imatinib. Due to the lack of publicly available selectivity data for the novel compound N-(4,6-diphenylpyrimidin-2-yl)butanamide, this guide utilizes the well-characterized inhibitors Dasatinib and Imatinib as an illustrative example to showcase the methodologies and data presentation pertinent to such a comparative analysis. This guide is intended to serve as a resource for researchers in the evaluation and selection of kinase inhibitors for therapeutic development.

Introduction

Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. This has made kinases one of the most important classes of drug targets.

Imatinib was a first-generation tyrosine kinase inhibitor (TKI) that revolutionized the treatment of chronic myeloid leukemia (CML) by targeting the constitutively active BCR-ABL fusion protein. Its high efficacy and manageable side-effect profile established the paradigm of targeted cancer therapy.

Dasatinib is a second-generation TKI developed to overcome Imatinib resistance and to offer a broader spectrum of activity. While both drugs target BCR-ABL, their distinct chemical scaffolds lead to different selectivity profiles and off-target effects. Understanding these differences is crucial for predicting their clinical utility and potential adverse events.

This guide will provide a head-to-head comparison of the selectivity and cross-reactivity of Dasatinib and Imatinib, supported by experimental data from kinome-wide screening assays.

Data Presentation: Kinase Selectivity Profiles

The selectivity of Dasatinib and Imatinib has been extensively profiled against large panels of kinases. The following tables summarize the inhibitory activity (IC50 values in nM) of both compounds against their primary target, BCR-ABL, and a selection of key on- and off-target kinases. Lower IC50 values indicate higher potency.

Table 1: Comparative Inhibitory Activity (IC50, nM) of Dasatinib and Imatinib Against BCR-ABL and Key Off-Target Kinases

Kinase TargetDasatinib (IC50, nM)Imatinib (IC50, nM)Primary Function/Association
ABL1 <1 25 - 600 Primary target in CML
SRC 0.5 - 1.1 >10,000Cell growth, proliferation, survival
LCK 1.1>10,000T-cell signaling
LYN 1.11,800B-cell signaling, mast cell activation
YES 1.14,000Cell growth and differentiation
KIT 4.8100 - 800Hematopoiesis, mast cell function
PDGFRA 28100 - 700Cell growth and division
PDGFRB 15100 - 800Cell growth and division
EPHA2 16>10,000Cell migration, adhesion
DDR1 303,800Cell adhesion, migration

Data compiled from multiple sources. Absolute IC50 values can vary depending on the specific assay conditions.

Data Interpretation:

  • Dasatinib demonstrates significantly higher potency against the primary target, ABL1, compared to Imatinib.

  • A key differentiator is Dasatinib's potent inhibition of the SRC family kinases (SRC, LCK, LYN, YES), a feature not observed with Imatinib at clinically relevant concentrations. This broader activity contributes to both its efficacy in certain contexts and some of its characteristic side effects.

  • Both inhibitors show activity against KIT and PDGFR kinases, though Dasatinib is generally more potent.

Experimental Protocols

The data presented in this guide are typically generated using in vitro kinase assays. Below are detailed methodologies for two common types of assays used for selectivity profiling.

LanthaScreen® Eu Kinase Binding Assay

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay that measures the ability of a test compound to displace a fluorescently labeled tracer from the ATP-binding site of a kinase.

Materials:

  • Kinase of interest (e.g., purified recombinant ABL1)

  • LanthaScreen® Eu-labeled anti-tag antibody (specific to the tag on the recombinant kinase)

  • Alexa Fluor™ 647-labeled kinase tracer

  • Test compounds (Dasatinib, Imatinib) serially diluted in DMSO

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplates

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Transfer a small volume (e.g., 5 µL) of each dilution to the assay plate. Include DMSO-only wells as a negative control.

  • Kinase/Antibody Mix Preparation: Prepare a solution containing the kinase and the Eu-labeled antibody in the assay buffer at 2x the final desired concentration.

  • Tracer Preparation: Prepare a solution of the Alexa Fluor™ 647-labeled tracer in the assay buffer at 2x the final desired concentration.

  • Assay Assembly: Add the kinase/antibody mix to all wells of the assay plate.

  • Initiation of Reaction: Add the tracer solution to all wells to initiate the binding reaction. The final volume in each well is typically 15-20 µL.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader. Excite the Europium donor at ~340 nm and measure the emission at two wavelengths: ~615 nm (Europium emission) and ~665 nm (Alexa Fluor™ 647 emission).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). The inhibition of tracer binding is determined by the decrease in the FRET signal. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Radioenzymatic Filter Binding Assay

This is a traditional and highly sensitive method that directly measures the enzymatic activity of the kinase by quantifying the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a specific substrate.

Materials:

  • Kinase of interest

  • Specific peptide or protein substrate

  • [γ-³²P]ATP

  • Non-radiolabeled ATP

  • Test compounds serially diluted in DMSO

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Stop solution (e.g., phosphoric acid)

  • Phosphocellulose filter paper

  • Scintillation counter and scintillation fluid

Procedure:

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase, its substrate, and the test compound at various concentrations in the kinase reaction buffer.

  • Initiation of Reaction: Start the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period during which the reaction is linear.

  • Termination of Reaction: Stop the reaction by adding a stop solution, such as phosphoric acid.

  • Substrate Capture: Spot a portion of the reaction mixture onto a phosphocellulose filter paper. The phosphorylated substrate will bind to the paper, while the unreacted [γ-³²P]ATP will not.

  • Washing: Wash the filter paper multiple times with a wash buffer (e.g., dilute phosphoric acid) to remove any unbound [γ-³²P]ATP.

  • Quantification: Place the washed filter paper in a scintillation vial with scintillation fluid and measure the amount of radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity is directly proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to determine the IC50 value.

Mandatory Visualizations

Signaling Pathways

The following diagram illustrates the central role of BCR-ABL in activating multiple downstream signaling pathways that drive the malignant phenotype in CML. Both Dasatinib and Imatinib inhibit the kinase activity of BCR-ABL, thereby blocking these pathways.

BCR_ABL_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors BCR-ABL BCR-ABL GRB2/SOS GRB2/SOS BCR-ABL->GRB2/SOS PI3K PI3K BCR-ABL->PI3K JAK JAK BCR-ABL->JAK RAS RAS GRB2/SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Anti-Apoptosis Anti-Apoptosis AKT->Anti-Apoptosis Survival Survival mTOR->Survival STAT5 STAT5 STAT5->Survival JAK->STAT5 Dasatinib Dasatinib Dasatinib->BCR-ABL Imatinib Imatinib Imatinib->BCR-ABL

Caption: Simplified BCR-ABL signaling pathway and points of inhibition.

Experimental Workflows

The following diagram outlines a typical workflow for determining the IC50 of a kinase inhibitor using an in vitro assay.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution Serial Dilution of Test Compound Reaction_Setup Combine Reagents and Compound Compound_Dilution->Reaction_Setup Reagent_Prep Prepare Kinase, Substrate, and ATP Reagent_Prep->Reaction_Setup Incubation Incubate at Controlled Temperature Reaction_Setup->Incubation Reaction_Stop Terminate Reaction Incubation->Reaction_Stop Detection Measure Signal (e.g., Radioactivity, FRET) Reaction_Stop->Detection Data_Processing Calculate % Inhibition Detection->Data_Processing IC50_Determination Dose-Response Curve and IC50 Calculation Data_Processing->IC50_Determination

Caption: General workflow for in vitro kinase inhibitor IC50 determination.

Conclusion

The comparative analysis of Dasatinib and Imatinib highlights the critical importance of comprehensive selectivity profiling in drug development. While both are effective BCR-ABL inhibitors, their off-target profiles are markedly different. Dasatinib's broader spectrum of activity, particularly against SRC family kinases, may offer advantages in certain clinical scenarios but also introduces a different set of potential side effects. The choice between these and other kinase inhibitors should be guided by a thorough understanding of their selectivity, the specific genetic context of the disease, and the individual patient's risk factors. The methodologies and data presentation formats provided in this guide offer a framework for the objective evaluation of kinase inhibitor selectivity for future drug development endeavors.

Comparative In Vitro Efficacy of 4,6-Disubstituted Pyrimidine Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of recently synthesized 4,6-disubstituted pyrimidine derivatives reveals their significant potential as anticancer agents, with several compounds demonstrating potent inhibitory activity against a range of cancer cell lines. This guide provides a comparative overview of their in vitro efficacy, supported by experimental data and detailed methodologies, to inform researchers and drug development professionals in the field of oncology.

While a specific comparative analysis of N-(4,6-diphenylpyrimidin-2-yl)butanamide derivatives is not available in the current body of public-domain research, a broader examination of structurally related 4,6-disubstituted pyrimidines offers valuable insights into their structure-activity relationships and therapeutic potential. This guide focuses on several classes of these derivatives, including 4,6-diarylpyrimidines, pyrazolo[3,4-d]pyrimidines, and thiazolo[4,5-d]pyrimidines, highlighting their activity as inhibitors of key oncogenic pathways.

Comparative Antiproliferative Activity

The in vitro cytotoxic effects of various 4,6-disubstituted pyrimidine derivatives have been evaluated against multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized in the tables below.

4,6-Diarylpyrimidine Derivatives as Dual EGFR/VEGFR-2 Inhibitors

A series of novel 4,6-diaryl pyrimidine derivatives were synthesized and evaluated for their antiproliferative activity against four human cancer cell lines: colon (HT-29), pancreatic (Panc-1), lung (A-549), and breast (MCF-7).[1] Several compounds exhibited potent activity, with GI50 values (average IC50) in the nanomolar range.[1]

Compound IDR1R2R3GI50 (nM)
22 4-OMe3-OMe4-OMe-benzyl22
29 4-Cl3,4-di-OMe4-OMe-benzyl24
14 4-OMe4-OMe4-OMe-benzyl22-33
17 4-OMe3-OMeEt22-33
19 4-OMe3-OMeiso-propyl22-33
25 4-Cl3,4-di-OMen-propyl22-33
Erlotinib ---33
2-Amino-4,6-diarylpyrimidine Derivatives as ABL1 Kinase Inhibitors

The anticancer activity of 2-amino-4,6-diarylpyrimidine derivatives was investigated against the human chronic myelocytic leukemia (K562) cancer cell line.[2] These compounds were evaluated for their ability to inhibit the ABL1 tyrosine kinase.[2]

Compound IDR1R2IC50 vs. K562 (µM)ABL1 Kinase Inhibition IC50 (µM)
1e 4'-OCH34''-Cl8.77 ± 0.553.35 ± 0.58
1g 4'-OCH34''-BrNot specified35.16 ± 1.83
Thiazolo[4,5-d]pyrimidine Derivatives

A novel series of 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidines were synthesized and evaluated for their in vitro cytotoxicity.[3] Compound 3b was identified as the most active among the newly synthesized compounds.[3]

Compound IDCell LineIC50 (µM)
3b C32 (Amelanotic Melanoma)24.4
3b A375 (Melanotic Melanoma)25.4
3b HaCaT (Normal Keratinocytes)33.5
3b CHO-K1 (Normal Ovary)75.5

Experimental Protocols

The following methodologies were employed in the evaluation of the 4,6-disubstituted pyrimidine derivatives.

Antiproliferative Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][3]

Workflow:

MTT_Assay start Seed cancer cells in 96-well plates incubation1 Incubate for 24h start->incubation1 treatment Treat cells with compounds at various concentrations incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 add_dmso Add DMSO to dissolve formazan crystals incubation3->add_dmso measure Measure absorbance at 570 nm add_dmso->measure calculate Calculate IC50 values measure->calculate

MTT Assay Workflow.

Detailed Steps:

  • Cancer cells were seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • The cells were then treated with various concentrations of the test compounds and incubated for 48 to 72 hours.[1][3]

  • Following the incubation period, MTT solution was added to each well, and the plates were incubated for an additional 4 hours.

  • The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO).

  • The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • IC50 values were calculated from the dose-response curves.[1]

Kinase Inhibition Assay

The inhibitory activity of the compounds against specific kinases, such as ABL1 and CDK2, was determined using in vitro kinase assays.

General Workflow:

Kinase_Assay start Prepare reaction mixture with kinase, substrate, and ATP add_inhibitor Add test compound (inhibitor) start->add_inhibitor incubation Incubate at 37°C add_inhibitor->incubation quantify Quantify kinase activity (e.g., phosphorylation) incubation->quantify calculate Determine IC50 values quantify->calculate

Kinase Inhibition Assay Workflow.

Detailed Steps:

  • The kinase, a specific substrate, and ATP were combined in a reaction buffer.

  • The test compounds were added to the reaction mixture at varying concentrations.

  • The reaction was initiated and allowed to proceed at 37°C for a specified time.

  • The extent of substrate phosphorylation was quantified, often using methods like ELISA or radiometric assays.

  • The IC50 values were determined by plotting the percentage of kinase inhibition against the compound concentration.

Signaling Pathways

The anticancer activity of these pyrimidine derivatives is often attributed to their ability to inhibit key signaling pathways involved in cell proliferation, survival, and angiogenesis.

EGFR/VEGFR-2 Signaling Pathway

Many 4,6-diarylpyrimidine derivatives have been shown to act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are crucial for tumor growth and angiogenesis.

EGFR_VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR2 VEGFR2 VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR2 Pyrimidine 4,6-Diarylpyrimidine Derivatives Pyrimidine->EGFR Inhibition Pyrimidine->VEGFR2 Inhibition

Inhibition of EGFR and VEGFR-2 Signaling.
CDK2/Cyclin E Signaling Pathway

Pyrazolo[3,4-d]pyrimidines have been identified as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), which plays a critical role in cell cycle progression.[4]

Inhibition of CDK2/Cyclin E Pathway.

References

In Vivo Validation of N-(4,6-diphenylpyrimidin-2-yl)butanamide: A Comparative Guide to Preclinical Anticancer Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For drug development professionals and researchers investigating the therapeutic potential of novel chemical entities, the transition from in vitro activity to in vivo validation is a critical milestone. This guide provides a comparative framework for planning the in vivo assessment of N-(4,6-diphenylpyrimidin-2-yl)butanamide, a compound featuring the 4,6-diarylpyrimidine core. While direct in vivo data for this specific molecule is not yet publicly available, we can establish a robust validation strategy by comparing its potential performance against other documented derivatives of the 4,6-diarylpyrimidine scaffold that have been evaluated for anticancer activity.

The 4,6-diaryl-substituted pyrimidine framework has been identified as a promising scaffold for targeting key oncogenic pathways, particularly phosphoinositide 3-kinases (PI3Ks), which are crucial targets in cancer therapy[1]. The following sections outline the necessary experimental protocols, comparative data tables, and conceptual workflows to guide the in vivo validation of this compound against relevant comparator compounds from this class.

Comparative Analysis of Diarylpyrimidine Derivatives

To establish a benchmark for the therapeutic potential of this compound, we will compare its projected assessment against synthesized diarylpyrimidine derivatives that have been evaluated for their anticancer properties, for instance, through in silico methods. The table below outlines the type of data that should be generated for a comprehensive comparison.

Table 1: Comparative Profile of Diarylpyrimidine Derivatives for Anticancer Potential

ParameterThis compound (Proposed Data)Comparator A: N-(2-(4-(4-chlorophenyl)-6-phenylpyrimidin-2-yl)propan-2-yl)-methanesulfon-amide[1]Comparator B: tert-Butyl (2-(4,6-diphenylpyrimidin-2-yl)butan-2-yl)carbamate[1]
Target Pathway PI3K/Akt/mTOR (Hypothesized)PI3Kγ (Predicted via Docking)PI3Kγ (Predicted via Docking)
In Vitro Potency (IC₅₀) Data to be determined (e.g., in MCF-7, U87-MG cell lines)Not ReportedNot Reported
In Vivo Model Murine Xenograft (e.g., Human breast cancer MCF-7)Not ReportedNot Reported
Dosing & Administration To be determined (e.g., 10-50 mg/kg, intraperitoneal)Not ReportedNot Reported
Tumor Growth Inhibition (%) Primary endpoint to be measuredNot ReportedNot Reported
Toxicity Indicators Body weight change, clinical signs, organ histologyNot ReportedNot Reported

Experimental Protocols for In Vivo Validation

A standardized set of protocols is essential for generating reproducible and comparable data. The following methodologies are proposed for the in vivo assessment of this compound.

Murine Xenograft Model for Anticancer Efficacy

This protocol describes the establishment of a tumor model to evaluate the efficacy of the test compound in inhibiting tumor growth.

  • Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.

  • Cell Line: A relevant human cancer cell line, such as MCF-7 (breast adenocarcinoma) or U87-MG (glioblastoma), which are known to have active PI3K signaling.

  • Cell Culture and Implantation: Cells are cultured in appropriate media (e.g., DMEM with 10% FBS). A suspension of 5 x 10⁶ cells in 100 µL of a Matrigel/PBS mixture (1:1) is injected subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (approx. 100-150 mm³). Tumor volume is measured 2-3 times per week using calipers and calculated using the formula: (Length x Width²)/2.

  • Treatment Protocol:

    • Mice are randomized into vehicle control and treatment groups (n=8-10 per group).

    • This compound is formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% PBS).

    • The compound is administered daily via intraperitoneal (IP) or oral (PO) gavage at predetermined doses (e.g., 10, 25, 50 mg/kg).

    • Treatment continues for a specified period, typically 21-28 days.

  • Efficacy Endpoints:

    • Primary: Tumor growth inhibition (TGI) at the end of the study, calculated as: (1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)) x 100%.

    • Secondary: Body weight measurements to monitor toxicity, and survival analysis if applicable.

  • Post-Study Analysis: At the end of the study, tumors may be excised for histopathological and biomarker analysis (e.g., phosphorylation status of Akt).

Acute Toxicity Assessment

A preliminary study to determine the maximum tolerated dose (MTD) and observe any overt signs of toxicity.

  • Animal Model: Healthy non-tumor-bearing mice of the same strain as the efficacy model.

  • Study Design: A dose-escalation design where groups of mice (n=3-5 per group) are administered single or repeated doses of the compound.

  • Parameters Monitored:

    • Mortality and morbidity.

    • Clinical signs of toxicity (e.g., changes in posture, activity, breathing).

    • Body weight changes over a 14-day observation period.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or produce significant signs of toxicity (e.g., >20% body weight loss).

Visualizing Key Pathways and Workflows

Understanding the target signaling pathway and the experimental process is crucial for contextualizing the research. The following diagrams illustrate the hypothesized PI3K signaling cascade and the general workflow for in vivo validation.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor This compound (Hypothesized Inhibitor) Inhibitor->PI3K

Caption: Hypothesized PI3K/Akt signaling pathway targeted by diarylpyrimidine derivatives.

In_Vivo_Validation_Workflow start Compound Synthesis & Formulation toxicity Acute Toxicity Study (MTD Determination) start->toxicity xenograft Xenograft Model Establishment start->xenograft treatment Treatment Administration (Vehicle vs. Compound) toxicity->treatment Inform Dosing xenograft->treatment monitoring Tumor & Body Weight Monitoring treatment->monitoring analysis Data Analysis (Tumor Growth Inhibition) monitoring->analysis endpoint Endpoint: Efficacy & Safety Assessment analysis->endpoint

Caption: General experimental workflow for in vivo anticancer efficacy testing.

References

Head-to-head comparison of different synthetic routes for 4,6-diarylpyrimidines

Author: BenchChem Technical Support Team. Date: November 2025

The synthesis of 4,6-diarylpyrimidines, a class of heterocyclic compounds with significant applications in medicinal and materials chemistry, has been approached through various methodologies. This guide provides a comparative analysis of prominent synthetic routes, offering researchers and drug development professionals a comprehensive overview of their respective efficiencies and procedural requirements. Key performance indicators such as reaction yields and times are presented, supported by detailed experimental protocols for reproducible research.

Comparative Analysis of Synthetic Routes

The synthesis of 4,6-diarylpyrimidines is predominantly achieved through three main strategies: conventional heating, microwave-assisted synthesis, and one-pot multicomponent reactions. Each method presents a unique set of advantages and disadvantages in terms of reaction time, yield, and environmental impact.

Conventional Heating vs. Microwave-Assisted Synthesis

A direct comparison between conventional heating and microwave-assisted synthesis for a series of 2-amino-4,6-diarylpyrimidines reveals a significant advantage for the latter in terms of reaction time.[1][2][3] While conventional heating methods can afford higher yields, they often require prolonged reaction times.[1][2][3] In contrast, microwave-assisted synthesis dramatically reduces reaction times from hours to minutes, offering comparable or slightly lower yields.[1][2][3]

For instance, the synthesis of 2-amino-4,6-diarylpyrimidines via a Biginelli-type three-component reaction under conventional heating required 20 hours to achieve good yields.[1] The microwave-assisted counterpart, however, accomplished the synthesis in just 10 minutes, albeit with yields that ranged from acceptable to good.[1][2] This trade-off between reaction time and yield is a critical consideration for laboratory efficiency and throughput.

The environmental footprint of these methods also differs significantly. Conventional heating often relies on organic solvents, whereas microwave-assisted methods can be performed under solvent-free conditions, aligning with the principles of green chemistry.[1][2]

One-Pot Multicomponent Reactions

One-pot, three-component reactions represent an efficient and atom-economical approach to constructing the 4,6-diarylpyrimidine scaffold. This strategy involves the simultaneous reaction of an aryl ketone, a substituted benzaldehyde, and a nitrogen source like urea or guanidine. The use of a promoter such as chlorotrimethylsilane (TMSCl) has been shown to facilitate the cyclocondensation, leading to high yields under mild reaction conditions.[4] The operational simplicity of this method makes it an attractive option for rapid library synthesis.

Another variation involves a two-step, one-pot synthesis where chalcones are first formed via an aldol condensation of benzaldehydes and acetophenones, followed by a ring closure condensation with guanidine hydrochloride under microwave irradiation.[5][6][7] This approach avoids the isolation of the intermediate chalcone, streamlining the synthetic process.

Cyclocondensation of Chalcones

A well-established route to 4,6-diarylpyrimidines involves the cyclocondensation of pre-synthesized chalcones with a suitable nitrogen-containing reagent.[8][9] Chalcones, which are α,β-unsaturated ketones, are typically prepared through a Claisen-Schmidt condensation of an appropriate acetophenone and benzaldehyde. The subsequent reaction with reagents like guanidine hydrochloride or thiourea in the presence of a base yields the desired pyrimidine ring.[8][9] This two-step process allows for the purification of the intermediate chalcone, which can be beneficial for achieving higher purity in the final product.

Quantitative Data Summary

The following table summarizes the quantitative data for the different synthetic routes to 4,6-diarylpyrimidines, providing a clear comparison of their performance.

Synthetic RouteKey ReagentsCatalyst/ConditionsReaction TimeYield (%)Reference
Conventional HeatingBenzaldehyde, Acetophenone, Guanidine HydrochlorideBase catalysis, Organic solvent, Reflux20 hoursGood[1]
Microwave-AssistedBenzaldehyde, Acetophenone, Guanidine HydrochlorideCaCl2, Solvent-free, 150 W, 523 K10 minutesAcceptable to Good[1][2]
One-Pot MulticomponentArylketone, Benzaldehyde, UreaChlorotrimethylsilane (TMSCl), DMF/CH3CNNot specifiedHigh[4]
Two-Step, One-Pot (MW)Benzaldehyde, Acetophenone, Guanidine HydrochlorideKOH, EG, Microwave10 minutes (chalcone) + Not specified (cyclization)Not specified[7]
Cyclocondensation of ChalconesChalcone, ThioureaBasic conditionsNot specifiedNot specified[8][9]

Experimental Protocols

General Procedure for Microwave-Assisted Synthesis of 2-Amino-4,6-diarylpyrimidines[1][2]

In a high-pressure microwave tube, calcium chloride (0.4 mmol), guanidine hydrochloride (4.0 mmol), and two drops of distilled water are mixed and homogenized by magnetic stirring for 5 minutes. Subsequently, the corresponding benzaldehyde (1.0 mmol) and acetophenone (1.2 mmol) are added. The tube is then sealed and irradiated in a CEM-microwave reactor at 523 K and 150 W for 10 minutes with vigorous magnetic stirring.

General Procedure for One-Pot Synthesis of 4,6-Diarylpyrimidin-2(1H)-ones[4]

To a solution of an aryl ketone (3 mmol) and a substituted benzaldehyde (3 mmol) in a mixture of DMF/CH3CN, urea (4 mmol) and chlorotrimethylsilane (TMSCl) are added. The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up to isolate the product.

General Procedure for the Synthesis of 4,6-Diaryl Pyrimidine-2(1H)-thione from Chalcones[8][9]

A mixture of the appropriate chalcone and thiourea is refluxed in the presence of a base in a suitable solvent. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow and key steps of the discussed synthetic routes for 4,6-diarylpyrimidines.

G cluster_0 Starting Materials cluster_1 Synthetic Routes cluster_2 Intermediate cluster_3 Final Product A Aryl Ketone D One-Pot Multicomponent Reaction A->D F Chalcone A->F B Aryl Aldehyde B->D B->F C Nitrogen Source (e.g., Guanidine, Urea) C->D E Two-Step Synthesis C->E G 4,6-Diarylpyrimidine D->G E->G F->E

Caption: Generalized synthetic pathways to 4,6-diarylpyrimidines.

G cluster_conventional Conventional Heating cluster_microwave Microwave-Assisted Synthesis cluster_onepot One-Pot Multicomponent Reaction start_conv Benzaldehyde + Acetophenone + Guanidine proc_conv Reflux in Organic Solvent (20 hours) start_conv->proc_conv end_conv Good Yield proc_conv->end_conv start_mw Benzaldehyde + Acetophenone + Guanidine proc_mw Microwave Irradiation (10 min) Solvent-free start_mw->proc_mw end_mw Acceptable to Good Yield proc_mw->end_mw start_onepot Aryl Ketone + Benzaldehyde + Urea proc_onepot TMSCl Promotion start_onepot->proc_onepot end_onepot High Yield proc_onepot->end_onepot

Caption: Comparison of key reaction conditions and outcomes.

References

A Comparative Guide to Pyrimidine-Based Kinase Inhibitors: Imatinib, Gefitinib, and Dasatinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three prominent pyrimidine-based kinase inhibitors: Imatinib, Gefitinib, and Dasatinib. While the specific compound N-(4,6-diphenylpyrimidin-2-yl)butanamide lacks sufficient publicly available data for a direct comparison, this document will serve as a valuable resource by detailing the performance and experimental protocols of these well-characterized alternatives. The information presented herein is intended to aid researchers in understanding the nuances of kinase inhibition and to provide a practical framework for experimental design.

Introduction to Pyrimidine-Based Kinase Inhibitors

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. Its ability to mimic the purine ring of ATP allows for competitive binding to the ATP-binding pocket of a wide range of kinases, leading to the modulation of cellular signaling pathways. This guide focuses on three pioneering drugs that exemplify the therapeutic potential of this chemical class: Imatinib, a cornerstone in the treatment of chronic myeloid leukemia; Gefitinib, a targeted therapy for non-small cell lung cancer; and Dasatinib, a multi-targeted inhibitor with applications in various leukemias.

Performance Comparison: Kinase Inhibitory Activity

The in vitro potency of kinase inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target kinase's activity. The following tables summarize the IC50 values for Imatinib, Gefitinib, and Dasatinib against their primary target kinases in both biochemical (cell-free) and cellular assays.

Table 1: Biochemical IC50 Values of Pyrimidine-Based Kinase Inhibitors

InhibitorTarget KinaseIC50 (nM)Assay Conditions
Imatinib v-Abl600Cell-free assay.[1]
c-Kit100Cell-free or cell-based assays.[1]
PDGFR100Cell-free or cell-based assays.[1]
Gefitinib EGFR (Tyr1173)37NR6wtEGFR cells.[2]
EGFR (Tyr992)37NR6wtEGFR cells.[2]
EGFR (Tyr1173)26NR6W cells.[2]
EGFR (Tyr992)57NR6W cells.[2]
Dasatinib Bcr-Abl< 1Wild-type Bcr-Abl.[3]
Src family kinases< 1Members of the Src family.[3]

Table 2: Cellular IC50 Values of Pyrimidine-Based Kinase Inhibitors

InhibitorCell LineTarget PathwayIC50 (nM)Assay Type
Imatinib K562Bcr-Abl150Cell-based kinase inhibition assay.[4]
Gefitinib PC9EGFR13.06MTT assay.
H3255EGFR0.3MTS assay.[5]
11-18EGFR390MTS assay.[6]
Dasatinib K562Bcr-Abl1Cell-based kinase inhibition assay.[4]

Signaling Pathways and Mechanisms of Action

Kinase inhibitors exert their effects by blocking the phosphorylation cascade within specific signaling pathways that are often constitutively activated in cancer cells. Understanding these pathways is crucial for rational drug design and for predicting therapeutic outcomes.

Imatinib and the BCR-ABL Signaling Pathway

Imatinib is a potent inhibitor of the Bcr-Abl tyrosine kinase, the hallmark of chronic myeloid leukemia (CML).[7] It also inhibits other receptor tyrosine kinases such as c-Kit and PDGF-R.[1] By binding to the ATP-binding site of Bcr-Abl, Imatinib blocks its kinase activity, thereby inhibiting downstream signaling pathways that lead to cell proliferation and survival.[7]

BCR_ABL_Pathway BCR_ABL BCR-ABL GRB2 GRB2 BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Imatinib Imatinib Imatinib->BCR_ABL

BCR-ABL Signaling Pathway and Imatinib Inhibition.
Gefitinib and the EGFR Signaling Pathway

Gefitinib specifically targets the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2] In many non-small cell lung cancers (NSCLC), activating mutations in EGFR lead to its constitutive activation and downstream signaling through pathways like RAS/MAPK and PI3K/AKT, promoting tumor growth and survival. Gefitinib competitively binds to the ATP-binding pocket of the EGFR kinase domain, inhibiting its activity.[8]

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Gefitinib Gefitinib Gefitinib->EGFR

EGFR Signaling Pathway and Gefitinib Inhibition.
Dasatinib and Multi-Targeted Kinase Inhibition

Dasatinib is a potent, multi-targeted kinase inhibitor that targets Bcr-Abl, Src family kinases (including Src, Lck, Lyn, and Fyn), c-Kit, and PDGFR.[3] Its ability to inhibit multiple oncogenic pathways makes it effective in cases of Imatinib resistance and in other hematological malignancies. The inhibition of Src family kinases, in particular, affects pathways involved in cell proliferation, survival, migration, and invasion.

Dasatinib_Targets Dasatinib Dasatinib BCR_ABL BCR-ABL Dasatinib->BCR_ABL SRC_Family Src Family Kinases Dasatinib->SRC_Family c_KIT c-Kit Dasatinib->c_KIT PDGFR PDGFR Dasatinib->PDGFR Proliferation Proliferation BCR_ABL->Proliferation Survival Survival BCR_ABL->Survival SRC_Family->Proliferation SRC_Family->Survival Migration Migration SRC_Family->Migration Invasion Invasion SRC_Family->Invasion c_KIT->Proliferation PDGFR->Proliferation Kinase_Assay_Workflow start Start prepare_reagents Prepare Kinase, Substrate, ATP, & Inhibitor dilutions start->prepare_reagents add_inhibitor Add Inhibitor/ Vehicle to wells prepare_reagents->add_inhibitor add_kinase Add Kinase to wells add_inhibitor->add_kinase incubate1 Incubate (e.g., 10 min, RT) add_kinase->incubate1 start_reaction Add ATP/Substrate Mix to start reaction incubate1->start_reaction incubate2 Incubate (e.g., 60 min, RT) start_reaction->incubate2 stop_reaction Add ADP-Glo™ Reagent incubate2->stop_reaction incubate3 Incubate (e.g., 40 min, RT) stop_reaction->incubate3 develop_signal Add Kinase Detection Reagent incubate3->develop_signal incubate4 Incubate (e.g., 30 min, RT) develop_signal->incubate4 read_luminescence Read Luminescence incubate4->read_luminescence

References

Assessing the Off-Target Effects of N-(4,6-diphenylpyrimidin-2-yl)butanamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the potential off-target effects of the novel compound N-(4,6-diphenylpyrimidin-2-yl)butanamide. Due to the absence of direct experimental data for this specific molecule in the public domain, this analysis is based on the known activities of structurally related 4,6-diphenylpyrimidine derivatives and is compared against established kinase inhibitors with well-characterized off-target profiles. This guide aims to provide a framework for researchers to design and interpret future experimental investigations into the selectivity of this compound.

Introduction to this compound and the Importance of Off-Target Profiling

This compound belongs to the 4,6-diphenylpyrimidine class of compounds. Derivatives of this scaffold have shown potential as inhibitors of various protein kinases and other enzymes, making them interesting candidates for drug discovery programs. However, the therapeutic success of any small molecule inhibitor is critically dependent on its selectivity. Off-target effects, where a compound interacts with unintended biological molecules, can lead to adverse effects and toxicity, ultimately derailing drug development. Therefore, a thorough assessment of off-target interactions is paramount.

Potential Off-Target Profile of this compound (Inferred)

Based on published data for structurally similar 4,6-diphenylpyrimidine derivatives, this compound may exhibit activity against the following off-target classes:

  • Protein Kinases: The pyrimidine core is a common scaffold in many kinase inhibitors. Some diphenylpyrimidine derivatives have demonstrated dual inhibitory activity against Phosphoinositide 3-kinases (PI3Ks) and tubulin polymerization.

  • Other Enzymes: Certain 4,6-diphenylpyrimidine derivatives have been shown to inhibit Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE).[1][2][3]

It is crucial to emphasize that these are inferred potential off-targets, and dedicated experimental profiling is necessary to confirm or refute these possibilities for this compound.

Comparison with Alternative Kinase Inhibitors

To provide context, the off-target profiles of three well-characterized kinase inhibitors are presented below. These compounds, while not direct structural analogs, are relevant comparators due to their activity against the PI3K pathway, a potential target of 4,6-diphenylpyrimidine derivatives.

CompoundPrimary Target(s)Known Off-TargetsKey Adverse Events Associated with Off-Targets
This compound (Inferred) PI3K, Tubulin, MAO, AChETo be determined experimentallyTo be determined
Buparlisib (BKM120) Pan-Class I PI3KTubulin polymerization[4]Mood disorders, hyperglycemia, rash, fatigue[5][6][7][8]
PI-103 PI3K (p110α, β, δ, γ), mTOR, DNA-PK[9][10][11][12]Multiple other kinases at higher concentrations(Preclinical)
GDC-0941 (Pictilisib) Pan-Class I PI3KModerate selectivity against other PI3K isoforms[13][14]Rash, diarrhea, hyperglycemia[15]

Experimental Protocols for Off-Target Profiling

A comprehensive assessment of off-target effects requires a multi-pronged approach employing various biochemical and cell-based assays.

Kinase Selectivity Profiling

This is a critical first step to understand the interaction of a compound with the human kinome.

Methodology:

  • Compound Preparation: this compound is solubilized in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Kinase Panel Screening: The compound is screened against a large panel of purified human protein kinases (typically >400) at a fixed concentration (e.g., 1 or 10 µM).

  • Assay Principle: Kinase activity is measured by quantifying the phosphorylation of a substrate. This can be achieved through various detection methods, such as radiometric assays (³³P-ATP), fluorescence-based assays (e.g., FRET), or luminescence-based assays (e.g., ADP-Glo).

  • Data Analysis: The percentage of inhibition for each kinase is calculated relative to a control (vehicle-treated). Hits are defined as kinases showing inhibition above a certain threshold (e.g., >50%).

  • IC₅₀ Determination: For significant hits, dose-response curves are generated by testing the compound at multiple concentrations to determine the half-maximal inhibitory concentration (IC₅₀).

Receptor Binding Assays

To assess interactions with non-kinase targets like G-protein coupled receptors (GPCRs), ion channels, and transporters.

Methodology:

  • Target Preparation: Membranes from cells overexpressing the target receptor are prepared.

  • Radioligand Binding: The test compound is incubated with the receptor preparation in the presence of a radiolabeled ligand known to bind to the target.

  • Detection: The amount of radioligand displaced by the test compound is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition of radioligand binding is calculated, and for active compounds, the inhibitory constant (Ki) is determined.

Cellular Thermal Shift Assay (CETSA)

This method assesses target engagement in a cellular context.

Methodology:

  • Cell Treatment: Intact cells are treated with the test compound or vehicle.

  • Heating: The treated cells are heated to various temperatures.

  • Protein Extraction: The remaining soluble proteins are extracted.

  • Detection: The amount of a specific protein of interest in the soluble fraction is quantified by methods like Western blotting or mass spectrometry.

  • Data Analysis: A shift in the melting temperature of a protein in the presence of the compound indicates a direct interaction.

Visualizing Key Pathways and Workflows

To aid in understanding the biological context and experimental design, the following diagrams are provided.

PI3K_Signaling_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation CellGrowth Cell Growth and Proliferation mTORC1->CellGrowth Off_Target_Screening_Workflow Compound Test Compound (this compound) KinaseScreen Broad Kinase Panel Screen (e.g., >400 kinases) Compound->KinaseScreen ReceptorScreen Receptor Binding Assays (GPCRs, Ion Channels, etc.) Compound->ReceptorScreen HitID Hit Identification (% Inhibition > Threshold) KinaseScreen->HitID ReceptorScreen->HitID DoseResponse IC50/Ki Determination (Dose-Response Curves) HitID->DoseResponse CellularAssays Cell-Based Assays (e.g., CETSA, Phenotypic Screens) DoseResponse->CellularAssays Profile Off-Target Profile CellularAssays->Profile

References

Reproducibility of Biological Effects of N-(4,6-diphenylpyrimidin-2-yl)butanamide: A Review of Available Literature

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of published scientific literature reveals a significant gap in the data available for N-(4,6-diphenylpyrimidin-2-yl)butanamide, precluding a comparative analysis of the reproducibility of its biological effects across different laboratories. At present, there are no publicly accessible, independent studies detailing the biological activities of this specific chemical entity.

While the broader class of pyrimidine derivatives has been the subject of extensive research, leading to the discovery of compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, specific data for this compound remains elusive. Searches of chemical and biological databases have yielded information on structurally related compounds, but not on the exact molecule of interest.

For a robust assessment of reproducibility, a minimum of two independent research publications reporting on the same biological endpoint for this compound would be required. Such a comparison would involve a detailed analysis of the experimental designs, methodologies, and quantitative data from each study.

General Experimental Considerations for Assessing Biological Activity of Novel Compounds:

For the benefit of researchers who may be investigating this compound or similar compounds, a general workflow for characterizing its biological effects and ensuring the reproducibility of findings is outlined below.

Hypothetical Experimental Workflow

This diagram illustrates a typical workflow for the initial biological screening and subsequent validation of a novel chemical compound.

Experimental_Workflow cluster_discovery Discovery & Initial Screening cluster_validation Hit Validation & Reproducibility Compound This compound Assay_Dev Primary Bioassay (e.g., Cell Viability) Compound->Assay_Dev Test in HTS High-Throughput Screening Assay_Dev->HTS Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response Studies Hit_ID->Dose_Response Secondary_Assays Secondary/Orthogonal Assays Dose_Response->Secondary_Assays Independent_Lab Independent Lab Validation Secondary_Assays->Independent_Lab Confirm findings Mechanism Mechanism of Action Studies Secondary_Assays->Mechanism

Caption: A generalized workflow for the discovery and validation of the biological activity of a novel compound, emphasizing the importance of independent validation for ensuring reproducibility.

Potential Signaling Pathways to Investigate

Given the chemical scaffold of this compound, several signaling pathways could be of interest for initial investigation. The pyrimidine core is a common feature in molecules targeting kinases and other enzymes involved in cell signaling.

Signaling_Pathways cluster_cell_surface Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Compound This compound Compound->Receptor Potential Inhibition Compound->PI3K Potential Inhibition

Caption: A simplified diagram of the MAPK/ERK and PI3K/AKT signaling pathways, common targets for pyrimidine-containing therapeutic agents.

Detailed Experimental Protocols

Should research on this compound be undertaken, the following are examples of standard protocols that would be essential for characterizing its biological activity.

Table 1: Example Experimental Protocols

ExperimentObjectiveMethodology
Cell Viability Assay To determine the cytotoxic or cytostatic effects of the compound on cancer cell lines.1. Seed cells (e.g., HeLa, A549) in 96-well plates and allow to adhere overnight. 2. Treat cells with a serial dilution of this compound for 72 hours. 3. Add a viability reagent (e.g., resazurin, MTS) and incubate for 2-4 hours. 4. Measure absorbance or fluorescence to determine the percentage of viable cells relative to a vehicle control.
Kinase Inhibition Assay To assess the ability of the compound to inhibit the activity of a specific kinase.1. In a 384-well plate, combine the kinase, a fluorescently labeled peptide substrate, and varying concentrations of the compound. 2. Initiate the reaction by adding ATP. 3. After a defined incubation period, stop the reaction and measure the amount of phosphorylated substrate, often using fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).
Western Blot Analysis To determine the effect of the compound on the phosphorylation status of key signaling proteins.1. Treat cells with the compound for a specified time. 2. Lyse the cells and quantify total protein concentration. 3. Separate proteins by size using SDS-PAGE and transfer to a membrane. 4. Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the protein of interest (e.g., p-AKT, total AKT). 5. Use a secondary antibody conjugated to an enzyme for detection via chemiluminescence or fluorescence.

The core requirement for a comparison guide on the reproducibility of the biological effects of this compound cannot be met due to the absence of published research from multiple independent laboratories. The scientific community awaits initial reports on the biological activities of this compound. Future work should focus on primary screening to identify its biological targets, followed by validation studies in independent laboratories to establish the reproducibility of its effects. This foundational research is a prerequisite for any further development of this compound as a potential therapeutic agent.

Safety Operating Guide

Personal protective equipment for handling N-(4,6-diphenylpyrimidin-2-yl)butanamide

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for N-(4,6-diphenylpyrimidin-2-yl)butanamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound. Adherence to these procedures is essential to ensure personal safety and minimize environmental impact.

Chemical Hazard Summary

This compound is a chemical compound that poses significant health risks. It is classified as toxic if swallowed, in contact with skin, or if inhaled. Prolonged or repeated exposure may cause damage to organs, specifically the kidneys, liver, and spleen. Furthermore, this substance is very toxic to aquatic life with long-lasting effects. To the best of current knowledge, the chemical, physical, and toxicological properties have not been exhaustively investigated.

Hazard CategoryGHS ClassificationSignal WordHazard Statement
Acute Toxicity (Oral) Category 3DangerH301: Toxic if swallowed
Acute Toxicity (Dermal) Category 3DangerH311: Toxic in contact with skin
Acute Toxicity (Inhalation) Category 3DangerH331: Toxic if inhaled
Specific Target Organ Toxicity (Repeated Exposure) Category 2WarningH373: May cause damage to organs (Kidney, Liver, spleen) through prolonged or repeated exposure
Aquatic Hazard (Acute) Category 1WarningH400: Very toxic to aquatic life
Aquatic Hazard (Chronic) Category 1WarningH410: Very toxic to aquatic life with long lasting effects

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to prevent exposure.

PPE CategoryItemSpecification
Hand Protection Protective glovesChemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.
Eye/Face Protection Safety glasses with side-shieldsConforming to EN166 or NIOSH approved.
Skin and Body Protection Protective clothingComplete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.
Respiratory Protection RespiratorRequired when dusts are generated. Use a full-face particle respirator type N100 (US) or type P3 (EN 143) respirator cartridges.

Operational Handling Protocol

A systematic approach to handling this compound is crucial for safety. The following workflow outlines the key steps from preparation to disposal.

cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_ppe Don Appropriate PPE prep_setup Work in a well-ventilated area (e.g., fume hood) prep_ppe->prep_setup handle_weigh Carefully weigh/handle solid to avoid dust generation prep_setup->handle_weigh handle_use Use in experiment handle_weigh->handle_use cleanup_decon Decontaminate work surfaces handle_use->cleanup_decon handle_avoid Avoid contact with skin and eyes. Do not breathe dust. handle_no_consume Do not eat, drink, or smoke in the work area cleanup_dispose Dispose of waste in a sealed, labeled container cleanup_decon->cleanup_dispose cleanup_ppe Remove and dispose of contaminated PPE properly cleanup_dispose->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash

Workflow for Safe Handling of this compound.
Step-by-Step Handling Procedures

  • Preparation :

    • Always work in a well-ventilated area, preferably within a chemical fume hood.

    • Before handling, ensure you are wearing all required personal protective equipment as detailed in the PPE table.

  • Handling :

    • Avoid generating dust when handling the solid compound.

    • Do not breathe dust, fumes, gas, mist, vapors, or spray.

    • Prevent all contact with skin and eyes.

    • It is strictly prohibited to eat, drink, or smoke in the designated work area.

  • In Case of Exposure :

    • If inhaled : Move the person to fresh air immediately. Call a POISON CENTER or doctor. If breathing has stopped, provide artificial respiration.

    • If on skin : Immediately take off all contaminated clothing. Rinse the skin with plenty of water. Call a physician without delay.

    • If in eyes : Rinse out with plenty of water. Remove contact lenses if present and easy to do. Consult an ophthalmologist.

    • If swallowed : Rinse mouth with water. Immediately call a POISON CENTER or doctor.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure compliance with regulations.

Waste TypeDisposal Procedure
Unused Product Dispose of as hazardous waste. Contact a licensed professional waste disposal service. Do not allow the chemical to enter drains.
Contaminated Packaging Dispose of as unused product. Ensure the container is empty before disposal.
Contaminated Labware/PPE Collect in a sealed, labeled container and dispose of as hazardous waste.

Disposal Workflow

start Waste Generated (Unused chemical, contaminated PPE, empty containers) collect Collect waste in a dedicated, sealed, and properly labeled container start->collect store Store temporarily in a designated hazardous waste accumulation area collect->store prevent Prevent release to the environment. Do not dispose in regular trash or down the drain. store->prevent dispose Arrange for pickup and disposal by a licensed hazardous waste management company store->dispose end Waste properly disposed dispose->end

Disposal Protocol for this compound Waste.

This information is intended to be a guide and should be supplemented by your institution's specific safety protocols and a thorough review of the full Safety Data Sheet (SDS) before use.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.